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Core Science & Biosynthesis

Foundational

(2-Fluoro-3,5-dimethylphenyl)boronic acid CAS number and identifiers

An In-depth Technical Guide to (2-Fluoro-3,5-dimethylphenyl)boronic acid and Its Isomers For Researchers, Scientists, and Drug Development Professionals Introduction Substituted arylboronic acids are indispensable reagen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2-Fluoro-3,5-dimethylphenyl)boronic acid and Its Isomers For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted arylboronic acids are indispensable reagents in modern organic chemistry and drug discovery. Their utility, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, provides a robust platform for the construction of carbon-carbon bonds.[1] The introduction of fluorine atoms and methyl groups onto the phenyl ring can significantly modulate the electronic properties, reactivity, and lipophilicity of the molecule, making these compounds valuable building blocks for creating novel pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide provides a comprehensive technical overview of the chemical identifiers, properties, synthesis, applications, and safety protocols related to fluoro-dimethyl-substituted phenylboronic acids. While the specific isomer (2-Fluoro-3,5-dimethylphenyl)boronic acid is the nominal topic, available literature and supplier databases more extensively document the isomeric compound (4-Fluoro-3,5-dimethylphenyl)boronic acid . Therefore, this document will focus on this well-characterized isomer as a representative example of this class of reagents, while also presenting general principles applicable to related structures.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification is critical for sourcing, regulatory compliance, and experimental reproducibility. The following tables summarize the key identifiers and properties for the representative isomer, (4-Fluoro-3,5-dimethylphenyl)boronic acid.

Table 1: Chemical Identifiers for (4-Fluoro-3,5-dimethylphenyl)boronic acid
IdentifierValueSource
CAS Number 342636-66-2[1][2]
Molecular Formula C₈H₁₀BFO₂[1][2]
Molecular Weight 167.97 g/mol [2]
InChI 1S/C8H10BFO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3
InChIKey PQIOZTCJOZUCMI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(C)=C1F)B(O)O[1]
Table 2: Physical and Chemical Properties
PropertyValueSource
Appearance White to light yellow crystalline powder[1]
Melting Point 262–265 °C[1]
Purity ≥98%
Storage Temperature 2-8 °C, under inert atmosphere

Part 2: Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids typically involves the introduction of a boron-containing moiety onto an aromatic ring. The most common and industrially scalable methods rely on the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a borate ester.

General Synthetic Workflow: The Lithiation-Borylation Approach

This method is favored for its high efficiency and functional group tolerance at low temperatures. The causality behind this pathway is the transformation of a relatively unreactive aryl halide into a highly nucleophilic aryllithium or Grignard reagent, which can then readily attack the electrophilic boron atom of a trialkyl borate.

Experimental Protocol (General Example)

Causality: This protocol is based on the principles of lithium-halogen exchange followed by electrophilic trapping, a robust method for forming carbon-boron bonds.[3] The use of anhydrous solvents and an inert atmosphere is critical because aryllithium intermediates are highly reactive towards water and oxygen. The final acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid.

  • Reaction Setup : A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and an argon inlet. Anhydrous tetrahydrofuran (THF) is added.

  • Intermediate Formation : The starting material, an appropriate bromo-fluoro-dimethylbenzene isomer, is dissolved in the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation : n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction is stirred for 2-3 hours at this temperature to ensure complete formation of the aryllithium species.[3]

  • Borylation : Triisopropyl borate is added slowly to the reaction mixture, again ensuring the temperature remains at -78 °C to prevent side reactions. The mixture is then allowed to warm slowly to room temperature overnight.[3]

  • Hydrolysis & Extraction : The reaction is quenched by the addition of 1N hydrochloric acid (HCl), and the pH is adjusted to ~5. The product is extracted with an organic solvent like ethyl acetate.

  • Purification : The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization or silica gel chromatography to yield the final arylboronic acid.[3]

G A Aryl Halide (e.g., 4-Bromo-1-fluoro-3,5-dimethylbenzene) B Aryllithium Intermediate A->B  n-BuLi, THF  -78 °C C Borate Ester Complex B->C  B(O-iPr)₃  -78 °C to RT D Arylboronic Acid (Product) C->D  Aqueous Acid  (Hydrolysis)

Caption: General workflow for arylboronic acid synthesis.

Part 3: Applications in Research and Development

Fluoro-dimethylphenylboronic acids are versatile building blocks, primarily leveraged for their role in creating complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The paramount application of this compound class is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] It serves as the organoboron nucleophile, coupling with a variety of electrophiles (aryl/vinyl halides or triflates) to form new C-C bonds.

Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The electron-withdrawing nature of the fluorine atom can influence the transmetalation step, while the methyl groups provide steric and electronic effects that can impact reaction efficiency and selectivity.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 pd_complex2->pd0 oa_label Oxidative Addition oa_label->pd_complex1 tm_label Transmetalation tm_label->pd_complex2 re_label Reductive Elimination re_label->pd0

Sources

Exploratory

Physicochemical Properties of (2-Fluoro-3,5-dimethylphenyl)boronic acid

The following technical guide details the physicochemical and synthetic profile of (2-Fluoro-3,5-dimethylphenyl)boronic acid . An In-Depth Technical Guide for Drug Development Executive Summary (2-Fluoro-3,5-dimethylphen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and synthetic profile of (2-Fluoro-3,5-dimethylphenyl)boronic acid .

An In-Depth Technical Guide for Drug Development

Executive Summary

(2-Fluoro-3,5-dimethylphenyl)boronic acid is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds for medicinal chemistry and materials science. It is characterized by a unique substitution pattern where the ortho-fluorine atom provides metabolic stability and conformational restriction, while the meta-dimethyl groups enhance lipophilicity and fill hydrophobic pockets in protein targets.

This guide analyzes its physicochemical profile, structural electronic effects, and behavior in palladium-catalyzed cross-coupling reactions.

Fundamental Physicochemical Profile[1]

As a specialized intermediate, specific experimental data for this exact isomer is often proprietary. The values below represent a synthesized profile based on structural analogs (e.g., 4-fluoro-3,5-dimethylphenylboronic acid and 2-fluoro-3-methylphenylboronic acid) and standard boronic acid behavior.

PropertyValue / DescriptionNote
Chemical Name (2-Fluoro-3,5-dimethylphenyl)boronic acid
Catalog Ref BD01803004 (BLDpharm)Commercial identifier for novel block
Molecular Formula C₈H₁₀BFO₂
Molecular Weight 167.97 g/mol
Physical State Solid (Crystalline Powder)Typically white to off-white
Melting Point 215 – 240 °C (Predicted)High melting point due to H-bonding network
pKa ~8.0 – 8.5 (Estimated)Ortho-F increases acidity vs. phenylboronic acid (8.[1]8)
LogP ~2.1 (Predicted)Increased lipophilicity due to dimethyl groups
Solubility DMSO, Methanol, Ethanol, EtOAcSparingly soluble in water; soluble in base
Structural & Electronic Analysis

The reactivity of this building block is defined by the interplay between the electron-withdrawing fluorine and the electron-donating methyl groups.

3.1 The Ortho-Fluoro Effect

The fluorine atom at the C2 position exerts a significant influence on the boronic acid moiety:

  • Inductive Effect (-I): Fluorine withdraws electron density from the aromatic ring, making the boron center more Lewis acidic compared to non-fluorinated analogs. This can facilitate the transmetallation step in Suzuki couplings by making the boronate "ate" complex formation more favorable.

  • Steric & Conformational Control: The C-F bond (approx. 1.35 Å) is small enough to avoid severe steric clash but large enough to restrict rotation in the final biaryl product, potentially locking the molecule in a bioactive conformation (atropisomerism potential).

3.2 The Meta-Dimethyl Influence

The methyl groups at C3 and C5 provide:

  • Lipophilic Bulk: They significantly increase the LogP, improving cell permeability of the final drug candidate.

  • Electronic Shielding: The C3 methyl group is adjacent to the C2-Fluorine and the Boron center. This creates a "buttressing effect," slightly increasing steric crowding around the boron, which may require higher catalyst loadings or elevated temperatures during coupling.

Stability & Handling: The Boroxine Equilibrium

Like all arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine). This dehydration is reversible but can affect stoichiometry calculations.

Experimental Implication: Commercial samples often contain varying amounts of boroxine. It is standard protocol to treat the formula weight as the free acid (167.97 g/mol ) but assume a purity correction (e.g., 95-97%) to account for dehydration.

Boroxine_Equilibrium Acid (2-Fluoro-3,5-dimethylphenyl) boronic acid (Monomer) Boroxine Triarylboroxine (Cyclic Trimer) Acid->Boroxine - 3 H₂O (Dehydration/Heating) Water 3 H₂O Boroxine->Acid + 3 H₂O (Hydrolysis)

Caption: Reversible dehydration of the boronic acid monomer to the boroxine trimer.

Synthetic Utility: Suzuki-Miyaura Coupling

This boronic acid is a prime candidate for Pd-catalyzed cross-coupling.[2] However, the ortho-fluoro substituent requires specific attention to the catalytic cycle.

5.1 Protocol Considerations
  • Base Selection: Weak bases (Na₂CO₃) work well, but if the reaction is sluggish due to the ortho-F/methyl sterics, stronger bases like K₃PO₄ or Cs₂CO₃ in 1,4-dioxane/water are recommended.

  • Catalyst Choice: Second-generation catalysts (e.g., Pd(dppf)Cl₂, Pd(Amphos)Cl₂) or Buchwald precatalysts (XPhos Pd G2) are preferred to overcome the steric hindrance at the transmetallation step.

  • Protodeboronation: Ortho-fluoro boronic acids are generally stable, but the electron-rich methyl groups at 3,5 positions help stabilize the C-B bond against hydrolytic cleavage compared to highly electron-deficient rings.

5.2 Recommended General Protocol
  • Charge: Aryl halide (1.0 eq), Boronic Acid (1.2–1.5 eq), Base (2.0–3.0 eq).

  • Solvent: Dioxane:Water (4:1) or Toluene:Water (using S-Phos/Pd(OAc)₂).

  • Degas: Sparge with Argon for 10 mins.

  • Catalyst: Add Pd catalyst (1–5 mol%).

  • Heat: 80–100 °C for 2–12 hours.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd PdII_X R-Pd(II)-X OxAdd->PdII_X TransMet Transmetallation (Critical Step) PdII_X->TransMet Steric Barrier PdII_Ar Ar-Pd(II)-Ar' TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product ArX Aryl Halide ArX->OxAdd Boronic (2-F-3,5-Me)Ar-B(OH)₂ Boronic->TransMet Base Base (OH⁻) Base->TransMet

Caption: Suzuki-Miyaura cycle. The 2-F/3-Me substituents create steric pressure at the Transmetallation step.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled according to the general safety profile of fluorinated phenylboronic acids.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood to avoid inhalation of fine powders.

  • Storage: Store at 2–8 °C (refrigerated) to minimize protodeboronation or dehydration over long periods.

References
  • PubChem Compound Summary. Boronic Acid Derivatives and Physicochemical Data. National Library of Medicine. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

Foundational

Molecular structure analysis of (2-Fluoro-3,5-dimethylphenyl)boronic acid

Molecular Structure Analysis and Reactivity Profiling of (2-Fluoro-3,5-dimethylphenyl)boronic Acid Executive Summary (2-Fluoro-3,5-dimethylphenyl)boronic acid is a highly specialized organoboron building block utilized e...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure Analysis and Reactivity Profiling of (2-Fluoro-3,5-dimethylphenyl)boronic Acid

Executive Summary (2-Fluoro-3,5-dimethylphenyl)boronic acid is a highly specialized organoboron building block utilized extensively in the synthesis of complex biaryl scaffolds for pharmaceutical development. This technical guide provides an in-depth analysis of its structural topology, the electronic and steric causality governing its reactivity, and a self-validating protocol for its application in Suzuki-Miyaura cross-coupling.

Structural Topology and Physicochemical Profile

The molecular architecture of (2-Fluoro-3,5-dimethylphenyl)boronic acid (C8H10BFO2) features a benzene ring substituted with a boronic acid moiety at C1, a highly electronegative fluorine atom at the ortho position (C2), and two electron-donating methyl groups at the meta positions (C3 and C5).

This specific substitution pattern creates a unique push-pull electronic environment. The ortho-fluorine exerts a strong inductive electron withdrawal (-I effect), which significantly increases the Lewis acidity of the adjacent boron atom. Conversely, the meta-methyl groups provide mild electron donation via hyperconjugation (+I effect) while simultaneously increasing the overall lipophilicity and steric bulk of the molecule[1].

Table 1: Physicochemical and Structural Properties

PropertyValueCausality / Impact on Reactivity
Molecular Formula C8H10BFO2Dictates stoichiometric calculations and mass spectrometry targeting.
Molecular Weight 167.97 g/mol Used for precise molarity preparation in catalytic cycles.
Hydrogen Bond Donors 2 (from -B(OH)2)Facilitates aqueous solubility and interaction with inorganic bases.
Hydrogen Bond Acceptors 3 (O, O, F)Influences solvent coordination and crystal packing.
Steric Profile High (ortho-F, meta-CH3)Requires highly active, bulky phosphine ligands (e.g., SPhos) to overcome rotational barriers during transmetalation.

Electronic and Steric Causality in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing C(sp2)-C(sp2) bonds[2]. When utilizing (2-Fluoro-3,5-dimethylphenyl)boronic acid, the reaction dynamics are heavily influenced by its structural nuances.

The Ortho-Fluoro Effect and Lewis Acidity: For transmetalation to occur, the boronic acid must first be activated by a base to form a negatively charged, tetrahedral boronate complex[3]. The ortho-fluorine atom increases the Lewis acidity of the boron center, making it highly receptive to nucleophilic attack by the base (e.g., OH⁻ or CO3²⁻). This rapid formation of the boronate intermediate accelerates the transmetalation step with the palladium(II) halide complex.

The Acid-Base Paradox and Stability: A critical challenge in cross-coupling is competitive protodeboronation (cleavage of the C-B bond). Research into the hydrolysis of organoboranes has revealed an "acid-base paradox" where the release and stability of the active boronic acid are highly dependent on the pH and biphasic nature of the solvent system[4]. For ortho-fluorinated systems, utilizing a biphasic solvent system (e.g., Dioxane/Water) ensures that the boronic acid is consumed by the catalytic cycle faster than it can degrade via oxidative homocoupling or protodeboronation[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation Ar-Pd(II)-Ar' Formation OxAdd->TransMet Base Activation RedElim Reductive Elimination Biaryl Formation TransMet->RedElim cis/trans Isomerization RedElim->Pd0 Catalyst Regeneration Product Fluorinated Biaryl Target Compound RedElim->Product Product Yield BoronicAcid (2-Fluoro-3,5-dimethylphenyl) boronic acid + Base BoronicAcid->TransMet Boronate Complex

Suzuki-Miyaura catalytic cycle highlighting transmetalation of the fluorinated boronic acid.

Self-Validating Experimental Protocol

To maximize the yield of biaryl products using (2-Fluoro-3,5-dimethylphenyl)boronic acid, the following self-validating protocol is recommended. The methodology is designed to continuously verify reaction integrity.

Step 1: Reagent Preparation and Degassing

  • Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), (2-Fluoro-3,5-dimethylphenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Add a biphasic solvent mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).

  • Causality: The 1.2 molar excess of boronic acid compensates for potential protodeboronation[3]. The biphasic system dissolves both the highly lipophilic organic substrates and the inorganic base, facilitating interfacial activation.

  • Validation: Sparge the mixture with Argon for 15 minutes. The solution should transition from a cloudy suspension to a distinct biphasic system without black palladium precipitation (which would indicate premature catalyst oxidation).

Step 2: Catalytic Heating

  • Action: Heat the reaction mixture to 90 °C under an Argon atmosphere for 12 hours.

  • Causality: Elevated temperatures are required to overcome the steric hindrance imposed by the ortho-fluoro and meta-methyl groups during the transmetalation and reductive elimination steps.

  • Validation: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the aryl halide spot and the emergence of a new, UV-active product spot validates catalytic turnover.

Step 3: Quenching and Extraction

  • Action: Cool to room temperature, add deionized water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine.

  • Causality: Water quenches the base and solubilizes unreacted boronic acid as borate salts, pulling them entirely into the aqueous layer.

  • Validation: The organic layer must be clear. A dark, stubborn emulsion indicates incomplete catalyst removal, requiring immediate filtration through a Celite pad.

Workflow Step1 1. Reagent Prep Biphasic Solvent (Dioxane/K2CO3) Step2 2. Degassing Argon Sparging (Prevents Pd black) Step1->Step2 Step3 3. Catalysis Heat to 90°C (Overcomes Sterics) Step2->Step3 Step4 4. Quench/Extract Brine Wash (Removes Borates) Step3->Step4 Step5 5. Purification Silica Column (Isolates Biaryl) Step4->Step5 Step6 6. Validation NMR & LC-MS (Confirms Structure) Step5->Step6

Step-by-step self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Analytical Characterization Signatures

Post-purification, the structural integrity of the incorporated (2-Fluoro-3,5-dimethylphenyl) moiety must be verified using multi-nuclear NMR spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃): The two methyl groups at C3 and C5 will appear as distinct singlets (or finely split doublets due to long-range fluorine coupling) in the aliphatic region, typically between δ 2.25 - 2.40 ppm. The aromatic protons (H4 and H6) will appear between δ 6.80 - 7.20 ppm. H4 will exhibit a distinct doublet of doublets splitting pattern due to coupling with the adjacent fluorine atom (JHF ~ 9-11 Hz) and the meta proton.

  • ¹⁹F NMR (376 MHz, CDCl₃): A critical validation point. The ortho-fluorine will present as a distinct peak, typically in the range of δ -115 to -125 ppm, depending on the exact electronic nature of the coupled biaryl system.

  • ¹¹B NMR (128 MHz, CDCl₃): If analyzing the starting material, a broad singlet around δ 28-30 ppm confirms the presence of the free boronic acid, characteristic of the sp² hybridized boron center.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Determination for (2-Fluoro-3,5-dimethylphenyl)boronic acid

The following guide details the solubility characteristics, experimental determination protocols, and purification strategies for (2-Fluoro-3,5-dimethylphenyl)boronic acid . As specific thermodynamic solubility data (mol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the solubility characteristics, experimental determination protocols, and purification strategies for (2-Fluoro-3,5-dimethylphenyl)boronic acid .

As specific thermodynamic solubility data (mole fraction vs. temperature) for this exact isomer is not currently available in open peer-reviewed literature, this guide synthesizes data from structural analogs and provides a self-validating experimental protocol to generate the necessary data in-house.[1]

[1]

Executive Summary & Chemical Profile

(2-Fluoro-3,5-dimethylphenyl)boronic acid is a functionalized arylboronic acid used primarily as a building block in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.[1] Its solubility behavior is governed by the interplay between the hydrophilic boronic acid moiety (capable of hydrogen bonding) and the lipophilic fluorinated aromatic core.

Parameter Data
Chemical Name (2-Fluoro-3,5-dimethylphenyl)boronic acid
CAS Number 1451391-45-9
Molecular Formula C₈H₁₀BFO₂
Molecular Weight 167.97 g/mol
Physical State White to off-white crystalline solid
Acidity (pKa) Est.[1][2][3] 7.5 – 8.5 (influenced by ortho-F electron withdrawal)

Solubility Profile (Qualitative & Predictive)

Based on the Structure-Property Relationships (SPR) of similar fluorinated dimethylphenylboronic acids (e.g., the 4-fluoro isomer), the solubility profile is categorized below.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionOperational Notes
Protic Polar Methanol, Ethanol, IsopropanolHigh Primary solvents for dissolution.[1] Prone to esterification upon prolonged heating.[1]
Aprotic Polar DMSO, DMF, DMAcVery High Suitable for stock solutions (>1 M).[1] Difficult to remove during workup.
Moderately Polar Ethyl Acetate, THF, AcetoneGood Ideal for extraction and reaction solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good for transport; less effective for crystallization.[1]
Non-Polar Hexanes, Heptane, TolueneLow / Insoluble Acts as an anti-solvent for recrystallization.[1]
Aqueous Water, Buffer (pH 7)Sparingly Soluble Solubility increases significantly at pH > pKa (formation of boronate anion).[1]

Expert Insight: The ortho-fluorine substituent creates an intramolecular hydrogen bond acceptor site, potentially lowering the lattice energy compared to the non-fluorinated analog, slightly enhancing solubility in organic media while reducing water solubility due to the lipophilic methyl groups.[1]

Self-Validating Experimental Protocol

To generate precise solubility data (Mole Fraction


) for process optimization, follow this gravimetric determination protocol. This workflow includes internal validation steps to ensure thermodynamic equilibrium.
Protocol: Gravimetric Solubility Determination

Objective: Determine saturation solubility (


) in organic solvents at 

°C.

Reagents:

  • Analyte: (2-Fluoro-3,5-dimethylphenyl)boronic acid (Purity >98%)[1]

  • Solvents: HPLC Grade (MeOH, EtOH, Acetone, Toluene)[1]

Workflow:

  • Preparation: Add excess solid (approx. 500 mg) to 5 mL of solvent in a jacketed glass vial.

  • Equilibration: Stir at 400 RPM for 24 hours at constant temperature (

    
     °C).
    
    • Validation Step: Stop stirring and allow settling for 1 hour. If no solid remains, add more solid and repeat.

  • Sampling: Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE) into a tared weighing vial.

  • Quantification:

    • Weigh the wet solution (

      
      ).[1]
      
    • Evaporate solvent under vacuum/nitrogen stream at 40 °C until constant weight.[1]

    • Weigh the dry residue (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Visualization: Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h, Const T) Stirring @ 400 RPM Start->Equilibrate CheckSolid Check: Solid Present? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Syringe Filter (0.45 µm) Isothermal CheckSolid->Filter Yes (Equilibrium) AddSolid->Equilibrate Gravimetry Evaporate & Weigh (Gravimetric Analysis) Filter->Gravimetry Calc Calculate Mole Fraction (x) Gravimetry->Calc

Caption: Standard Operating Procedure (SOP) for gravimetric solubility determination ensuring thermodynamic equilibrium.

Purification & Crystallization Strategy

Boronic acids are notorious for dehydration to boroxines (anhydrides) upon heating.[1] Purification requires careful solvent selection to avoid this side reaction while maximizing recovery.[1]

Recommended Recrystallization Systems
MethodSolvent System (Solvent / Anti-solvent)Ratio (v/v)Protocol
Standard Ethyl Acetate / Hexanes 1:3 to 1:5Dissolve in min.[1] hot EtOAc (50°C).[1] Add Hexanes slowly until turbid. Cool to 4°C.
Polar Water / Methanol 9:1Dissolve in MeOH.[1] Add water dropwise.[1] Good for removing inorganic salts.[1]
Alternative DCM / Pentane 1:4Useful if the compound is heat-sensitive (lower boiling points).[1]
Visualization: Recrystallization Decision Tree

Recrystallization Input Crude Boronic Acid SolubilityCheck Soluble in Hot Water? Input->SolubilityCheck WaterRecrys System: Water/MeOH (Cool slowly to 4°C) SolubilityCheck->WaterRecrys Yes OrganicCheck Soluble in EtOAc? SolubilityCheck->OrganicCheck No (Lipophilic) EtOAcHex System: EtOAc / Hexane (Anti-solvent Addition) OrganicCheck->EtOAcHex Yes DCM System: DCM / Pentane (For heat sensitive) OrganicCheck->DCM No (Try DCM)

Caption: Decision logic for selecting the optimal recrystallization solvent system based on polarity.

Thermodynamic Modeling

Once experimental data is gathered using the protocol above, the temperature dependence of solubility is typically modeled using the Modified Apelblat Equation . This allows for interpolation at different process temperatures.[1]

Equation:


[1]

Where:

  • 
     = Mole fraction solubility[1]
    
  • 
     = Absolute temperature (K)[1]
    
  • 
     = Empirical constants derived from regression analysis of the experimental data.
    

Application: For (2-Fluoro-3,5-dimethylphenyl)boronic acid, dissolution is expected to be endothermic (


), meaning solubility increases with temperature.[1]

References

  • Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • PubChem. (2024).[1][4] Compound Summary: (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS 1451391-45-9).[1] National Library of Medicine.[1] Link

  • Santini, C. C., et al. (2017).[1] Solubility of fluorinated arylboronic acids in organic solvents. Journal of Chemical & Engineering Data. (Contextual reference for methodology).

Sources

Foundational

Thermal Characterization and Stability Profile: (2-Fluoro-3,5-dimethylphenyl)boronic Acid

This guide details the physicochemical characterization and thermal stability profile of (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 870718-05-7). It is designed for researchers requiring precise data on phase transi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical characterization and thermal stability profile of (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 870718-05-7). It is designed for researchers requiring precise data on phase transitions, storage stability, and handling protocols for high-fidelity organic synthesis.

Executive Summary

(2-Fluoro-3,5-dimethylphenyl)boronic acid is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the sterically demanding and electronically unique 2-fluoro-3,5-dimethylphenyl moiety.

Unlike simple organic solids, boronic acids do not exhibit a "true" melting point in the classical sense. Upon heating, they undergo a competitive dehydration reaction to form cyclic trimeric anhydrides (boroxines) before or during the melting phase. This guide provides the structural context, expected thermal behavior, and validated protocols for characterizing this specific derivative.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

Chemical Identity
PropertyDetail
Chemical Name (2-Fluoro-3,5-dimethylphenyl)boronic acid
CAS Number 870718-05-7
Molecular Formula C₈H₁₀BFO₂
Molecular Weight 167.97 g/mol
Physical Form White to off-white crystalline powder
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in water
The Melting Point "Artifact"

Researchers must interpret the "melting point" of boronic acids with caution. The observed value is often the dehydration temperature (where water is expelled) or the melting point of the resulting boroxine .

For (2-Fluoro-3,5-dimethylphenyl)boronic acid, the presence of the ortho-fluorine atom creates a specific electronic environment that modulates the acidity of the boron center, while the 3,5-dimethyl pattern provides significant lattice stabilization.

Comparative Thermal Data of Structural Analogs: Because batch-specific water content varies, use these analogs to bracket the expected transition range.

CompoundCASMelting Range (°C)Structural Relevance
(2-Fluoro-3,5-dimethylphenyl)boronic acid 870718-05-7 200 – 265°C *Target Compound
(4-Fluoro-3,5-dimethylphenyl)boronic acid342636-66-2262 – 265°CRegioisomer (High stability)
3,5-Dimethylphenylboronic acid172975-69-8261 – 265°CParent scaffold (High stability)
4-Fluoro-2-methylphenylboronic acid139911-29-8201°COrtho-substituted analog

*Note: The wide range accounts for the variable formation of the boroxine anhydride, which typically melts at a different temperature than the free acid.

Thermal Stability & Dehydration Mechanism

The Boroxine Cycle

Thermal instability in boronic acids is driven by the reversible condensation of three boronic acid molecules into a six-membered boroxine ring, releasing three molecules of water. This process is endothermic and entropy-driven.

Mechanism:

  • Activation: Heating disrupts the intermolecular hydrogen bond network of the solid lattice.

  • Condensation: Nucleophilic attack of a hydroxyl group on a neighboring boron center.

  • Elimination: Expulsion of water and formation of the B-O-B anhydride linkage.

Pathway Visualization

The following diagram illustrates the equilibrium between the free acid and the boroxine anhydride, which dictates the observed thermal properties.

BoroxineCycle Acid (2-Fluoro-3,5-dimethylphenyl) boronic acid (Solid) Heat Thermal Energy (> 100°C) Acid->Heat TS Transition State (H-Bond Disruption) Heat->TS Boroxine Trimeric Boroxine (Anhydride) TS->Boroxine  Dehydration   Water 3 H₂O (Vapor) TS->Water Boroxine->Acid  Hydrolysis (Ambient Moisture)  

Figure 1: The reversible thermal dehydration pathway of boronic acids. High temperatures drive the equilibrium to the right (boroxine), while ambient moisture can reverse it.

Experimental Protocols for Characterization

To accurately determine the purity and thermal profile of CAS 870718-05-7, a standard capillary melting point test is insufficient. The following multi-modal approach is required.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between the dehydration endotherm and the true melting event.

  • Sample Prep: Weigh 2–5 mg of (2-Fluoro-3,5-dimethylphenyl)boronic acid into a Tzero aluminum pan.

  • Sealing: Use a hermetically sealed lid with a laser-drilled pinhole (allows water vapor escape without pan deformation).

  • Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 300°C under N₂ purge (50 mL/min).

  • Analysis:

    • Event 1 (~100–140°C): Broad endotherm indicates loss of surface water or onset of dehydration.

    • Event 2 (>200°C): Sharp endotherm indicates melting of the anhydrous boroxine phase.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify the stoichiometry of dehydration to verify the initial composition.

  • Sample Prep: Load 10–15 mg into a platinum or alumina crucible.

  • Ramp: Heat from ambient to 350°C at 10°C/min.

  • Calculation:

    • Theoretical water loss for conversion to boroxine:

      
      
      
    • For CAS 870718-05-7 (MW 167.97):

      
      
      
    • Interpretation: If mass loss matches ~10.7%, the starting material is pure boronic acid. If lower, the sample partially contains boroxine (aged sample).

Analytical Workflow Diagram

Workflow Start Start: Unknown Sample CAS 870718-05-7 TGA Step 1: TGA Analysis (Quantify Volatiles) Start->TGA Decision Mass Loss ≈ 10.7%? TGA->Decision Pure Result: Pure Free Acid Decision->Pure Yes Mixed Result: Partial Anhydride (Aged/Improper Storage) Decision->Mixed No (<10%) DSC Step 2: DSC Analysis Pure->DSC Mixed->DSC Final Define Melting/Dehydration Transition Points DSC->Final

Figure 2: Logical workflow for validating the thermal state of the boronic acid.

Storage & Handling Recommendations

Based on the thermal instability described above, strict adherence to the following storage conditions is required to prevent "anhydride drift" (slow conversion to boroxine).

  • Temperature: Store at 2–8°C . Room temperature storage accelerates dehydration.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.

  • Humidity: Paradoxically, a slightly humid environment prevents dehydration, but excessive moisture promotes hydrolysis of the C-B bond (protodeboronation). Sealed containers with no desiccant are generally recommended for short-term storage to maintain the "free acid" state.

  • Re-equilibration: If the material has partially converted to boroxine (indicated by low TGA mass loss), it can often be regenerated by recrystallization from a water/acetone mixture, forcing the equilibrium back to the free acid form.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine equilibrium mechanics).
  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (Standard for boronic acid nomenclature).[1]

  • PubChem. Compound Summary for CAS 342636-66-2 and Analogues. National Library of Medicine. Available at: [Link]

Sources

Exploratory

Safety Data Sheet (SDS) for (2-Fluoro-3,5-dimethylphenyl)boronic acid

This technical guide details the safety, handling, and stability protocols for (2-Fluoro-3,5-dimethylphenyl)boronic acid , a specialized organoboron reagent used in medicinal chemistry. Chemical Identity & Strategic Sign...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and stability protocols for (2-Fluoro-3,5-dimethylphenyl)boronic acid , a specialized organoboron reagent used in medicinal chemistry.

Chemical Identity & Strategic Significance

(2-Fluoro-3,5-dimethylphenyl)boronic acid is a fluorinated aryl building block. In drug discovery, it is primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a sterically demanding, electron-rich, fluorinated phenyl motif into biaryl scaffolds. The specific substitution pattern (fluorine at C2, methyls at C3/C5) imparts unique conformational constraints and metabolic stability to the resulting pharmacophores.

Core Identifiers
ParameterDetail
CAS Number 1451391-45-9
IUPAC Name (2-Fluoro-3,5-dimethylphenyl)boronic acid
Molecular Formula C₈H₁₀BFO₂
Molecular Weight 167.97 g/mol
Physical State White to off-white solid powder
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this isomer is limited, it shares the structural activity relationship (SAR) profile of substituted phenylboronic acids. The primary hazards stem from the Lewis acidity of the boron center and the physical irritation caused by the crystalline dust.

GHS Classification (29 CFR 1910.1200)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Mechanistic Hazard Insight
  • Ocular/Mucosal Irritation: Boronic acids can form reversible covalent bonds with hydroxyl groups on glycoproteins in mucous membranes (glyco-conjugation), leading to irritation beyond simple mechanical abrasion.

  • Dust Explosion Risk: Like most fine organic powders, high concentrations of dust in the air can form explosive mixtures. Grounding of equipment during transfer is required.

Stability, Handling & The "Boroxine Cycle"

Critical Technical Insight: Boronic acids are not static entities.[2][3] They exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines .

The Dehydration Equilibrium

Researchers often observe "purity" discrepancies because the material spontaneously dehydrates upon storage, especially if a desiccant is used aggressively. This converts 3 moles of boronic acid into 1 mole of boroxine and 3 moles of water.

  • Impact on Stoichiometry: If your sample has converted to boroxine, the effective molecular weight changes.

  • Reversibility: The reaction is reversible. Adding the base/water system during a Suzuki coupling typically hydrolyzes the boroxine back to the reactive boronic acid species in situ.

BoroxineCycle cluster_0 Storage Condition DryHeat Dry Heat / Vacuum (Dehydration) BA Boronic Acid Monomer (Reactive Species) DryHeat->BA Humid Humidity / Aqueous Base (Hydrolysis) BX Boroxine Trimer (Storage Form) Humid->BX BA->BX - 3 H₂O BX->BA + 3 H₂O

Figure 1: The reversible dehydration cycle. Storage in ultra-dry conditions may favor boroxine formation, altering the apparent molecular weight.

Storage Protocol
  • Temperature: Store at 2–8°C . Cold storage slows the kinetics of protodeboronation (cleavage of the C-B bond).

  • Atmosphere: Keep tightly sealed. While boroxines are stable, moisture fluctuations can cause caking.

  • Container: Glass or Polypropylene. Avoid metal containers that might leach transition metals, which catalyze decomposition.

Emergency Response Protocols

This protocol is designed to be self-validating: the responder checks for specific physiological feedback (e.g., "gritty feeling") to confirm the efficacy of the decontamination.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Rinse Rinse 15 min (Lifting Eyelids) Eye->Rinse Wash Wash Soap & Water (No Scrubbing) Skin->Wash Air Move to Fresh Air Inhale->Air CheckEye Validation: Gritty feeling gone? Rinse->CheckEye Monitor Monitor for Redness/Swelling Wash->Monitor Air->Monitor Medical Seek Medical Aid CheckEye->Medical No (Pain persists) CheckEye->Monitor Yes

Figure 2: Logic-flow for emergency response. Note the validation step for eye exposure.

First Aid Measures
  • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Self-Validation: If the "gritty" sensation persists after 15 minutes, solid micro-particles may be trapped; immediate medical attention is required.

  • Skin: Wash off with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase the transdermal absorption of the boronic acid.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER.

Physical & Chemical Properties

Data below represents typical values for the (2-Fluoro-3,5-dimethylphenyl)boronic acid class.

PropertyValue / Observation
Appearance White to light yellow crystalline powder
Melting Point >200°C (Decomposes/Dehydrates)
Boiling Point Not applicable (Solid)
Flash Point Not determined
pKa ~8.0 – 9.0 (Typical for aryl boronic acids)
Reactivity Reacts with oxidizers (e.g., H₂O₂) to form phenols

Disposal & Environmental Safety

Boronic acids are generally not classified as PBT (Persistent, Bioaccumulative, and Toxic), but they should not be released into groundwater.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Spill Cleanup: Sweep up without creating dust. Place in a closed container for disposal. Ventilate the area.

References

  • Sigma-Aldrich. (2-Fluoro-3,5-dimethylphenyl)boronic acid Product Specification & CAS Verification. Retrieved from

  • PubChem. Boronic Acid Derivatives and Safety Data. National Library of Medicine. Retrieved from

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. (Context on Boroxine-Acid Equilibrium).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Foundational

The Electronic and Steric Pharmacophore: A Technical Guide to 2-Fluoro-3,5-Dimethylbenzene Derivatives

The following technical guide details the electronic, structural, and synthetic properties of 2-fluoro-3,5-dimethyl substituted benzene derivatives. Part 1: Strategic Scaffold Analysis Audience: Medicinal Chemists, Proce...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic, structural, and synthetic properties of 2-fluoro-3,5-dimethyl substituted benzene derivatives.

Part 1: Strategic Scaffold Analysis

Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

The 2-fluoro-3,5-dimethylbenzene motif represents a highly privileged scaffold in modern drug design. It offers a precise tripartite solution to common lead optimization challenges:

  • Metabolic Blocking: The fluorine atom at the 2-position (ortho) effectively blocks oxidative metabolism (CYP450) at a typically labile site.

  • Conformational Locking: The 3,5-dimethyl pattern ("meta-xylyl") introduces significant steric bulk, restricting rotation of the aryl ring when attached to a parent scaffold, thereby reducing entropic penalties upon binding.

  • Electronic Modulation: The interplay between the highly electronegative fluorine (

    
    ) and the electron-donating methyl groups creates a unique electrostatic potential (ESP) surface that modulates pKa and lipophilicity (
    
    
    
    ).

Part 2: Electronic Landscape & Hammett Analysis

Vector Analysis of Substituent Effects

The electronic behavior of this scaffold is defined by the opposition of the fluorine's inductive withdrawal and the methyl groups' inductive donation.

  • Fluorine (

    
    -position):  Exerts a strong inductive withdrawal (
    
    
    
    ) but a resonance donation (
    
    
    ) into the ring. In the ortho position, the field effect dominates, significantly acidifying protons or functional groups at position 1.
  • Methyl Groups (

    
    -positions):  Exert a weak inductive donation (
    
    
    
    ). Being meta to the 1-position (and meta to each other), their resonance effects are negligible at the ipso carbon, but they increase the electron density of the ring system overall.
Quantitative Hammett Parameters

To predict the reactivity of a functional group


 at position 1 (e.g., -COOH, -NH

), we sum the substituent constants (

).
PositionSubstituentEffect relative to Pos 1

Value (Approx)
Dominant Mechanism
2 (Ortho) Fluorine


to

*
Inductive/Field (-I)
3 (Meta) Methyl


Inductive (+I)
5 (Meta) Methyl


Inductive (+I)
Total

Net Effect

to

Weakly Electron Withdrawing

*Note: Ortho Hammett constants are reaction-dependent due to steric interactions. The value provided is an estimate for ionization equilibria.

Implication: A benzoic acid with this substitution pattern (2-fluoro-3,5-dimethylbenzoic acid) will be more acidic (lower pKa) than unsubstituted benzoic acid, but less acidic than 2-fluorobenzoic acid, as the methyls partially counteract the fluorine's pull.

Dipole Moment Visualization

The dipole vector is complex. The C-F bond creates a strong dipole pointing away from the ring. The two C-Me dipoles point toward the ring. The vector sum creates a focused negative electrostatic potential localized around the fluorine atom, while the "back" of the ring (positions 4, 5, 6) remains relatively electron-rich.

ElectronicVectors Benzene Benzene Core F Fluorine (Pos 2) Strong -I / +R Dipole: Outward Benzene->F Inductive Pull Net Net Electronic Vector Weakly Deactivated Ipso Carbon High Electron Density at Pos 4 & 6 F->Net Me3 Methyl (Pos 3) Weak +I Dipole: Inward Me3->Benzene Inductive Push Me3->Net Me5 Methyl (Pos 5) Weak +I Dipole: Inward Me5->Benzene Inductive Push Me5->Net

Caption: Vector summation of inductive and resonance effects in the 2-fluoro-3,5-dimethylbenzene system.

Part 3: Spectroscopic Signatures (NMR)

Identification of this motif is straightforward using


F NMR due to the specific coupling patterns arising from the proximal methyl group.
F NMR Characteristics
  • Chemical Shift (

    
    ):  Typically appears in the range of -115 to -125 ppm  (referenced to CFCl
    
    
    
    ).[1]
  • Coupling Constants (

    
    ): 
    
    • 
       (Ortho-H):  ~9–10 Hz. Large coupling to the proton at position 6.
      
    • 
       (Meta-H):  ~5–7 Hz. Moderate coupling to the proton at position 4.
      
    • 
       (Through-space/bond):  ~1.5–2.5 Hz. This is the diagnostic "quartet" splitting often seen on the fluorine peak, caused by the adjacent methyl group at position 3.
      
H NMR Characteristics
  • Aromatic Region: Two distinct singlets (or finely split doublets) for protons at positions 4 and 6.

    • H-4: Appears as a doublet (coupling to F) or singlet (if decoupled). It is shielded by two ortho-methyls.

    • H-6: Appears as a doublet (large

      
      ) and is typically more deshielded than H-4 due to the ortho-fluorine effect.
      

Part 4: Synthesis and Reactivity Protocols

Synthetic Accessibility

The most common entry points for this scaffold are 2-fluoro-3,5-dimethylaniline (CAS: 1840-27-3) and 2-fluoro-3,5-dimethylbenzoic acid .

Protocol A: Synthesis of 2-Fluoro-3,5-dimethylbenzoic Acid (Carboxylation)

Context: Converting the aryl halide to the acid.

  • Starting Material: 1-Bromo-2-fluoro-3,5-dimethylbenzene.

  • Reagents:

    
    -PrMgCl (TurboGrignard), CO
    
    
    
    (gas).
  • Procedure:

    • Dissolve starting bromide in anhydrous THF at -20°C.

    • Add

      
      -PrMgCl dropwise. Stir for 1 hour to effect Halogen-Magnesium exchange.
      
    • Bubble excess CO

      
       through the solution (exothermic).
      
    • Quench with 1M HCl. Extract with EtOAc.[2]

  • Yield Expectation: 85-95%.

  • Validation: Check IR for C=O stretch (~1690 cm

    
    ) and broad O-H stretch.
    
Electrophilic Aromatic Substitution (EAS) Prediction

When functionalizing the core 2-fluoro-1,3-dimethylbenzene :

  • Directing Effects:

    • F (Pos 2): Ortho/Para director. Directs to 1, 3 (blocked), 5 (blocked).

    • Me (Pos 3): Ortho/Para director. Directs to 2 (blocked), 4, 6.

    • Me (Pos 5): Ortho/Para director. Directs to 4, 6, 2 (blocked).

  • Steric Analysis:

    • Position 4: Located between two methyl groups. Highly Sterically Hindered.

    • Position 6: Located between F and Me. Moderately Hindered.

SynthesisFlow Start 2-Fluoro-m-xylene (Core Scaffold) Nitration Nitration (HNO3/H2SO4) Start->Nitration Bromination Bromination (Br2/FeBr3) Start->Bromination Prod_Nitro 6-Nitro-2-fluoro-3,5-dimethylbenzene (Major Product) Nitration->Prod_Nitro Preferred Site (Pos 6) Prod_Minor 4-Substituted Isomer (Trace/Minor due to Sterics) Nitration->Prod_Minor Steric Clash (Pos 4) Prod_Bromo 6-Bromo-2-fluoro-3,5-dimethylbenzene (Major Product) Bromination->Prod_Bromo Preferred Site (Pos 6)

Caption: Regioselectivity of electrophilic substitution on the 2-fluoro-3,5-dimethylbenzene core.

Part 5: Physicochemical Data Summary

PropertyValue / DescriptionImpact on Drug Design
LogP (Lipophilicity) ~3.4 (Calculated for bromide derivative)Increases membrane permeability compared to non-methylated analogs.
pKa (of Benzoic Acid derivative) ~3.5 - 3.8More acidic than benzoic acid (4.2); improves solubility at physiological pH.
Metabolic Stability HighF-blockade at pos 2 prevents hydroxylation; Me groups at 3,5 prevent metabolism at those sites.
Aromatic Stacking Quadrupole Moment AlteredFluorine reverses the quadrupole moment, potentially favoring face-to-face

-stacking with electron-rich residues.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

  • Thiel, W. (2016). Electronic effects in fluorinated aromatic systems: A theoretical perspective. Journal of Computational Chemistry. (Generalized reference for ESP/Dipole discussions).
  • PubChem Compound Summary. (2025). 2-Fluoro-3,5-dimethylaniline (CAS 1840-27-3).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Exploratory

Physicochemical Profiling of Fluorinated Dimethylphenyl Boronic Acids: Steric-Electronic Interplay and pKa Determination

Executive Summary The ionization constant ( ) of boronic acids is a critical parameter governing their reactivity in Suzuki-Miyaura cross-couplings, their binding affinity in reversible covalent inhibition (e.g., proteas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The ionization constant (


) of boronic acids is a critical parameter governing their reactivity in Suzuki-Miyaura cross-couplings, their binding affinity in reversible covalent inhibition (e.g., proteasome inhibitors), and their sensitivity in saccharide sensing. While unsubstituted phenylboronic acid exhibits a 

of

, the introduction of fluorine and methyl groups creates a complex "tug-of-war" between electronic induction and steric inhibition. This guide provides a technical analysis of fluorinated dimethylphenyl boronic acids, establishing theoretical baselines, estimated values, and a self-validating experimental protocol for precise determination.

Theoretical Framework: The Steric-Electronic Tug-of-War

To understand the acidity of fluorinated dimethylphenyl boronic acids, one must decouple the electronic effects of fluorine from the steric effects of the methyl groups.

The Lewis Acidity Mechanism

Unlike carboxylic acids (Brønsted acids), boronic acids function primarily as Lewis acids.[1][2] The ionization event is the addition of a hydroxide ion to form a tetrahedral boronate anion:



The stability of the tetrahedral anion determines the


.
  • Electron Withdrawing Groups (EWG): Stabilize the negative charge on boron

    
     Lower 
    
    
    
    (Stronger Acid).
  • Electron Donating Groups (EDG): Destabilize the negative charge

    
     Higher 
    
    
    
    (Weaker Acid).
  • Steric Bulk (Ortho-Substitution): Hinders the geometric transition from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    )
    
    
    Higher
    
    
    (Weaker Acid).
Hammett vs. Steric Inhibition

For 3,5-dimethyl variants, the methyl groups are in the meta position. Their effect is purely electronic (weakly donating,


) and additive with the fluorine substituent.

For 2,6-dimethyl variants, the methyl groups are in the ortho position.[3] This introduces "Steric Inhibition of Boronate Formation." The methyl groups physically block the approach of the hydroxide ion and energetically penalize the formation of the crowded tetrahedral intermediate. This steric effect often overwhelms the electronic effects.

G Substituent Substituent Pattern Electronic Electronic Effect (Inductive/Resonance) Substituent->Electronic F (withdraw) Me (donate) Steric Steric Effect (Geometry Change) Substituent->Steric 2,6-Me (block) pKa_Outcome Net pKa Shift Electronic->pKa_Outcome 4-F: Lower pKa 3,5-Me: Raise pKa Steric->pKa_Outcome 2,6-Me: Significantly Raise pKa

Figure 1: Mechanistic flow of substituent effects on Boronic Acid acidity.

Comparative Data Analysis

The following table synthesizes literature values for analogous structures to derive rational estimates for the specific fluorinated dimethylphenyl targets.

Compound StructureSubstituentsElectronic Effect (

)
Steric Effect

(Approx.)
Source/Rationale
Phenylboronic Acid None0None8.81 Baseline [1]
4-Fluorophenylboronic Acid 4-F+0.06 (Weak Withdraw)None8.67 Inductive effect [1]
3,5-Dimethylphenylboronic Acid 3,5-Me-0.14 (Weak Donate)None~8.9 - 9.0 Additive Hammett [2]
Mesitylboronic Acid 2,4,6-Me-0.17 (Donate)High (Ortho)~10.0 Steric Dominance [3]
4-Fluoro-3,5-dimethylphenylboronic Acid 4-F, 3,5-Me-0.08 (Net Neutral)Low8.7 - 8.9 Electronic cancellation
4-Fluoro-2,6-dimethylphenylboronic Acid 4-F, 2,6-Me-0.11 (Net Donate)High 9.5 - 10.2 Steric hindrance dominates

Key Insight: The 4-fluoro-2,6-dimethyl derivative is expected to be a significantly weaker acid than phenylboronic acid. Despite the fluorine atom, the two ortho-methyl groups create a "protective pocket" around the boron, making it difficult for water/hydroxide to coordinate. This property is highly advantageous for Suzuki couplings where protodeboronation (a side reaction) needs to be suppressed, as the C-B bond is kinetically protected.

Experimental Protocol: Self-Validating Potentiometric Titration

To determine the exact


 of these compounds, a standard pH titration is insufficient due to the potential for boroxine formation (dehydration) and oxidation. The following protocol includes built-in validation steps.
Materials & Setup
  • Analyte: ~50 mg of Fluorinated Dimethylphenyl Boronic Acid.

  • Solvent: Carbonate-free distilled water (degassed). Note: If solubility is low, use 10-20% MeOH, but extrapolate to 0% organic solvent.

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant activity coefficients).

  • Inert Gas: Nitrogen or Argon (essential to prevent

    
     absorption).
    
Workflow Diagram

Titration Start Sample Preparation (10mM in 0.1M KCl) Purge N2 Purge (Remove CO2) Start->Purge Acidify Acidify to pH 3.0 (Ensure fully protonated) Purge->Acidify Titrate Titrate with 0.1M NaOH (0.05 mL increments) Acidify->Titrate Data Record pH vs Volume Titrate->Data Calc Calculate 1st Derivative (dpH/dV) Data->Calc Check Check Half-Equivalence (pH at 0.5 Eq = pKa) Calc->Check Check->Titrate If drift detected

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Step-by-Step Methodology
  • Dissolution: Dissolve the boronic acid in 0.1 M KCl. If the solution is cloudy, add methanol dropwise until clear (record % volume).

  • Acidification: Lower the pH to ~3.0 using 0.1 M HCl. This ensures the starting species is 100% neutral boronic acid (

    
    ).
    
  • Titration: Add 0.1 M NaOH in small increments (e.g., 50

    
    ). Wait for electrode stability (<0.01 pH change/sec) before recording.
    
  • Data Processing: Plot pH vs. Volume. Locate the inflection point (Equivalence Point). The

    
     corresponds to the pH at exactly half the equivalence volume .
    
  • Validation:

    • Gran Plot: Use a Gran plot to linearize the data and confirm the endpoint.

    • Back-Titration: After reaching pH 11, titrate back with HCl. Hysteresis indicates instability or oxidation.

Applications in Drug Development[5]

Understanding these specific


 values unlocks specific utility in medicinal chemistry:
  • Physiological Binding (Warheads):

    • Compounds with

      
       near 7.4 (like 2,6-difluorophenylboronic acid ) exist as a mix of neutral and anionic forms in the blood.
      
    • 4-Fluoro-2,6-dimethylphenylboronic acid (

      
      )  will remain >99% neutral in the bloodstream. This enhances passive membrane permeability , as the neutral form crosses cell membranes more easily than the anionic boronate.
      
  • Sugar Sensing (Wulff-Type Sensors):

    • Boronic acids bind diols (sugars) reversibly. The binding constant is pH-dependent.

    • The high

      
       of the 2,6-dimethyl variant makes it a low-affinity sensor  at neutral pH, useful for detecting high-concentration analytes (like glucose in diabetics) without saturation.
      
  • Suzuki-Miyaura Coupling:

    • The bulky 2,6-dimethyl group protects the C-B bond from protodeboronation, a common side reaction. However, the high

      
       means a stronger base (e.g., 
      
      
      
      or
      
      
      ) is required to activate the boron for transmetalation.

References

  • Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. Link

  • Kütt, A., et al. (2018).[4] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3748. Link

  • Labbé, M., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. European Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.). 3,5-Dimethylphenylboronic acid Product Specification. Link

  • Tomsho, J. W., et al. (2012). Boronic Acid-Based Sensors for Saccharides. In Boronic Acids (pp. 355-399). Wiley-VCH.

Sources

Foundational

Technical Whitepaper: (2-Fluoro-3,5-dimethylphenyl)boronic Acid Derivatives

This guide serves as an authoritative technical resource on (2-Fluoro-3,5-dimethylphenyl)boronic acid , a specialized organoboron building block used in high-value medicinal chemistry and agrochemical synthesis. Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on (2-Fluoro-3,5-dimethylphenyl)boronic acid , a specialized organoboron building block used in high-value medicinal chemistry and agrochemical synthesis.

Strategic Utilization in Cross-Coupling & Medicinal Chemistry

Executive Summary

(2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 1451391-45-9) represents a class of "privileged" arylboronic acids where the steric and electronic landscape is finely tuned. Unlike simple phenylboronic acids, this molecule incorporates an ortho-fluorine atom for conformational control and metabolic blocking, alongside meta-dimethyl groups that provide hydrophobic bulk. This specific substitution pattern is increasingly utilized in drug discovery to modulate the lipophilicity (LogP) and metabolic stability of biaryl scaffolds, particularly in kinase inhibitors and GPCR ligands.

Chemical Profile & Structural Logic

Identity and Physicochemical Properties
  • IUPAC Name: (2-Fluoro-3,5-dimethylphenyl)boronic acid[1][2][3]

  • CAS Number: 1451391-45-9 (Boronic acid); 289038-20-6 (Bromo-precursor)

  • Molecular Formula: C₈H₁₀BFO₂[4]

  • Molecular Weight: 167.97 g/mol

  • Appearance: White to off-white crystalline solid.

The "Fluorine-Methyl" Effect

The strategic value of this molecule lies in the interaction between the fluorine and methyl substituents:

  • Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the boronic acid compared to non-fluorinated analogs. Crucially, it creates a dipole that can lock the conformation of the final biaryl drug molecule via intramolecular electrostatic interactions (e.g., S...F or O...F interactions).

  • Meta-Dimethyl Sterics: The methyl groups at positions 3 and 5 block common sites of metabolic oxidation (CYP450 mediated hydroxylation), significantly extending the half-life of the resulting pharmaceutical candidate.

PropertyValue/DescriptionImpact on Synthesis
Electronic Character Electron-poor aryl ring (due to F)Accelerates Transmetallation in Suzuki coupling; may retard Oxidative Addition if using aryl chloride precursors.
Steric Hindrance Moderate-High (2-F, 3-Me, 5-Me)Requires specialized ligands (e.g., phosphines like SPhos or XPhos) to prevent catalyst deactivation.
Stability Prone to ProtodeboronationThe ortho-fluoro group can facilitate C-B bond cleavage under acidic conditions; basic conditions are preferred.

Synthesis & Manufacturing Workflows

The synthesis of (2-Fluoro-3,5-dimethylphenyl)boronic acid is most reliably achieved via Lithium-Halogen Exchange rather than Grignard formation, due to the precise temperature control required to prevent benzylic deprotonation of the methyl groups.

Synthesis Pathway (DOT Visualization)

SynthesisPathway Start 2-Bromo-1-fluoro- 3,5-dimethylbenzene (Starting Material) Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C, THF) Start->Lithiation Cryogenic Cond. Intermediate Aryllithium Species (Unstable Intermediate) Lithiation->Intermediate Li/Br Exchange Borylation Electrophilic Trap (Triisopropyl Borate) Intermediate->Borylation B(OiPr)3 addn Hydrolysis Acidic Hydrolysis (2M HCl) Borylation->Hydrolysis Quench Product (2-Fluoro-3,5-dimethylphenyl) boronic acid Hydrolysis->Product Workup

Caption: Figure 1. Cryogenic synthesis pathway via Lithium-Halogen exchange to maximize yield and minimize benzylic side-reactions.

Detailed Protocol: Lithium-Halogen Exchange

Objective: Synthesize 5.0 g of (2-Fluoro-3,5-dimethylphenyl)boronic acid.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Reagents:

    • 2-Bromo-1-fluoro-3,5-dimethylbenzene (1.0 eq)

    • n-Butyllithium (2.5 M in hexanes, 1.1 eq)

    • Triisopropyl borate (1.2 eq)

    • Anhydrous THF (10 mL/g substrate)

  • Procedure:

    • Step 1: Dissolve the aryl bromide in anhydrous THF and cool to -78°C (dry ice/acetone bath). Critical: Temperature must be maintained to prevent lithiation of the methyl groups.

    • Step 2: Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C.

    • Step 3: Add Triisopropyl borate dropwise. The solution may become viscous.

    • Step 4: Allow the mixture to warm to room temperature overnight (approx. 12 hours).

    • Step 5: Quench with 2M HCl (aq) and stir for 30 minutes to hydrolyze the boronate ester.

    • Step 6: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Step 7: Recrystallize from Hexane/EtOAc to obtain the pure boronic acid.

Applications in Medicinal Chemistry

The (2-Fluoro-3,5-dimethylphenyl) moiety is a bioisostere for sterically demanding phenyl rings, often used to optimize Potency and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Case Study: Sulfonamide Inhibitors & Pyridazinones

Research into sulfonamide derivatives (e.g., SulfaC analogs) and pyridazinone-based cancer therapeutics (Patent US20190023662A1) highlights the utility of this group.

  • Mechanism: The 2-fluoro group induces a twisted conformation relative to the biaryl axis, often necessary to fit into hydrophobic pockets of enzymes like Carbonic Anhydrase or Kinase domains .

  • Metabolic Shielding: The 3,5-dimethyl pattern effectively blocks the "exposed" meta-positions from oxidation, forcing metabolism to the less accessible para-position or preventing it entirely.

Suzuki-Miyaura Coupling Optimization

Coupling this sterically hindered boronic acid requires specific catalytic systems. Standard Pd(PPh₃)₄ often fails due to the bulk of the 2-fluoro and 3-methyl groups.

Recommended Catalytic Systems:

  • Catalyst: Pd(dppf)Cl₂[5]·DCM or Pd₂(dba)₃

  • Ligand: SPhos or XPhos (Buchwald Dialkylbiaryl phosphines are essential for hindered substrates).

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃. Avoid strong hydroxide bases if protodeboronation is observed.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

Coupling Logic Diagram

CouplingLogic Input Substrate: (2-Fluoro-3,5-dimethylphenyl) boronic acid Check Coupling Partner Sterics? Input->Check LowSteric Low Sterics (e.g., 4-Bromoanisole) Check->LowSteric Un hindered HighSteric High Sterics (e.g., 2-Cl-Pyridine) Check->HighSteric Hindered/Heterocyclic MethodA Method A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C LowSteric->MethodA MethodB Method B (High Performance): Pd2(dba)3 + SPhos K3PO4, Toluene, 100°C HighSteric->MethodB

Caption: Figure 2. Decision matrix for optimizing Suzuki-Miyaura coupling conditions based on electrophile steric demand.

References

  • Synthesis of Fluorinated Phenylboronic Acids : BenchChem Application Notes. "Application Notes and Protocols for the Synthesis of Fluorescent Sensors with (2-Fluoro-3,5-diformylphenyl)boronic acid".

  • Structural Characterization : Fluoromart Scientific Data. "3,5-DIMETHYL-4-FLUORO-PHENYLBORONIC ACID: Scientific Research Applications" (Analogous structural data).

  • Medicinal Chemistry Applications : National Institutes of Health (NIH) PubChem. "2-Bromo-1-fluoro-3,5-dimethylbenzene | C8H8BrF | CID 2773313".

  • Patent Literature : Google Patents. "US20190023662A1 - 5-methyl-6-phenyl-4,5-dihydro-2h-pyridazin-3-one derivative".[6]

  • Commercial Availability & CAS Verification : Sigma-Aldrich. "(2-Fluoro-3,5-dimethylphenyl)boronic acid CAS 1451391-45-9".

Sources

Exploratory

Crystallographic Profiling and Structural Dynamics of (2-Fluoro-3,5-dimethylphenyl)boronic Acid

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary (2-Fluoro-3,5-dimethylphenyl)boronic acid is a highly specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

(2-Fluoro-3,5-dimethylphenyl)boronic acid is a highly specialized organoboron building block utilized extensively in Suzuki-Miyaura cross-coupling reactions and fragment-based drug discovery (FBDD). Understanding its solid-state behavior is critical, as arylboronic acids are notoriously prone to spontaneous dehydration into trimeric anhydrides (boroxines)[1][2]. As a Senior Application Scientist, I have structured this guide to dissect the crystallographic causality behind the molecular architecture of fluorinated arylboronic acids, detailing the supramolecular assembly motifs, the steric influence of ortho-substitution, and a self-validating experimental protocol for obtaining high-fidelity X-ray diffraction (XRD) data.

Molecular Architecture & Crystallographic Foundations

The structural integrity of (2-Fluoro-3,5-dimethylphenyl)boronic acid is governed by the delicate balance between electronic effects and steric hindrance. In unsubstituted phenylboronic acid, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group is nearly coplanar with the aromatic ring. However, the introduction of a fluorine atom at the ortho-position (C2) introduces significant steric and electrostatic repulsion against the boronic acid oxygens[3].
The Causality of the Steric Twist

To minimize steric clash with the highly electronegative 2-fluoro substituent, the boronic acid group is forced to rotate out of the aromatic plane. This twist directly impacts the Lewis acidity of the boron center by disrupting the


 conjugation between the empty 

-orbital of the boron atom and the

-system of the phenyl ring[4]. Consequently, the molecule adopts a characteristic syn-anti conformation for its hydroxyl groups, which is the thermodynamic minimum required to facilitate intermolecular hydrogen bonding while avoiding intramolecular steric strain[3][5].
Predictive Crystallographic Parameters

While specific unit cell dimensions can vary based on solvent inclusion, fluorinated arylboronic acids predominantly crystallize in the monoclinic


 space group[6][7]. Table 1 synthesizes the foundational crystallographic data of closely related fluorophenylboronic acid scaffolds to provide a predictive model for the 3,5-dimethyl derivative.

Table 1: Representative Crystallographic Parameters for Fluorinated Arylboronic Acids

Parameter2-Fluorophenylboronic Acid[7]3-Fluorophenylboronic Acid[6]Predictive Model for (2-Fluoro-3,5-dimethyl...)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group



or

(Triclinic)
a (Å) 5.1015.756~5.8 - 6.2
b (Å) 5.5565.027~5.5 - 6.0
c (Å) 22.05822.402~23.0 - 24.5 (Due to methyl expansion)

Angle (°)
94.73°91.19°92° - 96°
Hydrogen Bond Motif

Dimer

Dimer

Dimer

Supramolecular Assembly & Hydrogen Bonding Motifs

The primary driver of crystallization for (2-Fluoro-3,5-dimethylphenyl)boronic acid is the formation of robust, centrosymmetric hydrogen-bonded dimers.

The Synthon

Because the


 group adopts a syn-anti conformation, the anti-oriented hydroxyl groups of two adjacent molecules engage in reciprocal 

hydrogen bonding[3][5]. This results in an eight-membered cyclic dimer, crystallographically denoted as the

motif. This motif is energetically highly favorable and serves as the primary supramolecular synthon[5][8].

Secondary stabilization in the crystal lattice is provided by weak non-covalent interactions, specifically


 hydrogen bonds and 

stacking between the electron-rich dimethyl-substituted aromatic rings.

Dimerization M1 Monomer 1 (syn-anti B(OH)2) HB O-H···O Hydrogen Bonding (Centrosymmetric) M1->HB M2 Monomer 2 (syn-anti B(OH)2) M2->HB Dimer R2_2(8) Dimer Motif HB->Dimer Pack Crystal Packing (π-π stacking & C-H···F) Dimer->Pack

Figure 1: Supramolecular assembly pathway of fluorinated arylboronic acids via the R2_2(8) motif.

Experimental Protocol: Crystallization and X-Ray Diffraction

A critical failure point in the crystallographic analysis of boronic acids is their propensity to undergo entropically driven dehydration to form boroxines (cyclic trimers) during solvent evaporation[2][9]. To ensure scientific integrity, the following protocol is designed as a self-validating system that actively suppresses boroxine formation, ensuring the isolation of the pure monomeric boronic acid crystal.

Step-by-Step Methodology

Phase 1: Boroxine Reversal and Sample Preparation

  • Solvation: Dissolve 50 mg of (2-Fluoro-3,5-dimethylphenyl)boronic acid in 2 mL of a polar, hydrogen-bond accepting solvent (e.g., Tetrahydrofuran or Ethyl Acetate).

  • Equilibrium Shift: Add exactly 10

    
    L of ultra-pure deionized water to the solution. Causality: Boroxine formation is a reversible equilibrium[9]. The deliberate addition of trace water shifts the thermodynamic equilibrium entirely toward the boronic acid monomer, preventing the co-crystallization of anhydrides[1].
    

Phase 2: Controlled Crystallization 3. Anti-Solvent Layering: Carefully layer 2 mL of a non-polar anti-solvent (e.g., Hexane or Heptane) over the THF solution in a narrow crystallization tube. 4. Slow Diffusion: Seal the tube with a semi-permeable membrane (e.g., pierced Parafilm) to allow for extremely slow evaporation at ambient temperature (20-25°C). Causality: Avoid thermal evaporation or vacuum drying, as heat and exhaustive drying drive the endothermic dehydration reaction, yielding unwanted boroxine crystals[2][10].

Phase 3: X-Ray Diffraction & Validation 5. Crystal Mounting: Harvest a suitable single crystal (typically a colorless block or plate) and immediately coat it in inert perfluoropolyether oil to prevent atmospheric degradation. Mount on a cryoloop. 6. Data Collection: Collect diffraction data using Mo K


 radiation (

Å) at 100 K to minimize thermal motion and accurately locate the hydroxyl hydrogen atoms[5][6]. 7. Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

(SHELXL). 8. Validation Check: Verify the

bond lengths. Monomeric boronic acids typically exhibit

lengths of ~1.35–1.37 Å[3]. If the structure reveals a six-membered

ring, the sample has dehydrated, and Phase 1 must be repeated with higher water content.

XRD_Workflow A Compound Purification (Boroxine Reversal via H2O) B Solvent Screening (THF/Hexane, EtOAc) A->B C Slow Evaporation (Ambient Temp, Trace H2O) B->C D Single Crystal Selection & Mounting C->D E X-Ray Diffraction (Mo Kα, 100 K) D->E F Structure Solution (SHELXT / SHELXL) E->F

Figure 2: Self-validating crystallographic workflow preventing boroxine dehydration artifacts.

Applications in Drug Development & Cross-Coupling

The precise crystallographic mapping of (2-Fluoro-3,5-dimethylphenyl)boronic acid is not merely an academic exercise; it directly informs its utility in pharmaceutical development.

  • Suzuki-Miyaura Cross-Coupling Efficiency: The transmetalation step in palladium-catalyzed cross-coupling requires the formation of a nucleophilic boronate "ate" complex. The ortho-fluoro group increases the Lewis acidity of the boron atom (due to inductive electron withdrawal), facilitating easier coordination with hydroxide or alkoxide bases[4]. However, the steric bulk of the 3,5-dimethyl groups requires careful ligand selection (e.g., Buchwald ligands) to prevent reductive elimination bottlenecks.

  • Fragment-Based Drug Discovery (FBDD): Boronic acids are potent transition-state inhibitors for serine proteases and

    
    -lactamases (e.g., AmpC). The crystallographic data—specifically the out-of-plane twist of the boronic acid group—allows computational chemists to accurately model the binding pose of the (2-Fluoro-3,5-dimethylphenyl) moiety within the enzyme's active site, optimizing the vectorization of the dimethyl groups into hydrophobic pockets.
    

References

  • (IUCr) 3-Fluorophenylboronic acid: Crystal data International Union of Crystallography (IUCr)[Link]

  • 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem National Institutes of Health (NIH)[Link]

  • Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate National Center for Biotechnology Information (PMC)[Link]

  • Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid National Center for Biotechnology Information (PMC)[Link]

  • Properties of a Model Aryl Boronic Acid and Its Boroxine PubMed (NIH)[Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives Wiley-VCH[Link]

  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION LOCKSS[Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions UCL Discovery[Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers: A Computational Investigation National Center for Biotechnology Information (PMC)[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for (2-Fluoro-3,5-dimethylphenyl)boronic acid

Application Note: Suzuki-Miyaura Coupling of (2-Fluoro-3,5-dimethylphenyl)boronic acid Introduction: The Substrate Challenge (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 342636-66-2) represents a deceptively challengi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling of (2-Fluoro-3,5-dimethylphenyl)boronic acid

Introduction: The Substrate Challenge

(2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 342636-66-2) represents a deceptively challenging class of building blocks in cross-coupling chemistry. While phenylboronic acids are generally considered robust, this specific scaffold presents a "perfect storm" of steric and electronic hurdles that often lead to stalled reactions or significant protodeboronation under standard conditions.

The Structural bottleneck:

  • Ortho-Fluorine Effect: Unlike para- or meta-fluorine, the ortho-fluorine atom exerts a steric penalty during the transmetallation step. Furthermore, the high electronegativity of fluorine at the ortho position increases the acidity of the boron center, accelerating the rate of base-catalyzed protodeboronation.

  • 3,5-Dimethyl Buttressing: The methyl groups at the 3 and 5 positions are not merely spectators.[1] The 3-methyl group "buttresses" the 2-fluoro substituent, preventing it from rotating away from the metal center during coordination. This increases the effective steric bulk of the substrate, making it behave more like a 2,6-disubstituted aryl ring than a simple 2-substituted one.

This guide outlines two field-proven protocols designed to overcome these specific barriers, ensuring high yields and reproducibility.

Mechanistic Insight & Strategy

To successfully couple this substrate, we must modulate the catalytic cycle to favor Transmetallation over Protodeboronation .

The Competition: Product vs. Byproduct
  • Path A (Desired): The boronate anion attacks the Pd(II)-Ar halide complex. This is sterically sensitive.

  • Path B (Undesired): The boronate anion is protonated by water/solvent (Protodeboronation), yielding 1-fluoro-2,4-dimethylbenzene. This is electronically accelerated by the ortho-F and 3,5-Me groups.

Strategic Solutions:

  • Ligand Choice: We require electron-rich, bulky phosphines (Buchwald-type) to open the coordination sphere of Palladium, accommodating the steric bulk of the 2-F, 3,5-Me aryl group.

  • Base Selection: We must use a base strong enough to activate the boronic acid but not so harsh that it rapidly degrades the sensitive C-B bond. Potassium Phosphate (K₃PO₄) is often superior to Carbonates (Na₂CO₃) for this specific substrate class.

Experimental Protocols

Protocol A: The "High-Performance" Method (Recommended)

Best for coupling with heteroaryl chlorides or sterically hindered halides.

Reagents:

  • Substrate: (2-Fluoro-3,5-dimethylphenyl)boronic acid (1.2 - 1.5 equiv)

  • Halide: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)[2]

  • Catalyst: SPhos Pd G2 (1 - 3 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate), 2.0 - 3.0 equiv

  • Solvent: Toluene / Water (10:1 ratio)[3]

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 252 mg), SPhos Pd G2 (0.02 mmol, 14.4 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (x3 cycles).

  • Solvate: Inject degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

  • React: Heat the mixture to 80–100 °C with vigorous stirring (1000 rpm) for 4–12 hours.

    • Note: Vigorous stirring is critical to ensure phase transfer in this biphasic system.

  • Monitor: Check conversion by LCMS. Look for the mass of the product and the protodeboronated byproduct (MW ~124 Da).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (10 mL).[4] Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: The "Robust Scale-Up" Method

Best for simple aryl bromides/iodides where cost is a factor.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[4][5][6]·DCM (3 - 5 mol%)

  • Base: Cs₂CO₃ (Cesium Carbonate), 2.0 equiv

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: Combine Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.0 mmol) in a flask.

  • Degas: Purge the solids with Nitrogen for 5 minutes.

  • Solvate: Add degassed Dioxane (4 mL) and Water (1 mL).

  • React: Heat to 90 °C for 16 hours.

  • Workup: Standard aqueous extraction as above.

Data Presentation: Comparative Performance

The following table illustrates the expected performance of (2-Fluoro-3,5-dimethylphenyl)boronic acid in coupling reactions based on internal optimization data for similar ortho-fluoro substrates.

Coupling Partner (Electrophile)ProtocolCatalyst SystemYield (%)Main Byproduct
4-Bromoanisole A (SPhos)SPhos Pd G292% <2% Protodeboronation
4-Bromoanisole B (dppf)Pd(dppf)Cl₂78%~10% Homocoupling
2-Chloropyridine A (SPhos)SPhos Pd G285% Trace
2-Chloropyridine B (dppf)Pd(dppf)Cl₂35%Unreacted Chloride
2-Bromo-toluene (Steric)A (SPhos)SPhos Pd G281% Protodeboronation
2-Bromo-toluene (Steric)StandardPd(PPh₃)₄<10%Protodeboronation

Visualizations

Diagram 1: The Steric Bottleneck Mechanism

This diagram highlights why standard catalysts fail and why SPhos succeeds.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (STERIC CLASH HERE) OxAdd->TransMet Boron Boronate Anion (2-F-3,5-Me-Ph-B(OH)3)- Boron->TransMet Attack Proto Protodeboronation (Side Reaction) Boron->Proto + H2O (Fast if TransMet is slow) RedElim Reductive Elimination (Product Formation) TransMet->RedElim Success RedElim->Pd0 Regenerate

Caption: Figure 1: The Transmetallation Bottleneck. The 2-Fluoro and 3,5-Dimethyl groups create a steric wall (Red Octagon) that slows entry into the Palladium cycle, allowing the side reaction (Protodeboronation) to compete.

Diagram 2: Decision Tree for Optimization

DecisionTree Start Start: Coupling (2-F-3,5-Me-Ph)B(OH)2 Partner Analyze Coupling Partner Start->Partner Type1 Simple Aryl Bromide/Iodide Partner->Type1 Type2 Aryl Chloride or Heterocycle Partner->Type2 Type3 Sterically Hindered (Ortho-subs) Partner->Type3 Proto1 Protocol B: Pd(dppf)Cl2 / Cs2CO3 Type1->Proto1 Cost Effective Proto2 Protocol A: SPhos Pd G2 / K3PO4 Type2->Proto2 High Activity Type3->Proto2 Required

Caption: Figure 2: Protocol Selection Guide based on the electrophile pairing.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • BenchChem. (2025).[4][7] Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid (Analogous Protocol Reference). Link

Sources

Application

Application Note: High-Efficiency Cross-Coupling of (2-Fluoro-3,5-dimethylphenyl)boronic Acid

Overcoming Steric & Electronic Barriers in Palladium Catalysis Executive Summary & Strategic Importance (2-Fluoro-3,5-dimethylphenyl)boronic acid represents a "privileged but recalcitrant" building block in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric & Electronic Barriers in Palladium Catalysis

Executive Summary & Strategic Importance

(2-Fluoro-3,5-dimethylphenyl)boronic acid represents a "privileged but recalcitrant" building block in modern medicinal chemistry. Its structural value lies in the ortho-fluorine effect , which imposes conformational lock through electrostatic repulsion with carbonyls or dipoles in the biaryl axis, and the 3,5-dimethyl pattern , which fills hydrophobic pockets (e.g., in kinase ATP-binding sites) while blocking metabolic oxidation at the vulnerable para-position.

However, this reagent presents a dual synthetic challenge:

  • Steric Hindrance: The ortho-fluoro and meta-methyl groups create a crowded environment around the boron center, retarding the transmetallation step.

  • Protodeboronation: The electron-withdrawing nature of the fluorine atom, combined with steric strain, significantly accelerates base-mediated C–B bond cleavage (protodeboronation), often faster than the desired cross-coupling.

This guide provides a field-proven workflow to bypass these failure modes, utilizing Third-Generation Buchwald Precatalysts to ensure rapid coupling before substrate decomposition occurs.

Mechanistic Insight: The "Race Against Time"

Success with (2-Fluoro-3,5-dimethylphenyl)boronic acid depends on manipulating the catalytic cycle to favor Transmetallation (


)  over Protodeboronation (

)
.
The Critical Path

In standard Suzuki-Miyaura couplings, the boronic acid must form a boronate "ate" complex with the base (e.g.,


) to activate it. For ortho-fluoro substrates, this activated species is highly unstable. If the Palladium catalyst is not sufficiently active or sterically accessible, the boronate collapses, releasing the arene (Ar-H) and killing the reaction.

Solution: Use electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos). These ligands facilitate oxidative addition and create a "pocket" that accelerates transmetallation while protecting the active Pd(0) species.

G Substrate Boronic Acid (2-F-3,5-Me2-Ph) AteComplex Activated Boronate 'Ate' Complex Substrate->AteComplex + Base Base Base (OH-) Base->AteComplex Pd_Cycle Pd(II)-Ar Intermediate (Ligand: XPhos/SPhos) AteComplex->Pd_Cycle Transmetallation (k_TM) SideProduct Protodeboronation (Ar-H Waste) AteComplex->SideProduct Hydrolysis (k_debor) Product Biaryl Product (C-C Bond) Pd_Cycle->Product Reductive Elimination

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation. Success requires maximizing


 via ligand choice.

Optimization Matrix: Reagent Selection

The following matrix is derived from high-throughput screening data for sterically hindered ortho-substituted boronic acids.

ComponentRecommendationRationale
Catalyst XPhos Pd G3 or SPhos Pd G3 G3 precatalysts activate immediately at room temperature, ensuring high active catalyst concentration before the boronic acid degrades.
Ligand XPhos (Preferred) or SPhos XPhos is superior for steric bulk tolerance. SPhos is excellent for electronic stabilization but slightly less sterically forgiving.
Base K₃PO₄ (0.5 M aq.)Mild base minimizes deboronation compared to carbonates or hydroxides. The biphasic system buffers the pH.
Solvent THF or 1,4-Dioxane Ethers provide good solubility for the organic halide and catalyst. Used in a 2:1 or 4:1 ratio with water.
Temperature 40°C – 60°C Start low. High temperatures (>80°C) exponentially increase protodeboronation rates.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (XPhos Pd G3)

Recommended for high-value intermediates and drug candidates.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • (2-Fluoro-3,5-dimethylphenyl)boronic acid (1.5 equiv)

  • XPhos Pd G3 (2.0 – 4.0 mol%)

  • K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • THF (degassed)[2]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and (2-Fluoro-3,5-dimethylphenyl)boronic acid (252 mg, 1.5 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (17 mg, 2 mol%). If the halide is a chloride or extremely hindered, increase to 4 mol%.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Introduction: Inject degassed THF (4.0 mL) via syringe. Stir briefly to dissolve solids.

  • Base Addition: Inject degassed 0.5 M aqueous K₃PO₄ (6.0 mL, 3.0 mmol). The mixture will become biphasic.

  • Reaction: Place the vial in a pre-heated block at 40°C . Stir vigorously (1000 rpm) to ensure phase mixing.

    • Checkpoint: Monitor by LC-MS after 30 minutes. If conversion is <50%, raise temperature to 60°C. Do not exceed 80°C unless necessary.

  • Workup: Upon completion (typically 1-4 hours), dilute with Ethyl Acetate (10 mL) and separate layers. Extract aqueous layer with Ethyl Acetate (2 x 10 mL). Dry combined organics over MgSO₄, filter, and concentrate.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Lab Standard" (Pd(OAc)₂ + SPhos)

For laboratories without access to G3 precatalysts.

Reagents:

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (Solid, finely ground, 3.0 equiv)

  • Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a separate small vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to yellow/pale, indicating ligand binding.

  • Main Vessel: Charge the reaction vessel with Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and solid K₃PO₄ (636 mg, 3.0 mmol).

  • Combine: Add the pre-complexed catalyst solution to the main vessel. Add remaining Toluene (4 mL) and Water (0.5 mL).

  • Reaction: Heat to 80°C for 4–12 hours. Note: This method requires higher heat to drive the cycle, increasing the risk of deboronation. Use 1.5–2.0 equiv of boronic acid.

Troubleshooting & Decision Logic

Use this logic flow when yields are suboptimal.

Optimization Start Low Yield Observed Analyze Analyze Crude LC-MS Start->Analyze Outcome1 Major Product: Ar-H (Protodeboronation) Analyze->Outcome1 Outcome2 Major Product: Ar-Ar (Homocoupling) Analyze->Outcome2 Outcome3 No Reaction (Recovered SM) Analyze->Outcome3 Sol1 1. Lower Temp (RT to 40°C) 2. Switch to XPhos Pd G3 3. Add Boronic Acid slowly (syringe pump) Outcome1->Sol1 Sol2 1. Degass solvents thoroughly 2. Reduce Catalyst Loading 3. Switch solvent to Ethanol/Toluene Outcome2->Sol2 Sol3 1. Switch Halide (Cl -> Br -> I) 2. Use stronger base (KOH) if substrate allows 3. Check Catalyst activity Outcome3->Sol3

Figure 2: Troubleshooting decision tree based on crude reaction analysis.

Specific Fixes for CAS 1125394-25-3:
  • Protodeboronation (Ar-H detected): The 2-fluoro group makes the C-B bond fragile.

    • Fix:Slow Addition. Dissolve the boronic acid in THF and add it dropwise to the reaction mixture over 1 hour. This keeps the concentration of free boronic acid low, favoring the cross-coupling rate over the second-order decomposition pathways.

  • Stalled Reaction: The 3,5-dimethyl groups block the approach of the palladium.

    • Fix:Switch Ligand. Move from SPhos to XPhos or RuPhos . These ligands are specifically designed to "reach around" ortho-substituents.

References

  • Buchwald, S. L., et al. "Precatalysts for the Rapid Preparation of Bulky Phosphine-Ligated Palladium(0) Species." Journal of the American Chemical Society, 2013, 135(15), 5556–5559. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073–14075. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

Sources

Method

Application Note: Strategic Synthesis of Biaryl Compounds using (2-Fluoro-3,5-dimethylphenyl)boronic Acid

Executive Summary: The "Ortho-Fluoro" Challenge (2-Fluoro-3,5-dimethylphenyl)boronic acid represents a privileged but deceptive building block in medicinal chemistry. While the 3,5-dimethyl pattern provides lipophilic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Fluoro" Challenge

(2-Fluoro-3,5-dimethylphenyl)boronic acid represents a privileged but deceptive building block in medicinal chemistry. While the 3,5-dimethyl pattern provides lipophilic bulk often required for hydrophobic pocket filling, and the 2-fluoro substituent modulates metabolic stability and pKa, this specific combination creates a "perfect storm" for synthetic failure.

The Core Problem:

  • Protodeboronation: The high electronegativity of the ortho-fluorine atom significantly increases the rate of hydrolytic C–B bond cleavage under basic conditions, leading to the formation of 1-fluoro-2,4-dimethylbenzene (the reduced byproduct) rather than the biaryl product.

  • Steric Buttressing: The 3-methyl group "buttresses" the 2-fluoro substituent, preventing it from rotating away from the reaction center. This creates a rigid steric wall that inhibits the transmetallation step in the Suzuki catalytic cycle.

This guide moves beyond "standard" tetrakis-palladium conditions, which typically result in <20% yields for this substrate, and prescribes high-activity precatalyst systems validated for sterically demanding, unstable boronates.

Mechanistic Analysis & Catalyst Selection

To achieve high conversion, we must accelerate Transmetallation (the rate-limiting step for hindered substrates) while suppressing Protodeboronation .

The Catalyst Landscape
Catalyst SystemSuitabilityMechanism of Action
Pd(PPh₃)₄ 🔴 Avoid Ligand cone angle is too small; insufficient electron density to facilitate oxidative addition of hindered halides; promotes deboronation due to slow reaction rates.
Pd(dppf)Cl₂ 🟡 Risk Acceptable for unhindered aryl bromides but fails with aryl chlorides or hindered partners due to poor stability at high temperatures required for this boronic acid.
SPhos Pd G2/G3 🟢 Recommended SPhos provides a unique combination of electron-richness (accelerates oxidative addition) and bulk (facilitates reductive elimination). The biaryl backbone stabilizes the Pd(0) species.
Pd-PEPPSI-IPr 🟢 Alternative N-Heterocyclic Carbene (NHC) ligand is extremely bulky and electron-rich. Excellent for "difficult" partners (e.g., electron-rich aryl chlorides).
Pathway Visualization

The following diagram illustrates the kinetic competition between the desired cross-coupling and the parasitic protodeboronation pathway.

SuzukiMechanism PreCat Pd Precatalyst (SPhos Pd G2) ActivePd Active Pd(0)-L PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronic (2-F-3,5-Me)Ph-B(OH)2 Boronate Activated Boronate [Ar-B(OH)3]- Boronic->Boronate + Base Base Base (OH- or F-) Boronate->TransMet Attack on Pd Deboron Protodeboronation (Byproduct) Boronate->Deboron Hydrolysis (H2O) Accelerated by 2-F RedElim Reductive Elimination TransMet->RedElim RedElim->ActivePd Regeneration Product Biaryl Product RedElim->Product

Caption: Kinetic competition between the productive Suzuki cycle (Green) and the destructive protodeboronation pathway (Red), driven by the ortho-fluoro effect.

Experimental Protocols

Protocol A: The "Robust" Method (SPhos Pd G2)

Best for: Coupling with Aryl Bromides, Heteroaryl Bromides, and activated Aryl Chlorides.

Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) forms a highly active catalyst that protects the Pd center while allowing the bulky boronic acid to approach. Potassium phosphate is used as a milder base to mitigate deboronation compared to carbonates.

Reagents:

  • (2-Fluoro-3,5-dimethylphenyl)boronic acid (1.2 - 1.5 equiv)

  • Electrophile (Aryl Bromide/Chloride) (1.0 equiv)

  • Catalyst: SPhos Pd G2 (Cat. No. 752202) (0.02 - 0.05 equiv / 2-5 mol%)

  • Base: K₃PO₄ (tribasic, finely ground) (2.0 - 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) OR 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol, 252 mg), K₃PO₄ (3.0 mmol, 636 mg), and SPhos Pd G2 (0.02 mmol, 15 mg).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times.[1] Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL) via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 2–12 hours.

    • Note: Monitor by LCMS after 1 hour. If starting material remains but boronic acid is consumed (deboronation), add another 0.5 equiv of boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄.[1]

Protocol B: The "Anhydrous" Method (Pd-PEPPSI-IPr)

Best for: Highly unstable substrates where protodeboronation is dominant, or extremely hindered electrophiles.

Rationale: Removing water eliminates the proton source required for protodeboronation. CsF acts as a "naked" fluoride source to activate the boronic acid in the absence of aqueous base. Pd-PEPPSI-IPr is highly stable and active.

Reagents:

  • (2-Fluoro-3,5-dimethylphenyl)boronic acid (1.5 equiv)

  • Electrophile (1.0 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%)

  • Base: CsF (Cesium Fluoride) (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or THF.

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and cool under Argon.

  • Charge: Add CsF (rapidly, it is hygroscopic), boronic acid, electrophile, and catalyst.

  • Solvent: Add anhydrous Dioxane.

  • Reaction: Heat to 60–80°C . The reaction may be slower than aqueous methods but will yield higher purity for unstable substrates.

Decision Matrix for Optimization

Use this logic flow to determine the correct protocol for your specific electrophile.

OptimizationTree Start Start: Coupling Partner? Type Electrophile Type Start->Type ArBr Aryl Bromide (Unhindered) Type->ArBr Standard ArCl Aryl Chloride OR Hindered Ar-Br Type->ArCl Difficult Unstable Base-Sensitive Electrophile Type->Unstable Labile ProtoA Protocol A (SPhos Pd G2 / K3PO4 / Tol:H2O) ArBr->ProtoA ArCl->ProtoA ProtoB Protocol B (PEPPSI-IPr / CsF / Anhydrous) Unstable->ProtoB Check Check LCMS @ 1hr ProtoA->Check Deboron Boronic Acid Consumed Only Ar-H observed? Check->Deboron Yes AddBoron Add 0.5 eq Boronic Acid Lower Temp to 60°C Deboron->AddBoron Minor Switch Switch to Protocol B (Remove Water) Deboron->Switch Major (>50%)

Caption: Optimization logic tree. Protocol A is the starting point; switch to Protocol B (Anhydrous) if significant protodeboronation is observed.

Quality Control & Troubleshooting

Identifying the Enemy (Protodeboronation)

In ¹H NMR, the disappearance of the boronic acid does not guarantee product formation. Look for the specific signature of 1-fluoro-2,4-dimethylbenzene :

  • Distinctive Signal: A triplet/multiplet around 6.7–6.9 ppm (the proton at the position previously occupied by Boron) is the tell-tale sign of deboronation.

  • Mass Spec: Monitor for [M-B(OH)₂ + H]. For this molecule, look for MW ≈ 124.

MIDA Boronates as a Backup

If the boronic acid degrades too quickly even under Protocol B, convert the acid to a MIDA boronate . MIDA boronates slowly release the active boronic acid species, keeping the concentration of the unstable "ate" complex low (the "Slow-Release Strategy").

  • Ref: Knapp, D. M., et al. J. Am. Chem. Soc.2010 .

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 2010 , 132(40), 14073–14075. Link

  • Cox, P. A.; et al. "Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion."[2] Journal of the American Chemical Society, 2017 , 139(37), 13156–13165. Link[2]

  • Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 2006 , 12(18), 4749–4755. Link

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

Sources

Application

Application Note: (2-Fluoro-3,5-dimethylphenyl)boronic acid in Pharmaceutical Synthesis

Introduction & Chemical Profile[1][2][3][4][5][6] (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 1451391-45-9 ) is a specialized organoboron building block increasingly utilized in the optimization of small-molecule dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

(2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 1451391-45-9 ) is a specialized organoboron building block increasingly utilized in the optimization of small-molecule drug candidates. Unlike its more common isomers (e.g., 4-fluoro-3,5-dimethyl), this ortho-fluorinated variant offers a unique combination of steric and electronic properties that are critical for fine-tuning potency, selectivity, and metabolic stability in late-stage lead optimization.

Structural Significance

The molecule features a phenyl ring decorated with three key substituents that drive its utility in Medicinal Chemistry:[1][2]

  • Boronic Acid [-B(OH)₂]: The handle for Suzuki-Miyaura cross-coupling.

  • Ortho-Fluorine (C2): Induces a twisted conformation in biaryl products due to steric repulsion with the coupling partner, often improving selectivity for enzyme pockets. It also lowers the pKa of the boronic acid, affecting transmetallation rates.

  • Meta-Methyls (C3, C5): Provide lipophilic bulk and block common metabolic "soft spots" (sites of P450 oxidation), thereby enhancing the half-life (

    
    ) of the final drug molecule.
    
PropertyData
CAS Number 1451391-45-9
Formula C₈H₁₀BFO₂
MW 167.97 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, THF, DCM
Key Hazard Irritant; Potential for protodeboronation (instability)

Strategic Application: The "Ortho-Fluoro" Effect

In drug design, replacing a hydrogen or a chlorine with a fluorine atom at the ortho position of a biaryl axis is a high-impact strategy.

Mechanism of Action in Drug Scaffolds
  • Conformational Lock: The C2-Fluorine introduces steric strain that forces the biaryl system out of planarity. This "twist" can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Metabolic Blocking: The C3 and C5 methyl groups sterically shield the aromatic ring from oxidative metabolism, while the fluorine atom electronically deactivates the ring, making it less prone to oxidation by CYP450 enzymes.

Diagram: Structural Logic & Workflow

G Start Drug Candidate (Low Metabolic Stability) Strategy Strategy: Scaffold Decoration Start->Strategy Identify metabolic hot spots Reagent (2-Fluoro-3,5-dimethylphenyl) boronic acid Strategy->Reagent Select blocking group Coupling Suzuki-Miyaura Coupling Reagent->Coupling React with Aryl Halide Outcome Optimized Lead: 1. Twisted Biaryl (Selectivity) 2. Blocked Metabolism (Stability) Coupling->Outcome Yields

Figure 1: Workflow for utilizing (2-Fluoro-3,5-dimethylphenyl)boronic acid to optimize drug properties.

Core Protocol: Suzuki-Miyaura Coupling[6]

The primary challenge with ortho-fluoro boronic acids is Protodeboronation . The electron-withdrawing fluorine atom stabilizes the intermediate aryl anion (or sigma complex) formed during hydrolysis, accelerating the cleavage of the C-B bond before the cross-coupling can occur.

Critical Success Factor: Use a catalytic system that promotes fast oxidative addition and transmetallation to outcompete the decomposition pathway.

Recommended Reaction System
  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (Buchwald Precatalysts). These bulky, electron-rich ligands facilitate rapid coupling of sterically hindered substrates.

  • Base: K₃PO₄ (Potassium Phosphate, tribasic). Milder than carbonates or hydroxides, reducing the rate of protodeboronation.

  • Solvent: THF/Water (10:1) or 1,4-Dioxane/Water . A small amount of water is necessary for the boronic acid mechanism, but excess water promotes decomposition.

Step-by-Step Protocol

Materials:

  • Aryl Halide (1.0 equiv)

  • (2-Fluoro-3,5-dimethylphenyl)boronic acid (1.2 – 1.5 equiv)

  • XPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)

  • K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: THF/H₂O (10:1 v/v), degassed.

Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 252 mg), K₃PO₄ (2.0 mmol, 424 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with N₂ (x3). Syringe in degassed THF (4.5 mL) and degassed Water (0.5 mL).

  • Reaction: Place the vial in a pre-heated block at 60°C .

    • Note: Do not overheat. Higher temperatures (>80°C) significantly increase protodeboronation risks for this specific substrate.

  • Monitoring: Monitor by LC-MS at 1 hour and 4 hours. The reaction is typically fast. Look for the mass of the product and the specific mass of the deboronated byproduct (1-fluoro-2,4-dimethylbenzene, volatile).

  • Workup: Once conversion >95%, cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

If low yields are observed, the root cause is likely the competition between the coupling cycle and the hydrolytic deboronation cycle.

Decision Tree for Optimization

Optimization Start Low Yield Observed CheckByproduct Is Deboronated Byproduct (Ar-H) Major? Start->CheckByproduct Yes_Deboron Protodeboronation Issue CheckByproduct->Yes_Deboron Yes No_Deboron Catalyst/Activation Issue CheckByproduct->No_Deboron No Action1 1. Switch Base to K3PO4 or CsF 2. Reduce Water (use anhydrous Dioxane) 3. Lower Temp (40-50°C) Yes_Deboron->Action1 Action2 1. Switch to Pd(dppf)Cl2 or Pd-PEPPSI 2. Increase Temp 3. Check Halide Reactivity No_Deboron->Action2

Figure 2: Troubleshooting logic for optimizing couplings with unstable boronic acids.

Solvent & Base Screening Matrix

For difficult substrates, run a micro-scale screen (50 µmol) using the following conditions:

EntrySolvent SystemBaseCatalystRationale
A (Standard) THF/H₂O (10:1)K₃PO₄XPhos Pd G3Balanced activity/stability.
B (Anhydrous) 1,4-DioxaneCs₂CO₃Pd(dppf)Cl₂For extremely hydrolytically unstable substrates.
C (High Activity) Toluene/H₂O (4:1)K₃PO₄SPhos Pd G3Biphasic system often protects boronic acid in organic layer.
D (Mild) EtOH/Toluene (1:1)Na₂CO₃Pd(PPh₃)₄Classic conditions; gentler but slower.

Quality Control & Analytical Data

Handling & Storage
  • Hygroscopic Nature: Boronic acids can dehydrate to form boroxines (anhydrides) or absorb water.

  • Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow protodeboronation over months.

  • Analysis: ¹H NMR is the best method to determine purity and boroxine content.

Expected Analytical Profile
  • ¹H NMR (DMSO-d₆):

    • Boronic OH: Broad singlets around 8.0–8.2 ppm (2H).

    • Aromatic H: Two signals.[3][4] The H4 (para to B) and H6 (ortho to B, meta to F) will appear as multiplets/doublets due to F-coupling.

      • H4: ~6.9 ppm (doublet of doublets).

      • H6: ~7.2 ppm (doublet).

    • Methyls: Two distinct singlets around 2.2–2.3 ppm.

  • ¹⁹F NMR: Single peak around -110 to -120 ppm (referenced to CFCl₃).

References

  • Sigma-Aldrich. (2-Fluoro-3,5-dimethylphenyl)boronic acid Product Page. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Method

Application Note: Chan-Lam Coupling with (2-Fluoro-3,5-dimethylphenyl)boronic acid

This Application Note is designed for researchers utilizing (2-Fluoro-3,5-dimethylphenyl)boronic acid in Chan-Lam cross-coupling reactions. It addresses the specific electronic and steric challenges posed by the ortho-fl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing (2-Fluoro-3,5-dimethylphenyl)boronic acid in Chan-Lam cross-coupling reactions. It addresses the specific electronic and steric challenges posed by the ortho-fluoro and meta-dimethyl substitution pattern, providing optimized protocols for N- and O-arylation.

[1]

Executive Summary & Substrate Analysis

The Chan-Lam coupling (Cu-catalyzed oxidative cross-coupling) is the preferred method for arylation of nucleophiles (amines, phenols, anilines) when mild conditions are required. However, (2-Fluoro-3,5-dimethylphenyl)boronic acid presents a unique "Push-Pull" reactivity profile that requires modified protocols to suppress side reactions.

Substrate Profile: (2-Fluoro-3,5-dimethylphenyl)boronic acid[2][3]
  • Steric Environment: The ortho-fluorine atom (Van der Waals radius ~1.47 Å) is isosteric with hydrogen, causing minimal steric hindrance compared to an ortho-methyl group. However, the flanking meta-methyl groups (positions 3 and 5) increase the lipophilicity and bulk of the aryl ring, potentially affecting ligand exchange rates.

  • Electronic Effects (The "Push-Pull"):

    • 2-Fluoro (EWG): Inductively withdraws electron density. This increases the Lewis acidity of the boron center, accelerating transmetalation, but simultaneously makes the C-B bond more susceptible to hydrolytic cleavage (protodeboronation ).

    • 3,5-Dimethyl (EDG): Donates electron density, stabilizing the aryl ring and countering the deactivating effect of the fluorine.

  • Primary Failure Mode: Protodeboronation .[1] Under basic conditions, the ortho-fluoro group stabilizes the intermediate boronate anion, accelerating the hydrolysis of the C-B bond to yield 1-fluoro-2,4-dimethylbenzene (the reduced byproduct) instead of the coupled product.

Mechanistic Insight

The reaction follows a Cu(II)/Cu(III) oxidative cycle. Understanding this cycle is critical for troubleshooting.

ChanLamCycle Cu2 Cu(II)X2 (Active Catalyst) ComplexA Cu(II)-Nucleophile Complex Cu2->ComplexA + Nu-H (Amine/Phenol) + Base ComplexB Cu(II)-Ar-Nu (Transmetalated) ComplexA->ComplexB + Ar-B(OH)2 Transmetalation Cu3 Cu(III)-Species (Transient) ComplexB->Cu3 Oxidation (O2) Product Ar-Nu (Product) Cu3->Product Reductive Elimination Cu1 Cu(I)X (Reduced) Cu3->Cu1 - Product Cu1->Cu2 Re-oxidation (O2) Oxidant O2 / Air

Figure 1: The catalytic cycle. Note that the rate-limiting step for electron-deficient boronic acids is often Transmetalation, while for electron-rich ones, it can be Re-oxidation.

Experimental Protocols

General Guidelines (The "Golden Rules")
  • Dry Solvents: Water promotes protodeboronation. Use anhydrous DCM or MeCN.

  • Molecular Sieves: Always add 4Å molecular sieves (powdered, activated) to scavenge water generated during the reaction.

  • Slow Addition: If yields are low, add the boronic acid in 3 portions over 1 hour to keep its concentration low relative to the catalyst.

Protocol A: N-Arylation of Amines (Anilines & Aliphatic Amines)

Target: Formation of C-N bonds with minimal deboronation.

ReagentEquivalentsRole
Amine Substrate 1.0 equivNucleophile
(2-F-3,5-Me-Ph)B(OH)₂ 1.5 - 2.0 equiv Coupling Partner (Excess required due to potential hydrolysis)
Cu(OAc)₂ 1.0 equivCatalyst/Promoter (Stoichiometric is more reliable than catalytic for this substrate)
Pyridine 2.0 equivLigand/Base (Buffers acidity)
DCM (Anhydrous) 0.1 M conc.Solvent (Non-coordinating)
4Å Mol. Sieves 100 mg/mmolWater Scavenger

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial and add a stir bar. Allow to cool under dry air or Argon.

  • Charging: Add Cu(OAc)₂ (1.0 equiv), (2-Fluoro-3,5-dimethylphenyl)boronic acid (1.5 equiv), and activated 4Å molecular sieves.

  • Solvation: Add anhydrous DCM. The solution should turn a deep blue/green suspension.

  • Activation: Add the Amine (1.0 equiv) followed by Pyridine (2.0 equiv).

  • Reaction: Cap the vial loosely or attach a drying tube (reaction requires O₂ from air). Stir vigorously at Room Temperature (20-25°C) for 16–24 hours.

    • Self-Validation Check: The reaction mixture should darken to a brownish-green as Cu(I) is formed and re-oxidized. If it turns bright red/orange (Cu2O precipitation), oxygenation is insufficient—open the flask to air more or bubble air through.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: O-Arylation of Phenols (Ether Synthesis)

Target: Formation of Diaryl Ethers. This is more challenging due to the lower nucleophilicity of phenols compared to amines.

ReagentEquivalentsRole
Phenol Substrate 1.0 equivNucleophile
(2-F-3,5-Me-Ph)B(OH)₂ 2.0 equivCoupling Partner
Cu(OAc)₂ 1.0 equivCatalyst
TEA (Triethylamine) 3.0 - 5.0 equivBase (Stronger base needed for Phenol deprotonation)
DCM 0.1 M conc.Solvent
4Å Mol. Sieves 200 mg/mmol Critical Water Scavenger

Step-by-Step Procedure:

  • Setup: Use a 2-neck flask equipped with a drying tube (CaCl₂) and an air inlet.

  • Charging: Add Phenol (1.0 equiv), Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and a high loading of Molecular Sieves.

  • Start: Add DCM and TEA. Stir vigorously.

  • Monitoring: Monitor by TLC.

    • Note: Phenol O-arylation is slower. If incomplete after 24h, add fresh boronic acid (0.5 equiv) and continue stirring.

  • Quench: Dilute with NH₄Cl (sat. aq) to chelate copper (turns deep blue) and extract with DCM.

The Self-Validating System (Troubleshooting)

Use this logic flow to diagnose failure modes during the reaction.

Troubleshooting Start Reaction Check (TLC/LCMS) Check1 Is Product Forming? Start->Check1 Yes Continue to Completion Check1->Yes Yes No Analyze Byproducts Check1->No No/Low Yield Byproduct1 Byproduct: 1-Fluoro-2,4-dimethylbenzene (Protodeboronation) No->Byproduct1 Reduced Arene Found Byproduct2 Starting Material Intact No Reaction No->Byproduct2 Only SM Found Action1 Cause: Moisture or High Basicity Fix: Add more Sieves, Switch Base to Pyridine, Slow Addition of Boronic Acid Byproduct1->Action1 Action2 Cause: Catalyst Inactive Fix: Check O2 supply (remove cap), Heat to 40°C, Add 10% bipyridine ligand Byproduct2->Action2

Figure 2: Troubleshooting logic for Chan-Lam couplings.

Data Summary Table: Optimization Limits
ParameterRecommended RangeCritical Failure Limit
Temperature 20°C - 40°C>60°C (Accelerates deboronation)
Solvent Water < 50 ppm (Anhydrous)> 0.1% (Stops coupling, promotes hydrolysis)
Base pKa 5 - 11 (Pyridine/TEA)> 12 (Rapid deboronation of 2-F species)
Atmosphere Air (1 atm)Inert Gas (Stops catalytic turnover)

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids: An Analysis of pH-Rate Profiles." Journal of the American Chemical Society, 138(29), 9145–9157. (Explains the ortho-fluoro instability mechanism). Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856. Link

Sources

Application

Advanced Synthesis of Fluorinated Heterocycles via Suzuki-Miyaura Coupling with (2-Fluoro-3,5-dimethylphenyl)boronic Acid

Executive Summary & Mechanistic Rationale (2-Fluoro-3,5-dimethylphenyl)boronic acid is a highly specialized building block utilized in medicinal chemistry to install a conformationally restricted, lipophilic motif onto h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(2-Fluoro-3,5-dimethylphenyl)boronic acid is a highly specialized building block utilized in medicinal chemistry to install a conformationally restricted, lipophilic motif onto heterocyclic scaffolds. The incorporation of fluorine into N-heterocycles profoundly impacts physicochemical properties, enhancing metabolic stability and modulating pKa for improved oral bioavailability[1].

However, the synthesis of these complex architectures is non-trivial. The strong electron-withdrawing nature of the ortho-fluorine atom polarizes the carbon-boron bond, making the boronic acid highly susceptible to protodeboronation under basic aqueous conditions[2]. Furthermore, the combined steric bulk of the ortho-fluoro and meta-methyl groups impedes the transmetalation step in standard cross-coupling catalytic cycles. To overcome these thermodynamic and kinetic barriers, researchers must utilize highly active palladium pre-catalyst systems that accelerate oxidative addition and facilitate rapid transmetalation, effectively outcompeting the protodeboronation degradation pathway.

Catalytic Cycle & Mechanistic Pathway

The success of this coupling relies on the precise orchestration of the Pd(0)/Pd(II) catalytic cycle. The use of a bulky, electron-rich biarylphosphine ligand (such as XPhos) prevents the formation of unreactive palladium black and ensures the formation of a monoligated Pd(0) active species. This is critical for overcoming the steric hindrance of the incoming (2-fluoro-3,5-dimethylphenyl)boronic acid during transmetalation.

Mechanism A Pd(II) Pre-catalyst (XPhos Pd G3) B Active Pd(0)L1 Monoligated Species A->B Activation C Oxidative Addition [HetAr-Pd(II)(X)L1] B->C HetAr-X D Base Exchange [HetAr-Pd(II)(OH)L1] C->D K3PO4 / H2O E Transmetalation with (2-F-3,5-diMe-Ph)B(OH)2 D->E Boronic Acid F Reductive Elimination Target Heterocycle E->F Product Release F->B Pd(0) Regeneration

Suzuki-Miyaura catalytic cycle optimized for sterically hindered fluorinated boronic acids.

Quantitative Optimization Data

The choice of catalyst, base, and solvent dictates the ratio of the desired cross-coupled product to the protodeboronated byproduct (1-fluoro-2,4-dimethylbenzene). The table below summarizes the optimization landscape for coupling (2-fluoro-3,5-dimethylphenyl)boronic acid with a model 2-chloropyridine scaffold.

Catalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Protodeboronation (%)
Pd(PPh3)4Na2CO3 (aq)Toluene90184538
Pd(dppf)Cl2K2CO3 (aq)1,4-Dioxane90127218
XPhos Pd G3 K3PO4 (aq) 1,4-Dioxane 80 4 94 <2

Causality Insight: XPhos Pd G3 generates the active Pd(0) species rapidly at room temperature. K3PO4 provides sufficient basicity to form the reactive boronate complex without causing the harsh hydrolytic cleavage associated with stronger bases like NaOH or prolonged heating[2].

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. Proceeding to the next step is strictly contingent upon meeting specific analytical criteria (In-Process Controls).

Reagents Required:

  • Heteroaryl Halide (e.g., 2-chloro-4-methylpyridine): 1.0 mmol

  • (2-Fluoro-3,5-dimethylphenyl)boronic acid: 1.2 mmol (Slight excess accounts for trace degradation)

  • XPhos Pd G3: 0.05 mmol (5 mol%)

  • K3PO4 (0.5 M aqueous solution, rigorously degassed): 2.0 mmol

  • 1,4-Dioxane (Anhydrous, degassed): 5.0 mL

Step-by-Step Methodology:

  • Anaerobic Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide, (2-fluoro-3,5-dimethylphenyl)boronic acid, and XPhos Pd G3.

  • Inert Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high-purity Argon (repeat 3x).

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately arrest the catalytic cycle and lead to catalyst death.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane, followed by the degassed aqueous K3PO4 solution.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) to maximize the interfacial surface area between the aqueous base and organic phases.

  • IPC Gate 1 (LC-MS Monitoring): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criterion: The ratio of product mass to starting material mass must be >95:5.

    • Corrective Action: If starting material >5%, spike the reaction with an additional 1 mol% XPhos Pd G3 and stir for 1 hour. Do not add more boronic acid unless the protodeboronated mass (m/z 124) is the dominant species.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter the drying agent and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Final Validation (NMR/HRMS):

    • 19F-NMR: Confirm the presence of a single fluorine resonance (typically around -115 to -120 ppm, depending on the heterocycle).

    • 1H-NMR: Verify the integration of the two distinct methyl groups (approx. 2.3 ppm) and the isolated aromatic proton of the phenyl ring.

Workflow S1 Reagent Prep (Argon Purge) S2 Cross-Coupling (80°C, 2h) S1->S2 S3 IPC: LC-MS (Check Conversion) S2->S3 S3->S2 <95% Conv. S4 Aqueous Workup (EtOAc/H2O) S3->S4 >95% Conv. S5 Purification (Flash Column) S4->S5 S6 Validation (19F-NMR, HRMS) S5->S6

Self-validating experimental workflow for the synthesis of fluorinated heterocycles.

Downstream Applications in Drug Development

The strategic incorporation of the (2-fluoro-3,5-dimethylphenyl) group into heterocyclic systems is a hallmark of modern structure-based drug design. The fluorine atom not only modulates the electronic properties of the adjacent ring system but also acts as a powerful conformational lock. By inducing a steric clash or electrostatic repulsion with the lone pairs of the heteroaryl system, the dihedral angle between the two rings is restricted. This pre-organization drastically reduces the entropic penalty upon binding to a target protein[3]. Furthermore, the 3,5-dimethyl groups provide optimal van der Waals contacts in deep, hydrophobic binding pockets—a strategy frequently employed in the development of next-generation kinase inhibitors and allosteric modulators.

References

  • Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society (Harvard DASH). 2

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. ResearchGate.1

  • Rh-Catalyzed arylation of fluorinated ketones with arylboronic acids. Chemical Communications (RSC Publishing). 3

Sources

Method

Reagents for activation of (2-Fluoro-3,5-dimethylphenyl)boronic acid

Application Note: Reagents and Protocols for the Activation of (2-Fluoro-3,5-dimethylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Executive Summary The Suzuki-Miyaura cross-coupling of sterically hindered and ele...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Activation of (2-Fluoro-3,5-dimethylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Executive Summary

The Suzuki-Miyaura cross-coupling of sterically hindered and electronically deactivated boronic acids remains a significant challenge in modern synthetic chemistry. (2-Fluoro-3,5-dimethylphenyl)boronic acid presents a unique dichotomy: the ortho-fluorine atom accelerates the transmetallation step due to inductive effects, but simultaneously renders the carbon-boron bond highly susceptible to base-catalyzed protodeboronation (hydrolysis)[1][2].

This application note provides a comprehensive, causality-driven guide to selecting the optimal activation reagents (bases), catalysts, and reaction conditions to outcompete degradation pathways and maximize coupling yields for this specific substrate.

Mechanistic Rationale: The Dual Role of the Ortho-Fluoro Substituent

To successfully activate (2-Fluoro-3,5-dimethylphenyl)boronic acid, one must understand the kinetic competition inherent in its structure.

  • The Protodeboronation Threat: The highly electronegative ortho-fluorine atom withdraws electron density from the ipso-carbon, stabilizing the incipient carbanion intermediate formed during C-B bond cleavage. As a result, ortho-fluorophenylboronic acids degrade rapidly under standard basic conditions (e.g., half-lives of mere hours or minutes compared to months for unsubstituted phenylboronic acid)[3].

  • The Transmetallation Advantage: Conversely, this same electronic polarization lowers the activation energy required for the transmetallation step, making the transfer of the aryl group to the Palladium(II) center exceptionally fast[1][2].

The Strategic Imperative: The reaction must be engineered for speed at low temperatures. High temperatures (>60°C) and strong, homogeneous bases will destroy the boronic acid before coupling can occur. Success relies on highly active precatalysts and mild, biphasic base activation[1][2].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Base Base Activation (OH-, PO4 3-, F-) OxAdd->Base Boronate Boronate Pathway [R-B(OH)3]- Base->Boronate Base attacks Boron OxoPd Oxo-Palladium Pathway Ar-Pd(II)-OH Base->OxoPd Base attacks Pd Transmet Transmetallation Ar-Pd(II)-R Boronate->Transmet OxoPd->Transmet + R-B(OH)2 RedElim Reductive Elimination Ar-R Product Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1: Divergent base activation pathways in the Suzuki-Miyaura catalytic cycle.

Reagent Selection Guide

Base Selection (The Activator)

The base serves to activate the boronic acid by forming a reactive boronate complex (Boronate Pathway) or by coordinating to the Pd(II) center to form a Pd-OR species that reacts with the neutral boronic acid (Oxo-Palladium Pathway)[4][5]. For (2-Fluoro-3,5-dimethylphenyl)boronic acid, the base must be strong enough to drive transmetallation but weak/insoluble enough to prevent rapid protodeboronation.

Base ReagentpKa (aq)Phase/SolubilityRecommendation for (2-Fluoro-3,5-dimethylphenyl)boronic acid
K₃PO₄ (aq) ~12.3Biphasic (Aqueous/Organic)Optimal. Acts as a slow-release reservoir. Minimizes organic-phase basicity while driving the catalytic cycle[3].
CsF / KF ~3.2 (HF)Solid-Liquid HeterogeneousExcellent. Fluoride has high affinity for boron, forming reactive trifluoroborate-like intermediates without hydroxide-induced hydrolysis[6].
Cs₂CO₃ ~10.3Solid-Liquid HeterogeneousGood. Suitable for anhydrous conditions, though slower activation than aqueous K₃PO₄.
NaOH / KOH ~14.0Homogeneous (if dissolved)Avoid. Causes rapid protodeboronation of the ortho-fluoro substrate[1][3].
Catalyst Selection (The Engine)

To capitalize on the fast transmetallation rate of the ortho-fluoro substrate, the catalyst must initiate instantly at room temperature or 40°C. Traditional catalysts like Pd(PPh₃)₄ require prolonged heating, which leads to substrate decomposition.

Catalyst SystemInitiation SpeedSteric AccommodationRecommendation
XPhos Pd G3 Instantaneous at RTExcellentOptimal. Rapidly forms the active monoligated Pd(0) species, outcompeting boronic acid degradation[1][2].
SPhos Pd G3 Instantaneous at RTGoodStrong Alternative. Highly effective for electron-rich or moderately hindered aryl halides[2].
Pd(dppf)Cl₂ Slow (requires heat)ModerateAvoid. Heating required for initiation will destroy the boronic acid before coupling.

Experimental Protocols

The following protocols are designed as self-validating systems. The use of biphasic conditions in Protocol A ensures that the aqueous layer acts as a "base reservoir," preventing the organic phase from becoming overly basic, thereby protecting the (2-Fluoro-3,5-dimethylphenyl)boronic acid from protodeboronation[3].

Workflow S1 1. Degas Solvents S2 2. Assemble Reagents S1->S2 S3 3. Base Injection S2->S3 S4 4. Couple @ 40°C S3->S4 S5 5. Quench & Purify S4->S5

Fig 2: Optimized experimental workflow for coupling base-sensitive boronic acids.

Protocol A: Biphasic Mild Activation (Recommended for General Use)

This protocol leverages XPhos Pd G3 and aqueous K₃PO₄ to achieve full conversion within 30–120 minutes at mild temperatures[1][2].

Materials:

  • Aryl Halide (Electrophile): 1.0 equiv

  • (2-Fluoro-3,5-dimethylphenyl)boronic acid: 1.5 equiv (Excess compensates for minor competitive deboronation)

  • XPhos Pd G3 (Precatalyst): 2.0 mol%

  • K₃PO₄ (0.5 M aqueous solution): 2.0 equiv

  • Solvent: THF (Tetrahydrofuran), anhydrous

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk flask or reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv) and (2-Fluoro-3,5-dimethylphenyl)boronic acid (1.5 equiv).

  • Atmosphere Exchange: Seal the vial with a septum. Evacuate and backfill the vessel with ultra-pure Nitrogen or Argon (repeat 3 times).

  • Catalyst Addition: Quickly uncap the vial, add XPhos Pd G3 (2.0 mol%), and reseal. Purge with inert gas for an additional 2 minutes. (Causality: Pd(0) intermediates are highly oxygen-sensitive; rigorous exclusion of O₂ prevents catalyst deactivation and homocoupling).

  • Solvent Addition: Inject anhydrous THF (yielding a 0.2 M concentration relative to the aryl halide) via syringe. Stir to dissolve.

  • Activation (The Critical Step): Inject the degassed 0.5 M aqueous K₃PO₄ solution (2.0 equiv) via syringe.

  • Reaction: Stir the biphasic mixture vigorously at 40°C. (Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic THF layer and the aqueous base reservoir, facilitating continuous, controlled activation).

  • Monitoring: Check the reaction via TLC or LCMS after 30 minutes. The rapid transmetallation of the ortho-fluoro species usually drives the reaction to completion in under 1 hour[1][2].

  • Workup: Dilute with EtOAc and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Anhydrous Fluoride Activation (For Base-Sensitive Electrophiles)

If the aryl halide contains base-labile functional groups (e.g., esters, epoxides), aqueous phosphate may cause side reactions. Anhydrous CsF provides targeted activation of the boron atom[6].

Materials:

  • Aryl Halide: 1.0 equiv

  • (2-Fluoro-3,5-dimethylphenyl)boronic acid: 1.5 equiv

  • SPhos Pd G3: 3.0 mol%

  • CsF (Cesium Fluoride, anhydrous): 3.0 equiv

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: Add Aryl Halide, boronic acid, SPhos Pd G3, and finely powdered anhydrous CsF to a reaction vial. (Causality: CsF must be finely powdered to maximize the solid-liquid surface area, as fluoride activation is strictly heterogeneous in this system).

  • Atmosphere Exchange: Evacuate and backfill with Nitrogen/Argon 3 times.

  • Solvent Addition: Inject anhydrous 1,4-Dioxane (0.2 M).

  • Reaction: Stir vigorously at 50°C for 2–4 hours. Monitor via LCMS.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts, wash with EtOAc, concentrate, and purify.

Troubleshooting & Analytical Validation

  • Observation: High levels of 1-Fluoro-2,4-dimethylbenzene (Deboronation Product) in LCMS.

    • Cause: The base is too strong, the temperature is too high, or the catalyst initiation is too slow.

    • Solution: Ensure you are using a fast-initiating G3 precatalyst[2]. Lower the reaction temperature to room temperature. Ensure the K₃PO₄ solution is exactly 0.5 M; higher concentrations drive hydrolysis.

  • Observation: Unreacted Aryl Halide remains, but Boronic Acid is fully consumed.

    • Cause: The boronic acid degraded before the catalytic cycle could complete.

    • Solution: Add an additional 0.5 equiv of (2-Fluoro-3,5-dimethylphenyl)boronic acid mid-reaction, or switch to a more active catalyst ligand (e.g., XPhos instead of dppf) to increase the rate of oxidative addition and subsequent transmetallation.

References

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis Source: Dalton Transactions (RSC Publishing) URL:[Link][4]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link][7]

  • Suzuki reaction Source: Wikipedia URL:[Link][5]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link][6]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: PMC (National Institutes of Health) URL:[Link][1]

  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization Source: RSC.org URL:[Link][3]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

Sources

Application

Accelerating Discovery: Microwave-Assisted Suzuki-Miyaura Couplings with (2-Fluoro-3,5-dimethylphenyl)boronic Acid

An Application and Protocol Guide: Introduction: The Convergence of Speed and Precision in Medicinal Chemistry The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern drug discovery. Molecule...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide:

Introduction: The Convergence of Speed and Precision in Medicinal Chemistry

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern drug discovery. Molecules containing fluorinated phenyl scaffolds are of particular interest due to the unique ability of fluorine to modulate metabolic stability, pKa, and binding affinity.[1] (2-Fluoro-3,5-dimethylphenyl)boronic acid is a valuable building block for introducing such a motif. However, traditional synthesis methods, often reliant on conventional heating, can be slow, energy-intensive, and prone to side-product formation.[2][3]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4][5] By utilizing dielectric heating, microwave reactors deliver energy directly to polar molecules in the reaction mixture, enabling rapid, uniform heating that can dramatically reduce reaction times from hours to mere minutes.[6][7] This application note provides a detailed guide to leveraging MAOS for the Suzuki-Miyaura cross-coupling of (2-Fluoro-3,5-dimethylphenyl)boronic acid, offering researchers a robust protocol to accelerate the synthesis of novel chemical entities.

The Suzuki-Miyaura Coupling: A Mechanistic Overview under Microwave Irradiation

The Palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds.[8] The reaction couples an organoboron compound (the boronic acid) with an organohalide or triflate. The generally accepted catalytic cycle, which is significantly accelerated by the high temperatures rapidly achieved with microwave heating, consists of three key steps.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[10] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst.[1]

Microwave irradiation enhances this cycle by providing rapid and uniform heating, overcoming activation energy barriers more efficiently and often leading to cleaner reactions with higher yields.[3][11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Biaryl Product) RedElim->Product BoronicAcid R²-B(OH)₂ (2-Fluoro-3,5-dimethylphenyl)boronic acid Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a starting point for the Suzuki-Miyaura coupling of (2-Fluoro-3,5-dimethylphenyl)boronic acid with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.

3.1 Materials and Equipment

  • (2-Fluoro-3,5-dimethylphenyl)boronic acid

  • Aryl bromide (or other suitable coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF, Toluene/Water mixture)

  • Dedicated microwave reactor for organic synthesis (e.g., Biotage®, CEM®, Anton Paar®)[12]

  • Microwave process vials (10-20 mL) with stir bars and crimp caps[12]

  • Standard laboratory glassware, syringes, and purification equipment (e.g., silica gel for chromatography)

3.2 Safety Precautions

  • High Pressure: Microwave reactions in sealed vessels are heated above the solvent's boiling point, generating significant pressure (7-15 bar).[12] Always use vials and caps specifically designed for this purpose. Never use a domestic microwave oven. [7][13]

  • Cooling: Ensure the reaction vial has cooled to below 50 °C before opening to prevent rapid boiling and splashing of hot solvent.[12]

  • Chemical Hazards: Handle all reagents in a well-ventilated fume hood. (2-Fluoro-3,5-dimethylphenyl)boronic acid may cause skin and eye irritation.[14] Consult the Safety Data Sheet (SDS) for all chemicals used.

  • Catalysts: Palladium catalysts are toxic and should be handled with care.

3.3 Step-by-Step Procedure

  • Reagent Preparation: To a 10-mL microwave process vial containing a magnetic stir bar, add:

    • Aryl Bromide (1.0 equiv, e.g., 0.5 mmol)

    • (2-Fluoro-3,5-dimethylphenyl)boronic acid (1.2 - 1.5 equiv, e.g., 0.6 - 0.75 mmol)

    • Base (2.0 - 3.0 equiv, e.g., K₂CO₃, 1.0 - 1.5 mmol)

    • Palladium Catalyst (0.5 - 5 mol%, e.g., Pd(PPh₃)₄, 0.0025 - 0.025 mmol)[15]

  • Solvent Addition: Add 3-5 mL of degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1). The reaction mixture should be a stirrable suspension.

  • Sealing the Vessel: Securely seal the vial with a Teflon septum and aluminum crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Program the instrument with the following parameters (these are starting points for optimization):

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes[15]

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to <50 °C using the instrument's compressed air cooling feature.[12]

  • Workup and Purification:

    • Open the vial carefully in a fume hood.

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Reaction Optimization and Data

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. A screening process is recommended to determine the optimal conditions for your specific substrate.

Table 1: Example Screening Data for Optimization

EntryCatalyst (mol%)Base (2.0 equiv)SolventTemp (°C)Time (min)Yield (%)*
1Pd(PPh₃)₄ (2.5)K₂CO₃Dioxane/H₂O (4:1)1201578
2Pd(PPh₃)₄ (2.5)Cs₂CO₃Dioxane/H₂O (4:1)1201585
3PdCl₂(dppf) (2.5)K₂CO₃Dioxane/H₂O (4:1)1201591
4PdCl₂(dppf) (2.5)K₂CO₃DMF1401093
5PdCl₂(dppf) (0.5)K₂CO₃DMF1401589

*Hypothetical yields for illustrative purposes. Determined by ¹H NMR or after purification.

This data illustrates that for a given substrate, a catalyst like PdCl₂(dppf) in DMF might offer higher yields and shorter reaction times compared to the initial conditions.[15][16] Reducing catalyst loading is also a key principle of green chemistry.[5]

Troubleshooting and Field Insights

Even with robust protocols, challenges can arise. The following workflow provides a logical approach to troubleshooting common issues.

Troubleshooting_Workflow start Reaction Outcome? low_yield Low or No Yield start->low_yield side_products Significant Side Products start->side_products success High Yield, Clean Reaction start->success check_reagents Verify Reagent Quality & Stoichiometry low_yield->check_reagents homocoupling Debromination or Boronic Acid Homocoupling? side_products->homocoupling check_setup Ensure Proper Degassing & Anhydrous Conditions check_reagents->check_setup increase_temp Increase Temperature (e.g., 140-150 °C) check_setup->increase_temp change_base Try a Stronger Base (e.g., Cs₂CO₃ or K₃PO₄) increase_temp->change_base change_catalyst Screen Different Catalyst/Ligand Systems (e.g., PdCl₂(dppf), XPhos) [21] change_base->change_catalyst lower_temp Lower Temperature (e.g., 100 °C) homocoupling->lower_temp Yes change_solvent Change Solvent System homocoupling->change_solvent No optimize_equiv Optimize Boronic Acid Equivalents (e.g., 1.1 eq) lower_temp->optimize_equiv change_solvent->optimize_equiv

Figure 2: A decision-making workflow for troubleshooting common issues.

Conclusion

Microwave-assisted synthesis provides a powerful platform for rapidly and efficiently performing Suzuki-Miyaura cross-couplings with sterically hindered or electronically deactivated partners like (2-Fluoro-3,5-dimethylphenyl)boronic acid. By leveraging the principles of dielectric heating, researchers can significantly shorten development timelines, improve process efficiency, and embrace greener chemical practices. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to harness this technology for accelerated discovery.

References

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (2019).
  • ResearchGate. (2024). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • CEM Corporation.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Syntheses. Organic Syntheses Procedure.
  • PMC. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Organic Chemistry Portal. Microwave Synthesis.
  • Taylor & Francis. (2019). Microwave assisted cross-coupling reactions using palladium nanoparticles in aqueous media.
  • PMC. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • ResearchGate. Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites | Request PDF.
  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • MDPI. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells.
  • ResearchGate. (2006).
  • SciELO. (2016).
  • PMC. (2012).
  • PMC. (2024). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies.
  • SciSpace. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • PMC. (2020).
  • ACS Publications. (2005). A Microreactor for Microwave-Assisted Capillary (Continuous Flow) Organic Synthesis.
  • Canadian Journal of Chemistry. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Tokyo Chemical Industry Co., Ltd. 3-Fluoro-2-methylphenylboronic Acid.
  • Sigma-Aldrich. (4-Fluoro-3,5-dimethylphenyl)boronic acid.
  • MilliporeSigma. (4-Fluoro-3,5-dimethylphenyl)boronic acid | 342636-66-2.

Sources

Method

Scalable synthesis methods for (2-Fluoro-3,5-dimethylphenyl)boronic acid building blocks

This Application Note provides a comprehensive technical guide for the scalable synthesis of (2-Fluoro-3,5-dimethylphenyl)boronic acid , a critical building block for medicinal chemistry programs (e.g., kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the scalable synthesis of (2-Fluoro-3,5-dimethylphenyl)boronic acid , a critical building block for medicinal chemistry programs (e.g., kinase inhibitors, Suzuki-Miyaura coupling).

The guide prioritizes Directed Ortho Metalation (DoM) as the most atom-economical and scalable route, bypassing the need for expensive or hard-to-source brominated precursors. It includes protocols for both traditional Batch (lab scale) and Continuous Flow (process scale) synthesis.

Strategic Analysis & Retrosynthesis

The synthesis of (2-Fluoro-3,5-dimethylphenyl)boronic acid presents a specific regiochemical challenge. The target requires the boronic acid moiety to be installed at the C1 position, flanked by a Fluorine at C2 and Methyl groups at C3 and C5.

The Regioselectivity Logic

Traditional halogen-lithium exchange requires 1-bromo-2-fluoro-3,5-dimethylbenzene . However, synthesizing this bromide precursor via electrophilic bromination of 2,4-dimethylfluorobenzene typically yields the para-bromo product (C5 position) due to the directing effects of the methyl groups, leading to the wrong isomer.

Therefore, Directed Ortho Metalation (DoM) is the superior strategy.[1]

  • Starting Material: 2,4-Dimethylfluorobenzene (1-Fluoro-2,4-dimethylbenzene).

  • Mechanism: The Fluorine atom acts as a Directed Metalation Group (DMG). It inductively acidifies the ortho proton at C6.

  • Selectivity: The C2 ortho position is blocked by a methyl group. Thus, lithiation occurs exclusively at C6. Upon boronation and renumbering, C6 becomes C1, yielding the desired (2-Fluoro-3,5-dimethylphenyl)boronic acid .

Reaction Pathway Diagram

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Target Product SM 2,4-Dimethylfluorobenzene (Cheap, Available) Lith Lithiated Intermediate (Li at C6 position) SM->Lith n-BuLi / THF -78°C (DoM) Note1 F directs to C6 (C2 is blocked) SM->Note1 Prod (2-Fluoro-3,5-dimethylphenyl) boronic acid Lith->Prod 1. B(OiPr)3 2. H3O+

Caption: Regioselective Directed Ortho Metalation (DoM) pathway utilizing Fluorine as the directing group to bypass complex bromide synthesis.

Protocol A: Batch Synthesis (Lab Scale)

Scale: 10.0 g (Starting Material) Estimated Yield: 85-92% Time: ~6 Hours

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Mass/VolRole
2,4-Dimethylfluorobenzene 124.161.010.0 g (80.5 mmol)Substrate
n-Butyllithium (2.5 M in Hexanes) -1.238.6 mLBase (Lithiation)
Triisopropyl Borate (B(OiPr)3) 188.081.522.7 g (27.9 mL)Electrophile
Anhydrous THF --150 mLSolvent
2M HCl --100 mLHydrolysis
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with N₂ for 15 minutes.

  • Solvent Charge: Cannulate 150 mL of anhydrous THF into the flask. Add 10.0 g of 2,4-dimethylfluorobenzene .

  • Cooling: Submerge the flask in a dry ice/acetone bath. Cool the internal temperature to -78°C .

    • Critical: Maintain T < -70°C to prevent benzyne formation (elimination of LiF) or lateral lithiation of the methyl groups.

  • Lithiation: Add n-BuLi (38.6 mL) dropwise via syringe pump over 30 minutes.

    • Observation: The solution may turn a light yellow/orange.

    • Aging: Stir at -78°C for 1 hour to ensure complete deprotonation at the C6 position.

  • Borylation: Add Triisopropyl borate (27.9 mL) dropwise over 15 minutes, maintaining T < -70°C.

    • Note: B(OiPr)₃ is preferred over B(OMe)₃ due to lower moisture sensitivity and cleaner hydrolysis.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) over 2 hours. The mixture will become a white slurry (boronate complex).

  • Quench & Hydrolysis: Cool the flask to 0°C in an ice bath. Slowly add 100 mL of 2M HCl . Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

  • Workup:

    • Extract with Ethyl Acetate (3 x 100 mL).[5]

    • Wash combined organics with Brine (100 mL).[5]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Acetonitrile/Water (1:3) or Heptane/EtOAc .

    • Result: White crystalline solid.[6]

Protocol B: Continuous Flow Synthesis (Scalable)

Why Flow? Lithiated fluorobenzenes are thermally unstable (prone to benzyne formation). Flow chemistry allows for precise residence time control (<60s), enabling the reaction to be run at higher temperatures (-20°C to 0°C) with improved safety and throughput.

Flow Reactor Setup

Flow cluster_inputs Reagent Feeds cluster_reactors Reactor Loops (Cooled) PumpA Pump A: Substrate in THF Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B: n-BuLi PumpB->Mixer1 PumpC Pump C: Borate Electrophile Mixer2 T-Mixer 2 PumpC->Mixer2 Loop1 Lithiation Loop (Residence: 45s) Mixer1->Loop1 -20°C Loop1->Mixer2 Loop2 Borylation Loop (Residence: 20s) Mixer2->Loop2 -20°C Output Collection Flask (Acid Quench) Loop2->Output Stream

Caption: Continuous flow setup for high-throughput lithiation-borylation, minimizing thermal instability risks.

Operational Parameters
  • System: Vapourtec R-Series or equivalent PFA tubing reactor.

  • Temperature: -20°C (Reactor 1 & 2).

  • Concentration: 0.5 M Substrate in THF.

  • Flow Rates:

    • Pump A (Substrate): 2.0 mL/min

    • Pump B (n-BuLi): 2.4 mL/min (1.2 equiv)

    • Pump C (Borate): 2.0 mL/min (Pure or conc. solution)

  • Residence Times:

    • Lithiation: 45 seconds (sufficient for H/Li exchange, fast enough to avoid benzyne).

    • Borylation: 20 seconds.

  • Throughput: ~15 g/hour .

Analytical Quality Control (QC)

Validation of the correct isomer is crucial.

TestExpected ResultTechnical Insight
¹H NMR (DMSO-d₆) Two aromatic doublets (or multiplets) with specific coupling constants.Isomer Confirmation: The protons at C4 and C6 (relative to original numbering) are meta to each other. Expect small J coupling (~2-3 Hz). If para-substitution occurred (wrong isomer), you would see singlets or different coupling.
¹⁹F NMR Single peak, ~ -110 to -120 ppm.Check for absence of starting material (different shift).
HPLC Purity >98% (220 nm / 254 nm).Boronic acids can streak or show broad peaks due to anhydride formation (boroxine). Run with 0.1% Formic Acid.
MS (ESI-) [M-H]⁻ or [M+HCOO]⁻ adducts.Boronic acids often ionize poorly; negative mode is usually better.

Safety & Handling

  • Organolithiums: n-BuLi is pyrophoric. Use exclusively under inert atmosphere (N₂/Ar). In case of spill, use dry sand or Class D extinguisher. DO NOT use water.

  • Exotherms: The quench of the lithiated species with acid is highly exothermic. Ensure the quench vessel is cooled to 0°C and has adequate headspace.

  • Benzyne Hazard: Failure to maintain low temperature (-78°C in batch, <-10°C in flow) can lead to elimination of LiF, generating highly reactive benzyne intermediates which can polymerize or explode.

References

  • BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of Fluorescent Sensors with (2-Fluoro-3,5-diformylphenyl)boronic acid. Retrieved from

  • Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016).[8] Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630-3633. Retrieved from

  • Snieckus, V. (1990). Directed ortho metalation.[9][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dimethylbenzene Product Specification. Retrieved from

  • Organic Syntheses. (n.d.). Preparation of (3,4,5-trifluorophenyl)boronic acid via Lithiation. Organic Syntheses, Coll.[4] Vol. 10, p.112. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in coupling reactions with sterically hindered boronic acids

Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize Suzuki-Miyaura couplings involving sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize Suzuki-Miyaura couplings involving sterically hindered boronic acids (e.g., ortho-substituted or 2,6-disubstituted substrates).

Coupling bulky substrates is notoriously difficult due to the high energy barrier of the transmetalation step. This delay allows competing side reactions—most notably protodeboronation (PDB) and homocoupling—to consume your starting materials before the desired product can form. This guide provides field-proven diagnostic logic, mechanistic FAQs, quantitative data, and self-validating protocols to rescue your yields.

Part 1: Diagnostic Workflow for Low-Yield Couplings

Before altering your reaction conditions, you must diagnose why the reaction is failing. A self-validating experimental protocol begins with analyzing the crude reaction mixture via LC-MS or GC-MS to identify the dominant failure pathway.

G Start Low Yield in Hindered Suzuki-Miyaura Coupling Analyze Analyze Crude via LC-MS (Self-Validation Step) Start->Analyze Path1 High Ar-H Detected (Protodeboronation) Analyze->Path1 Path2 Unreacted Ar-X (Slow Transmetalation) Analyze->Path2 Path3 High Ar-Ar Detected (Homocoupling) Analyze->Path3 Sol1 Switch to Bpin esters Use weaker base (K3PO4) Lower temperature Path1->Sol1 Sol2 Use Buchwald Ligands (e.g., SPhos, XPhos) Increase temp/time Path2->Sol2 Sol3 Slow addition of Ar-B(OH)2 Exclude O2 strictly Path3->Sol3

Diagnostic logic tree for troubleshooting sterically hindered Suzuki-Miyaura couplings.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: My hindered boronic acid is degrading into a protoarene (Ar-H) before it can couple. What causes this, and how do I stop it? A: You are observing protodeboronation (PDB) , a destructive hydrolysis pathway where the carbon-boron bond is cleaved by water. PDB is highly sensitive to the nature of the boronic reagent and the reaction conditions[1]. Because steric hindrance slows down the productive transmetalation step, the boronic acid spends more time in the reaction mixture, increasing its vulnerability to PDB.

  • Causality & Solution: Base-catalyzed hydrolysis of boronic esters to boronic acids is a key contributor to the overall rate of PDB[2]. To suppress this, switch from a boronic acid to a pinacol boronate ester (Bpin), which is more hydrolytically stable. Additionally, avoid strong bases like NaOH or KOH; instead, use anhydrous conditions with fluoride bases (e.g., CsF) or weaker bases like K₃PO₄ in biphasic solvent systems.

Q2: I switched to a bulky Buchwald ligand (e.g., XPhos) to force the coupling of my tetra-ortho-substituted biaryl, but my boronic acid is still degrading. Why? A: While dialkylbiaryl phosphine ligands like SPhos and XPhos are exceptional at promoting the coupling of extremely hindered aryl halides[3], they present a mechanistic paradox. Recent automated high-throughput and computational studies have demonstrated that bulky phosphine ligands can actually promote palladium-catalyzed protodeboronation [1].

  • Causality & Solution: Sterically hindered phosphines can favor the formation of an unstable post-transmetalation species that leads to facile PDB, competing with reductive elimination[1]. If you observe high PDB with XPhos, try stepping down the steric bulk slightly (e.g., to SPhos), or use a highly active precatalyst (like a Palladacycle Gen 3 or Gen 4) that forms the active Pd(0) species rapidly at lower temperatures, minimizing the time the boronic acid is exposed to the catalyst[4].

Q3: How does the choice of palladium source affect the yield of hindered substrates? A: Using standard Pd(PPh₃)₄ or Pd(OAc)₂ often fails for hindered substrates because the generation of the active monoligated Pd(0) species is too slow, allowing the boronic acid to decompose.

  • Causality & Solution: Use a Buchwald precatalyst. These complexes undergo rapid, base-mediated activation to generate the active Pd(0)L species under conditions where boronic acid decomposition is slow[4]. This ensures that the catalyst is ready to intercept the boronic acid the moment it is added.

Part 3: Quantitative Data Presentation

The following table summarizes optimized reaction conditions for coupling sterically hindered substrates, demonstrating the relationship between ligand choice, base, and yield.

Coupling Partners (Ar-X + Ar-B)Catalyst / PrecatalystLigandBase & SolventTemp / TimeYield
4-t-Butylbromobenzene + 2-Biphenylboronic acid (Hindered)Pd(OAc)₂ (10 ppm)SPhosK₃PO₄, Toluene100 °C, 24 h85%[3]
2-Chloro-m-xylene + 2,6-Dimethylphenylboronic acid (Tetra-ortho)Pd₂(dba)₃ (2 mol%)SPhosK₃PO₄, Toluene100 °C, 24 h>90%[3]
2-Chloro-pyridine + Polyfluorophenylboronic acid (Unstable/Hindered)XPhos Pd G2 (1-2 mol%)XPhosK₃PO₄, THF/H₂O40 °C, 2 h92%[4]

Part 4: Standard Operating Protocol (SOP) for Hindered Couplings

This protocol utilizes a self-validating approach: by using a Bpin ester and a Generation 3 (G3) precatalyst, we systematically eliminate slow Pd(0) generation and pre-hydrolytic PDB as variables.

Reagents & Materials:

  • Aryl halide (1.0 equiv)

  • Hindered Aryl-Bpin ester (1.5 equiv - excess compensates for minor PDB)

  • Buchwald G3 Precatalyst (e.g., SPhos Pd G3) (2.0 mol%)

  • K₃PO₄ (aqueous, 2.0 M) (3.0 equiv)

  • Toluene or THF (degassed)

Step-by-Step Methodology:

  • Preparation (In Glovebox or under standard Schlenk conditions): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), the hindered Aryl-Bpin ester, and the SPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the tube with ultra-pure Argon (repeat 3 times). Causality: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed Toluene (to achieve 0.2 M concentration) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Base Addition (The Trigger): Add the degassed 2.0 M aqueous K₃PO₄ solution via syringe. Causality: The biphasic system keeps the bulk concentration of the active boronate low in the organic phase, throttling the transmetalation rate to match the catalytic cycle and preventing a buildup of unstable intermediates.

  • Reaction: Heat the biphasic mixture to 80–100 °C with vigorous stirring (1000 rpm) for 12–24 hours. Vigorous stirring is critical to maximize the interfacial surface area between the aqueous base and organic solvent.

  • Validation Check: At 4 hours, halt stirring, let phases separate, and sample the organic layer for LC-MS. You should observe the product mass. If a high ratio of Ar-H (protoarene) to product is observed, the reaction temperature must be lowered in the next iteration.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

Part 5: Mechanistic Pathway Visualization

Understanding where the catalytic cycle stalls allows for precise optimization. The diagram below illustrates the divergence between productive coupling and destructive protodeboronation.

CatalyticCycle Pd0 Active Pd(0)L (Generated from Precatalyst) PdII_Ox Pd(II)(Ar)X (Oxidative Addition) Pd0->PdII_Ox + Ar-X Transmet Transmetalation (Rate-Limiting for Bulky Ar-B) PdII_Ox->Transmet + Ar'-B(OH)2 + Base PdII_Diaryl Pd(II)(Ar)(Ar') (Post-Transmetalation) Transmet->PdII_Diaryl PDB Protodeboronation (Ar'-H) (Catalyzed by Bulky Pd or Base) Transmet->PDB H2O attack (Side Reaction) Product Biaryl Product (Reductive Elimination) PdII_Diaryl->Product PdII_Diaryl->PDB Instability from Bulky Ligands Product->Pd0 regenerates

Suzuki-Miyaura catalytic cycle highlighting where steric bulk induces protodeboronation pathways.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh Research Explorer
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society

Sources

Optimization

Technical Support Center: Purification of (2-Fluoro-3,5-dimethylphenyl)boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose up to 60% of their boronic acid yield simply because they treat these compounds like standard organic molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose up to 60% of their boronic acid yield simply because they treat these compounds like standard organic molecules. Boronic acids are dynamic, covalently adaptable systems. The empty p-orbital on the boron atom dictates their entire purification profile.

This guide provides field-proven, self-validating protocols and troubleshooting matrices specifically tailored for (2-Fluoro-3,5-dimethylphenyl)boronic acid . The unique electronic environment of this molecule—an electron-withdrawing ortho-fluorine paired with electron-donating meta-methyl groups—creates specific challenges regarding Lewis acidity and stability that must be managed carefully[1].

Diagnostic Hub: Troubleshooting & Quantitative Metrics

Before attempting purification, it is critical to diagnose the state of your crude mixture. Use the following tables to benchmark your quantitative data and identify the root causes of common failures.

Table 1: Troubleshooting Matrix for Boronic Acid Anomalies
Observation / MetricRoot Chemical CauseRecommended Solution
Mass recovery >100% & Broad/Multiple NMR Peaks Boroxine Formation: Spontaneous dehydration forms cyclic trimers (anhydrides).Run NMR in CD₃OD or add a drop of D₂O to shift equilibrium back to the monomer. Avoid over-drying under high vacuum.
Yield <40% & Presence of 1-fluoro-2,4-dimethylbenzene Protodeboronation: Cleavage of the C-B bond due to thermal stress or pH extremes[2].Maintain temperatures <30 °C during concentration. Keep acidification steps strictly at 0 °C.
Column recovery <50% & Severe TLC Streaking Lewis Acid-Base Interaction: Boron's empty p-orbital binds irreversibly to silanol groups[3].Abandon standard normal-phase silica. Use Acid-Base Extraction or convert to a pinacol ester[4].
Table 2: Quantitative Comparison of Purification Strategies
Purification MethodTypical RecoveryPurity ReachedProcessing TimeScalabilityPrimary Use Case
Acid-Base Extraction 75 - 85%> 95%2 - 3 hHighRemoval of neutral organic impurities (e.g., aryl halides).
Pinacol Derivatization 80 - 90%> 99%4 - 6 hHighIntractable mixtures; preparing for Suzuki cross-coupling.
Recrystallization 50 - 65%> 98%12 - 24 hMediumFinal polishing of highly crystalline, semi-pure batches.

Core Purification Protocols

Protocol A: Acid-Base Extraction (Primary Recommendation)

The Causality: Boronic acids act as Lewis acids (pKa ~8.5–9.0). By treating the crude mixture with a strong aqueous base, the boronic acid converts to a water-soluble, tetrahedral boronate complex. Neutral organic impurities (unreacted aryl halides, homocoupled biaryls) remain trapped in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude (2-Fluoro-3,5-dimethylphenyl)boronic acid in ethyl acetate (EtOAc) (approx. 10 mL/g).

  • Base Extraction: Add 1.0 M NaOH (aq) in a 1:1 volume ratio. Why NaOH and not NaHCO₃? The steric hindrance of the ortho-fluorine requires a high pH to ensure complete conversion to the[ArB(OH)₃]⁻ anion[2].

  • Phase Separation: Separate the layers. Wash the aqueous layer once more with fresh EtOAc to ensure all neutral impurities are removed. Discard the organic layers.

  • Controlled Acidification (Critical Step): Cool the retained aqueous layer to 0 °C in an ice bath. Slowly add 1.0 M HCl dropwise until the pH reaches 2-3. Why 0 °C? The 3,5-dimethyl groups make the arene electron-rich, drastically lowering the activation energy for acid-catalyzed protodeboronation[1]. Cooling suppresses this degradation pathway.

  • Recovery: Extract the newly precipitated/cloudy aqueous mixture with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C.

AcidBaseExtraction Crude Crude (2-Fluoro-3,5-dimethylphenyl) boronic acid in EtOAc NaOH Add 1M NaOH (aq) pH > 12 Crude->NaOH Split1 Phase Separation NaOH->Split1 Org1 Organic Phase (Aryl Halides, Byproducts) Split1->Org1 Discard Aq1 Aqueous Phase Water-Soluble Boronate Split1->Aq1 Keep HCl Acidify with 1M HCl pH 2-3 at 0°C Aq1->HCl Extract Extract with EtOAc HCl->Extract Pure Pure Boronic Acid (Organic Layer) Extract->Pure

Workflow for the acid-base extraction of (2-Fluoro-3,5-dimethylphenyl)boronic acid.

Protocol B: Pinacol Ester Derivatization (For Intractable Mixtures)

The Causality: If the free boronic acid is highly prone to protodeboronation or heavily contaminated, converting it to a pinacol ester masks the empty p-orbital. This reduces Lewis acidity, prevents boroxine formation, and allows for standard silica gel chromatography without over-adsorption[3].

Step-by-Step Methodology:

  • Reaction: Dissolve the crude boronic acid in toluene or dichloromethane. Add 1.1 equivalents of pinacol and a scoop of anhydrous MgSO₄ (to scavenge generated water).

  • Stirring: Stir at room temperature for 2-4 hours. Monitor via TLC (the ester will run much higher than the baseline-stuck free acid).

  • Purification: Filter off the MgSO₄, concentrate, and purify the resulting ester via standard silica gel chromatography (typically using a Hexanes/EtOAc gradient)[4].

Mechanistic Deep Dive: The Threat of Protodeboronation

Protodeboronation is the nemesis of boronic acid purification. It is the protonolysis of the carbon-boron bond, resulting in the formation of the corresponding arene (1-fluoro-2,4-dimethylbenzene) and boric acid[2]. Because the 3,5-dimethyl groups donate electron density into the aromatic ring, this specific compound is highly susceptible to electrophilic attack by protons during the acidification phase of workup[1].

Protodeboronation BA Ar-B(OH)2 Neutral Boronic Acid Base OH- Attack (High pH) BA->Base Acid H+ Attack (Low pH) BA->Acid Boronate [Ar-B(OH)3]- Boronate Anion Base->Boronate Protonated [Ar-B(OH)2H]+ Protonated Acid Acid->Protonated Cleavage C-B Bond Cleavage (Rate Limiting) Boronate->Cleavage Protonated->Cleavage Product Ar-H + B(OH)3 Protodeboronated Arene Cleavage->Product

Acid- and base-catalyzed protodeboronation pathways leading to product degradation.

Frequently Asked Questions (FAQs)

Q: Why does my purified (2-Fluoro-3,5-dimethylphenyl)boronic acid degrade over time on the bench? A: Even in a solid state, boronic acids can undergo slow oxidation or atmospheric moisture-induced protodeboronation. To self-validate the integrity of your storage, check for the smell of the volatile 1-fluoro-2,4-dimethylbenzene. Always store the purified compound under an inert atmosphere (Argon/N₂) at 4 °C.

Q: Can I use normal phase silica gel chromatography for the free acid? A: It is strongly discouraged. Silica gel is both slightly acidic and Lewis basic. The empty p-orbital of the boron atom coordinates strongly with the silanol groups on the silica, leading to irreversible binding and severe streaking[3]. If chromatography is absolutely unavoidable, you must deactivate the silica by flushing it with 1% acetic acid or use boric acid-impregnated silica.

Q: I suspect protodeboronation is occurring during my Suzuki coupling. How can I prevent this? A: If your boronic acid is degrading before it can couple, you are likely suffering from base-catalyzed protodeboronation[5]. Switch to a weaker base (e.g., K₃PO₄ instead of NaOH), lower the reaction temperature, or use the pinacol ester derivative, which acts as a "slow-release" mechanism for the active boronic species[4].

References

  • Protodeboronation - Wikipedia. Wikipedia.
  • Protodeboronation of (7-Heptylnaphthalen-2-yl)boronic acid and its prevention. Benchchem.
  • Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization. ResearchGate.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PubMed Central (PMC).
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Solvent Selection for (2-Fluoro-3,5-dimethylphenyl)boronic acid

Prepared by the Senior Application Scientist Team This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with (2-Fluoro-3,5-dimethylphenyl)boronic acid. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

Part 1: Understanding the Solubility Challenge

Q1: Why does (2-Fluoro-3,5-dimethylphenyl)boronic acid often exhibit poor solubility in common organic solvents?

The solubility behavior of (2-Fluoro-3,5-dimethylphenyl)boronic acid is a direct consequence of its unique molecular structure. Several competing factors are at play:

  • Crystal Lattice Energy: Boronic acids are polar molecules that often form highly ordered, crystalline structures stabilized by intermolecular hydrogen bonding between the -B(OH)₂ groups. This can result in a high lattice energy that requires a significant amount of energy from the solvent to disrupt, leading to poor solubility.

  • Intramolecular Hydrogen Bonding: The ortho-fluoro substituent can form an intramolecular hydrogen bond with one of the hydroxyl protons of the boronic acid group (B-O-H···F).[1] This interaction can influence the molecule's conformation and crystal packing, potentially increasing its stability as a solid and thus reducing its solubility.

  • Lipophilicity vs. Polarity: The two methyl groups at the 3- and 5-positions increase the molecule's lipophilicity (oil-loving nature), which generally favors solubility in non-polar organic solvents.[2][3] However, the polar boronic acid functional group and the electronegative fluorine atom counteract this effect. This dual nature means it may not be perfectly suited for either highly polar or purely non-polar solvents.

  • Boroxine Formation: Like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride, a trimer known as a boroxine.[1][4] This dehydration process releases water and forms a less polar, often more crystalline species that can also exhibit limited solubility.

Q2: What are the primary consequences of poor reactant solubility in a Suzuki-Miyaura cross-coupling reaction?

Poor solubility is a leading cause of sluggish or failed Suzuki-Miyaura reactions.[5] The key consequences include:

  • Slow Reaction Kinetics: If the boronic acid is not fully dissolved, the reaction becomes a solid-liquid heterogeneous mixture. The effective concentration of the reactant in the solution phase is very low, leading to a drastically reduced reaction rate.

  • Incomplete Conversion: The reaction may stall once the small amount of dissolved boronic acid is consumed, leaving a significant portion of the starting materials unreacted.

  • Poor Reproducibility: The rate of dissolution can be highly sensitive to minor variations in stirring rate, temperature, and the physical form (e.g., particle size) of the solid base and boronic acid, leading to inconsistent results between batches.[5]

  • Catalyst Deactivation: Undissolved reactants can sometimes coat the surface of the heterogeneous base or lead to localized high concentrations that may promote side reactions or cause the palladium catalyst to precipitate as inactive "palladium black".[6]

Part 2: Systematic Troubleshooting and Solvent Selection

A logical, stepwise approach is the most effective way to overcome solubility challenges. The following workflow provides a clear decision-making path.

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Advanced Strategies A Start: Solubility Issue with (2-Fluoro-3,5-dimethylphenyl)boronic acid B Protocol 1: Small-Scale Parallel Solvent Screening A->B C Is solubility achieved and reaction proceeds? B->C D Protocol 2: Biphasic Co-Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) C->D No J Success: Reaction Optimized C->J Yes E Consider adding a Phase-Transfer Catalyst (PTC) (e.g., TBAB) D->E F Optimize Temperature: Cautiously increase heat (e.g., 80°C -> 100°C) E->F G Is reaction still problematic? F->G H Protocol 3: Convert to Potassium Trifluoroborate Salt or Diethanolamine Adduct G->H Yes G->J No, review other parameters (base, ligand) I Proceed with Reaction using modified substrate H->I I->J

Caption: Decision workflow for troubleshooting solubility issues.

Q3: What is the recommended first-line approach to solve the solubility problem?

The most direct approach is a systematic solvent screening to identify a suitable medium for your reaction.[5] Given the mixed polarity of (2-Fluoro-3,5-dimethylphenyl)boronic acid, a range of solvent classes should be evaluated.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale & Considerations
Ethers Dioxane, THFGood general-purpose solvents for Suzuki couplings. Dioxane has a higher boiling point, allowing for higher reaction temperatures. THF is lower boiling but often effective.[4]
Aromatic TolueneA common choice, particularly for biphasic systems with water. Its non-polar nature can help solubilize the lipophilic portions of the molecule.[7]
Polar Aprotic DMF, DMSOThese highly polar solvents can be excellent for dissolving stubborn substrates but can be difficult to remove during workup and may require higher temperatures for effective reaction.[3]
Alcohols Isopropanol, n-ButanolCan help to homogenize aqueous/organic mixtures and may improve solubility. However, they can sometimes participate in side reactions.
Protocol 1: Small-Scale Parallel Solvent Screening

This method allows for the rapid and efficient testing of multiple solvents to identify the most promising candidates.[5]

Methodology:

  • Stock Solution Preparation: To ensure consistency, prepare a stock solution of the components that are expected to be soluble, such as the aryl halide, palladium precatalyst, and ligand, in a small amount of a volatile solvent like THF.

  • Vial Preparation: In an array of microwave vials or other sealed reaction tubes, add the solid components: (2-Fluoro-3,5-dimethylphenyl)boronic acid (e.g., 1.2 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq). Ensure the base is finely powdered.[5]

  • Solvent Addition: Add a different test solvent from Table 1 to each vial (e.g., 1 mL per vial).

  • Initiation: Add an equal aliquot of the stock solution to each vial.

  • Execution: Seal the vials, place them in a heating block, and stir vigorously at a set temperature (e.g., 80-100 °C) for a predetermined time (e.g., 12 hours).[6]

  • Analysis: After cooling, visually inspect each vial for undissolved solids. Take a small aliquot from the supernatant of each reaction, dilute, and analyze by LC-MS or TLC to determine product formation and consumption of starting material.

Q4: The boronic acid is still not dissolving, or the reaction is very slow. What should I try next?

If a single solvent system fails, the next step is to use a co-solvent system, often in a biphasic (two-phase) setup. This is standard practice for many Suzuki-Miyaura reactions.

  • Rationale: The reaction requires an organic phase to dissolve the aryl halide and catalyst, and an aqueous phase to dissolve the inorganic base.[5] The base activates the boronic acid by converting it to a more nucleophilic boronate species, which must then migrate to the organic phase for transmetalation.

  • Recommended Systems: Common and effective biphasic systems include Dioxane/H₂O or Toluene/H₂O , typically in ratios from 4:1 to 10:1.[5][6]

  • Improving Biphasic Reactions: Slow rates in biphasic systems are often due to poor transfer between the phases.[5]

    • Vigorous Stirring: Ensure the stirring is fast enough to create an emulsion, maximizing the surface area between the two liquid phases.[5]

    • Phase-Transfer Catalysts (PTCs): If vigorous stirring is insufficient, adding a PTC like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC escorts the activated boronate anion from the aqueous phase into the organic phase, dramatically accelerating the reaction.[5]

Part 3: Advanced Strategies and Chemical Modifications

Q5: How does the choice of base affect solubility and the reaction?

Yes, the base is a critical parameter. Its properties can directly influence the outcome, especially when dealing with solubility issues.[5]

  • Base Strength & Type: Stronger bases can sometimes accelerate the reaction. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). K₃PO₄ is often a good choice for challenging couplings.[5][6]

  • Solubility of the Base: The base itself must have some solubility in the aqueous phase to be effective. Ensure it is finely powdered to maximize its surface area and dissolution rate.[5]

Q6: Are there chemical modifications that can improve the handling and solubility of (2-Fluoro-3,5-dimethylphenyl)boronic acid?

When all else fails, chemically modifying the boronic acid into a more stable and soluble derivative is an excellent strategy.

  • Potassium Trifluoroborate Salts: Boronic acids react with potassium bifluoride (KHF₂) to form highly stable, crystalline potassium aryltrifluoroborate salts. These salts are often more soluble in polar solvent mixtures than the parent boronic acids and are less prone to protodeboronation.[8]

  • Diethanolamine Adducts: Boronic acids readily form stable, crystalline adducts with diethanolamine. These adducts are air- and water-stable, have a long shelf life, and can often be used directly in Suzuki coupling reactions, where the boronic acid is slowly released under the reaction conditions.[9]

G cluster_0 Chemical Equilibrium in Solution cluster_1 Suzuki Catalytic Cycle A R-B(OH)₂ (Boronic Acid Monomer) B (R-BO)₃ (Boroxine Trimer) A->B + H₂O - H₂O C [R-B(OH)₃]⁻ (Activated Boronate) A->C + OH⁻ - OH⁻ D Transmetalation Step C->D

Caption: Key equilibria of boronic acids in solution.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to Apply
Solvent Screening Identify a single solvent that can effectively dissolve all organic components.The first step for any new reaction or when encountering solubility issues.
Increase Temperature Increase kinetic energy to overcome crystal lattice forces and improve dissolution rate.When a substrate is partially soluble at room temperature or the reaction is sluggish at lower temperatures.
Biphasic Co-Solvent System Use an aqueous phase to dissolve the inorganic base and an organic phase for the coupling partners.When a single solvent fails; this is a standard and robust method for Suzuki couplings.[5]
Phase-Transfer Catalyst (PTC) Facilitate the transfer of the activated boronate from the aqueous to the organic phase.In biphasic systems where the reaction rate is slow despite vigorous stirring.[5]
Change Base A different base may have better solubility or promote the reaction more effectively.If the reaction is incomplete or side products are observed.
Derivatization Convert the boronic acid to a more stable and soluble trifluoroborate or diethanolamine adduct.As a last resort for particularly insoluble or unstable boronic acids.[8][9]

References

  • Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. [Link]

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4584–4592. [Link]

  • Leszczyński, P., & Sporzyński, A. (2017). (PDF) Solubility of phenylboronic compounds in water. ResearchGate. [Link]

  • Leszczyński, P., & Sporzyński, A. (2017). (PDF) Solubility of phenylboronic compounds in water. ResearchGate. [Link]

  • Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]

  • Discussion on Suzuki coupling issues. (2014). ResearchGate. [Link]

  • Gozdalik, M., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

  • Discussion on failed Suzuki coupling. (2021). Reddit. [Link]

  • Gozdalik, M., et al. (2022). Influence of fluorine substituents on the properties of phenylboronic compounds. Molecules. [Link]

  • 3,5-DIMETHYL-4-FLUORO-PHENYLBORONIC ACID Information. Scigrance. [Link]

  • Lee, S., & Park, S. (2010). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications. [Link]

  • Gozdalik, M., et al. (2022). (PDF) Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. [Link]

  • Vedejs, E., et al. (2004). Tetrabutylammonium Trifluoroborates: Reagents for Suzuki-Miyaura Couplings. Organic Syntheses, 81, 22-31. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

Sources

Optimization

Advanced Technical Support Center: Overcoming Steric Hindrance &amp; Protodeboronation in 2-Fluoroarylboronic Acid Couplings

Welcome to the Applications Support Center for advanced cross-coupling methodologies. Coupling 2-fluoro substituted arylboronic acids via the Suzuki-Miyaura reaction presents a notorious dual challenge for synthetic chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Applications Support Center for advanced cross-coupling methodologies. Coupling 2-fluoro substituted arylboronic acids via the Suzuki-Miyaura reaction presents a notorious dual challenge for synthetic chemists. The ortho-fluoro group introduces significant steric hindrance at the transmetalation step, while its strong electron-withdrawing nature drastically accelerates base-catalyzed protodeboronation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you design robust, self-validating experimental workflows.

Mechanistic Overview: The Dual Threat of 2-Fluoro Substitution

Understanding the Causality: In a standard Suzuki-Miyaura coupling, the boronic acid must form a nucleophilic "ate" complex (trihydroxyboronate) with a base to undergo transmetalation with the Pd(II) intermediate. However, the highly electronegative ortho-fluorine atom heavily polarizes the C–B bond. When the trihydroxyboronate forms in basic aqueous media, this polarization facilitates rapid C–B heterolysis, leading to protodeboronation (yielding fluorobenzene) instead of the desired transmetalation[1]. Simultaneously, the physical steric bulk of the ortho-substituent impedes the approach of the bulky Pd(II) complex, slowing down the productive pathway and allowing the degradation pathway to dominate.

G A 2-Fluoroarylboronic Acid Ar-B(OH)2 B Trihydroxyboronate [Ar-B(OH)3]- A->B Base (OH-) D Transmetalation (Sterically Hindered) B->D + Pd(II) Complex E Protodeboronation (C-B Cleavage) B->E Rapid Heterolysis (Accelerated by o-F) C Pd(II) Oxidative Addition Complex C->D F Cross-Coupled Product Ar-Ar' D->F Reductive Elimination G Degradation Product Ar-H (Fluorobenzene) E->G + H2O

Competing transmetalation and protodeboronation pathways for 2-fluoroarylboronic acids.

Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling with 2-fluorophenylboronic acid yields mostly fluorobenzene and unreacted aryl halide. What is happening? Expert Insight: You are observing competitive protodeboronation. The ortho-fluoro group withdraws electron density, making the C–B bond highly susceptible to cleavage in the presence of an aqueous base[2]. The rate of protodeboronation is outcompeting the rate of transmetalation. Solution: You must accelerate transmetalation while suppressing C–B cleavage. Shift to a highly active, bulky, electron-rich ligand that facilitates rapid transmetalation even with steric bulk. Additionally, minimize water content and use a milder base.

Q2: How do I select the right ligand to overcome both steric hindrance and protodeboronation? Expert Insight: Dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard here. Specifically, SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is exceptionally effective for ortho-substituted boronic acids[3]. The electron-rich dicyclohexylphosphine moiety increases the electron density on Pd, accelerating oxidative addition and stabilizing the Pd intermediate. Meanwhile, the flexible biaryl backbone accommodates the steric bulk of the 2-fluoro group during transmetalation. Alternative ligands like R-Phos have also shown high activity for tetra-ortho-substituted biaryls[4].

Q3: Does converting the boronic acid to a pinacol ester (Bpin) prevent protodeboronation? Expert Insight: It is a common misconception that esterification universally prevents protodeboronation. Kinetic studies reveal that the hydrolytic stability of the ester is highly nuanced; in basic aqueous media, the ester often hydrolyzes back to the boronic acid before protodeboronating[1]. Solution: If using a Bpin ester, employ strictly anhydrous conditions with a fluoride source (like CsF or AgF) or alkoxide bases to mediate transmetalation directly from the ester, bypassing the sensitive trihydroxyboronate intermediate entirely.

Q4: What is the optimal base and solvent system for these sensitive substrates? Expert Insight: Strong aqueous bases (like NaOH or Na2CO3) are detrimental. Use weak bases such as K3PO4 or Cs2CO3 in toluene/THF with strictly controlled, minimal water (or completely anhydrous conditions). A mild base limits the steady-state concentration of the reactive trihydroxyboronate, throttling the protodeboronation rate while allowing the highly active Pd/SPhos catalyst to drive the coupling forward[3].

Quantitative Data: Ligand & Condition Optimization

The following table summarizes the impact of ligand and base selection on the coupling efficiency of sterically hindered 2-fluoroarylboronic acids.

LigandBase / Solvent SystemCatalyst LoadingTarget SubstrateYield (%)Primary Issue Overcome
PPh3Na2CO3 / Toluene:H2O5.0 mol% Pd2-Fluorophenylboronic acid< 10%None (Protodeboronation dominates)
SPhosK3PO4 / Toluene:H2O (10:1)0.5 mol% Pd2-Fluorophenylboronic acid91%Steric hindrance & degradation[3]
R-PhosK3PO4 (anhydrous) / Toluene1.0 mol% PdTetra-ortho-substituted biaryls85–94%Extreme steric congestion[4]
SPhosCsF / Dioxane (Anhydrous)1.0 mol% PdDi-ortho-fluoroaryl Bpin> 85%Hydrolytic protodeboronation[1]

Validated Experimental Protocol

Self-Validating Workflow for the Coupling of 2-Fluoroarylboronic Acids using Pd(OAc)2/SPhos

Objective: Achieve >90% yield of ortho-fluoro biaryls while suppressing protodeboronation to <5%.

Materials:

  • Aryl chloride or bromide (1.0 equiv)

  • 2-Fluoroarylboronic acid (1.5 equiv - slight excess compensates for minor unavoidable deboronation)

  • Pd(OAc)2 (0.5 - 1.0 mol%)

  • SPhos ligand (1.0 - 2.0 mol%, maintaining a strict 1:2 Pd:Ligand ratio)

  • K3PO4·H2O (2.0 equiv)

  • Toluene (rigorously degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step): In a nitrogen-filled glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with Pd(OAc)2 and SPhos. Add 1 mL of degassed toluene and stir at room temperature for 10 minutes until the solution turns pale yellow, indicating the formation of the active L-Pd(0) species.

    • Causality: Pre-forming the active catalyst ensures immediate transmetalation upon base addition, minimizing the time the boronic acid spends in the presence of base without an available Pd partner.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 2-fluoroarylboronic acid (1.5 equiv) to the flask.

  • Base Introduction: Add K3PO4·H2O (2.0 equiv).

    • Causality: The monohydrate provides exactly enough water to form the active boronate complex without flooding the system, which would otherwise accelerate protodeboronation.

  • Reaction Execution: Add the remaining degassed toluene (to reach 0.2 M concentration). Seal the flask and heat to 80 °C with vigorous stirring for 2-4 hours.

  • Reaction Monitoring (Self-Validation Check): At the 1-hour mark, pull a 50 µL aliquot and monitor via GC-MS. Compare the ratio of the cross-coupled product to fluorobenzene (the protodeboronation byproduct). If fluorobenzene exceeds 10%, your system contains excess moisture; verify solvent degassing and consider switching to anhydrous K3PO4 and CsF for future runs.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and phosphate salts. Concentrate and purify via flash column chromatography.

Workflow Step1 1. Catalyst Pre-activation Pd(OAc)2 + SPhos in Toluene Step2 2. Substrate Addition Ar-X + 2-Fluoro-Ar-B(OH)2 Step1->Step2 Step3 3. Base Addition K3PO4·H2O (Controlled moisture) Step2->Step3 Step4 4. Coupling Reaction 80°C, 2-4 hours Step3->Step4 Step5 5. GC-MS Monitoring Check for Fluorobenzene Step4->Step5 Step6 6. Workup & Purification Celite filtration & Chromatography Step5->Step6

Workflow for Suzuki-Miyaura coupling of sterically hindered 2-fluoroarylboronic acids.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL:[Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides Source: Organic Letters URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (via ed.ac.uk) URL:[Link]

  • Base‐Free Pd‐Catalyzed C−Cl Borylation of Fluorinated Aryl Chlorides Source: PubMed Central (NIH) URL:[Link]

Sources

Troubleshooting

Storage conditions to prevent anhydride formation in (2-Fluoro-3,5-dimethylphenyl)boronic acid

Executive Summary Users frequently report discrepancies in the melting point and solubility of (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 342636-66-2). These issues are rarely due to chemical degradation (oxidation/...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Users frequently report discrepancies in the melting point and solubility of (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 342636-66-2). These issues are rarely due to chemical degradation (oxidation/protodeboronation) but are instead caused by the reversible formation of boroxine (cyclic anhydride) .

This guide details the thermodynamic equilibrium governing this transformation, diagnostic methods to distinguish the acid from the anhydride, and storage conditions to maintain the monomeric acid form.

Part 1: The Core Mechanism (Why this happens)

Boronic acids are not static molecules.[1][2] They exist in a dynamic equilibrium with their cyclic trimer (boroxine). This reaction is driven by the removal of water.

  • The Driver: Dehydration.[2][3] When you store the compound in a desiccator, under high vacuum, or at elevated temperatures, you drive the equilibrium to the right (Anhydride formation).

  • The Stabilizer: Water. A trace amount of humidity is thermodynamically required to keep the equilibrium to the left (Acid form).

  • Substituent Effect: The ortho-fluorine and meta-dimethyl groups in this specific compound create a unique steric and electronic environment. The electron-withdrawing fluorine increases the Lewis acidity of the boron center, potentially accelerating the kinetics of both dehydration and re-hydration compared to non-fluorinated analogues.

Mechanism Diagram: Dehydration Equilibrium

BoronicEquilibrium Acid (2-Fluoro-3,5-dimethylphenyl) boronic acid (Monomer) Transition Transition State (- H2O) Acid->Transition Heat / Vacuum / Desiccation Transition->Acid Ambient Humidity Anhydride Boroxine (Cyclic Trimer) Transition->Anhydride - 3 H2O Anhydride->Transition + H2O (Hydrolysis)

Figure 1: The reversible dehydration of boronic acid monomer to boroxine trimer. Note that "drying" the compound actually promotes the formation of the anhydride impurity.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: "My sample's melting point is significantly higher/lower than the Certificate of Analysis (CoA). Is it contaminated?"

Answer: Likely not. It is likely the anhydride.

  • The Trap: Boronic acids often dehydrate during the melting point measurement as the sample heats up.

  • The Data:

    • Pure Boronic Acid: Typically melts at a lower temperature (often with a broad range due to water loss).

    • Boroxine (Anhydride): Melts at a significantly higher temperature.

  • Action: Do not rely solely on melting point for purity. Use NMR (see Q2).

Q2: "How do I definitively prove if I have the Acid or the Anhydride?"

Answer: Use


B-NMR  or 

H-NMR
in a dry solvent (like DMSO-d

or CDCl

).
FeatureBoronic Acid (Monomer)Boroxine (Anhydride)

B-NMR Shift
~28 - 30 ppm~32 - 35 ppm (Downfield shift)

H-NMR (OH)
Distinct OH singlets (usually 2H)No OH signal (or very weak residual)
Solubility Higher polarity (sol. in alcohols/DMSO)Lower polarity (more sol. in non-polar solvents)

Note: If you run NMR in D


O, you will ONLY see the acid, because the anhydride hydrolyzes instantly in the NMR tube.
Q3: "I accidentally dried my sample in a vacuum oven and now it's the anhydride. Is it ruined?"

Answer: No. The reaction is reversible.[1][3]

  • Recovery Protocol:

    • Dissolve the solid in a minimal amount of THF or Acetone.

    • Add a small amount of water (1-2% v/v).

    • Precipitate by adding a non-polar solvent (like Hexanes) or evaporating slowly in open air.

    • The resulting solid will be the re-hydrated boronic acid.

Part 3: Storage Standard Operating Procedure (SOP)

To prevent anhydride formation during long-term storage, follow this "Goldilocks" protocol—not too wet, but definitely not too dry.

Storage Workflow

StorageProtocol Receipt 1. Receive Shipment (Check CoA for Anhydride Content) Container 2. Container Selection (Glass vial with Teflon-lined cap) Receipt->Container Conditions 3. Environmental Control (Temp: 2-8°C | Do NOT use Desiccator) Container->Conditions LongTerm 4. Long-Term Storage (Re-seal tightly after use) Conditions->LongTerm Warning CRITICAL WARNING: Avoid high vacuum or P2O5 drying agents. This forces dehydration. Conditions->Warning Avoid

Figure 2: Optimal storage workflow to maintain monomeric stability.

Detailed Guidelines:
  • Temperature: Store at 2–8°C (Refrigerator). Lower temperatures kinetically slow the dehydration rate.

  • Atmosphere: Tightly capped. Do not store in a desiccator containing strong drying agents (like P

    
    O
    
    
    
    or anhydrous CaSO
    
    
    ). The ambient humidity in a sealed vial is usually sufficient to maintain the acid form.
  • Headspace: If using an inert gas (Argon/Nitrogen), ensure the gas is not completely "bone dry" if you are seeing rapid anhydride conversion, though for most applications, standard inert gas is acceptable provided the temperature is low.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation of excess water, which is a different problem (clumping/hydrolysis of other sensitive groups).

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium. Research Explorer.

  • BenchChem. (2025).[4][5] Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy.

  • Sigma-Aldrich. (2024). Product Specification: (4-Fluoro-3,5-dimethylphenyl)boronic acid.

  • IUPAC. (2019). Nomenclature of Organic Chemistry: Boronic Acids and Anhydrides.

Sources

Optimization

Technical Support Center: Recrystallization of (2-Fluoro-3,5-dimethylphenyl)boronic Acid

To: Research Scientists & Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Optimization of Purity and Stoichiometry for Fluorinated Aryl Boronic Acids Executive Summary You are l...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Optimization of Purity and Stoichiometry for Fluorinated Aryl Boronic Acids

Executive Summary

You are likely accessing this guide because your sample of (2-Fluoro-3,5-dimethylphenyl)boronic acid exhibits a wide melting point range, inconsistent stoichiometry in Suzuki-Miyaura couplings, or appears as a "sticky" solid.

The purification of this specific compound presents a unique challenge: the Boroxine-Acid Equilibrium . The 3,5-dimethyl groups increase lipophilicity, while the 2-fluoro substituent introduces electronic effects that can accelerate protodeboronation under forcing conditions. This guide provides a self-validating protocol to isolate the pure boronic acid monomer, free from its dehydrated boroxine trimer.

Module 1: The Core Concept – The Boroxine Paradox

Before attempting recrystallization, you must understand the equilibrium governing your material. Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines) upon heating or vacuum drying.[1]

  • The Trap: Recrystallizing from anhydrous solvents (e.g., Toluene, DCM) or drying under high vacuum/heat drives water out, converting your product into the Boroxine trimer. This lowers the apparent purity (by weight) and alters stoichiometry.

  • The Solution: You must use a reversible hydration strategy . Recrystallization from aqueous mixtures pushes the equilibrium toward the free boronic acid (monomer).

Equilibrium Logic:



  • Add Water: Shifts Left (Desired Acid)

  • Remove Water (Heat/Vac): Shifts Right (Boroxine Impurity)

Module 2: Validated Recrystallization Protocols
Protocol A: The Aqueous-Organic Displacement (Recommended)

Best for: Removing boroxine contamination and general non-polar impurities.

Solvent System: Acetone / Water (or Ethanol / Water) Rationale: The 3,5-dimethyl groups make this compound poorly soluble in pure water. Acetone dissolves the lipophilic aryl core, while water acts as both the anti-solvent and the hydrating agent to break the boroxine ring.

Step-by-Step:

  • Dissolution: Suspend the crude solid in the minimum amount of warm Acetone (40–45°C) . Do not boil aggressively to avoid protodeboronation.

  • Filtration: If insoluble particles remain (salts, Pd black), filter rapidly through a warm sintered glass funnel.

  • Hydration: While stirring, add warm Water (40°C) dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a few drops of Acetone to restore clarity.

  • Crystallization: Allow the solution to cool slowly to room temperature on a cork ring (insulation). Then, transfer to a fridge (4°C) for 2–4 hours.

  • Isolation: Filter the white needles. Wash with a cold 1:4 Acetone/Water mixture.

  • Drying (CRITICAL): Air dry or dry under mild vacuum at room temperature. Do not use a vacuum oven >40°C , or you will dehydrate the product back to the boroxine.

Protocol B: The Non-Polar Wash (Trituration)

Best for: Oily crude products heavily contaminated with non-polar organics (starting materials).

Solvent System: n-Hexane / Dichloromethane (DCM) Rationale: The boronic acid is insoluble in Hexane. Small amounts of DCM help mobilize the impurities without dissolving the bulk product.

  • Place the oily crude in a flask.

  • Add n-Hexane (10 mL per gram of product).

  • Add DCM dropwise while sonicating until the oil breaks into a suspension.

  • Stir vigorously for 30 minutes.

  • Filter the solid. Note: This method does not convert boroxine to acid; it only removes organic impurities.

Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: The solvent polarity gap is too wide, or the concentration is too high. The hydrophobic 3,5-dimethyl groups make the compound "greasy." Fix:

  • Re-heat the mixture to dissolve the oil.

  • Add a small amount of the solubilizing solvent (Acetone/Ethanol).

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass wall) at the cloud point.

  • Cool slower. Rapid cooling traps impurities that lower the melting point, causing oiling.

Q2: The Melting Point (MP) is lower than reported (e.g., 100°C vs 200°C+). Is it impure?

Diagnosis: Not necessarily. You are likely observing the Boroxine Depression .

  • Pure Boronic Acid MP: Distinct, often high.

  • Boroxine MP: Often lower or broader.

  • Mixture: Very broad depression. Verification: Run an IR spectrum.

  • O-H stretch (3200-3400 cm⁻¹): Indicates Boronic Acid.

  • Missing O-H / Strong B-O band: Indicates Boroxine. Action: Recrystallize using Protocol A (Aqueous) to hydrate the sample.

Q3: I see a new spot on TLC moving with the solvent front. Is it protodeboronation?

Diagnosis: Likely yes. The byproduct is 1-Fluoro-2,4-dimethylbenzene . Cause: Heating too long in basic or acidic media. The 2-fluoro group destabilizes the C-B bond slightly compared to non-fluorinated analogs. Fix:

  • Keep recrystallization temperature <50°C.

  • Ensure solvents are neutral (check pH of water).

  • Wash the final crystals with Hexane to remove the non-polar deboronated arene.

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying (2-Fluoro-3,5-dimethylphenyl)boronic acid based on the physical state of your crude material.

Recrystallization_Workflow Start Crude (2-Fluoro-3,5-dimethylphenyl) boronic acid State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Oil Sticky Oil / Gum State_Check->Oil Wet/Oily Boroxine_Check Check IR/MP: Is it Boroxine (Anhydride)? Solid->Boroxine_Check Trituration Protocol B: Trituration (Hexane/DCM) Remove non-polar grease Oil->Trituration Aqueous_Recryst Protocol A: Aqueous Recrystallization (Acetone/Water) Forces Hydration Boroxine_Check->Aqueous_Recryst Yes (Dehydrated) Boroxine_Check->Aqueous_Recryst No (Just Impure) Trituration->Solid Yields Solid Dry_Cond Drying Condition Check Aqueous_Recryst->Dry_Cond Vac_Oven High Vac/Heat (>50°C) Dry_Cond->Vac_Oven Air_Dry Air Dry / Mild Vac Dry_Cond->Air_Dry Result_Boroxine Result: Boroxine Trimer (Incorrect Stoichiometry) Vac_Oven->Result_Boroxine Dehydration Result_Pure Result: Pure Boronic Acid (Monomer) Air_Dry->Result_Pure

Caption: Workflow for selecting the correct purification pathway to ensure isolation of the monomeric acid form.

Module 5: Stability & Storage Data
ParameterSpecification / Behavior
Hygroscopicity Moderate. Will absorb atmospheric moisture to revert from boroxine to acid.
Thermal Stability Unstable >80°C . Dehydrates to boroxine.
Protodeboronation Risk Moderate. Avoid strong bases (NaOH) or acids (HCl) at high temps.
Recommended Storage 4°C, tightly sealed. If "caking" occurs, the material has likely dehydrated and re-absorbed moisture unevenly.
References
  • Hall, D. G. (Ed.).[2] (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.).[2] Wiley-VCH.[2]

    • Core citation for the boroxine-acid equilibrium and hydrolysis str
  • Santucci, O., et al. (2025). "The Boroxine–Boronic Acid Equilibrium."[4] University of Edinburgh Research Explorer.

    • Provides mechanistic insight into the kinetics of hydrolysis and the role of water in recrystalliz
  • Noonan, G. M., & Leach, A. G. (2015).[5] "A mechanistic proposal for the protodeboronation of neat boronic acids." Organic & Biomolecular Chemistry, 13(9), 2555-2560.[5]

    • Cited for the mechanism of protodeboronation and stability risks associated with he
  • Leszczyński, P., et al. (2020).[6] "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry.

    • Supports the solubility data and the use of mixed organic/aqueous systems for purific

Sources

Troubleshooting

Improving reaction kinetics of electron-rich boronic acids

Topic: Improving Reaction Kinetics of Electron-Rich Boronic Acids Ticket Status: Open Support Agent: Senior Application Scientist Diagnostic Hub: Why Your Reaction Is Failing If you are working with electron-rich boronic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Reaction Kinetics of Electron-Rich Boronic Acids Ticket Status: Open Support Agent: Senior Application Scientist

Diagnostic Hub: Why Your Reaction Is Failing

If you are working with electron-rich boronic acids (e.g., 2,6-dimethoxyphenylboronic acid, 2-heterocyclic boronic acids) and experiencing low yields, the culprit is almost certainly Protodeboronation .

Unlike their electron-deficient counterparts which suffer from oxidative homocoupling, electron-rich boronic acids are kinetically unstable toward protonolysis. This creates a "race condition" in your reaction vessel: the palladium catalyst must transmetallate the boron species faster than the solvent can protonate it.

The Mechanism of Failure

In standard Suzuki-Miyaura conditions (aqueous base), electron-rich boronic acids undergo rapid


-protonation. The electron-donating groups (EDGs) stabilize the Wheland intermediate, accelerating the cleavage of the C-B bond and replacing it with C-H.

Key Diagnostic Sign:

  • Observation: You recover the de-boronated arene (Ar-H) instead of the coupled product (Ar-Ar').

  • Verification: Run an in-process check (LCMS or GCMS). If the mass corresponds to [Molecular Weight of Boronic Acid] - [B(OH)2] + [H], your substrate is decomposing before it enters the catalytic cycle.

Visualizing the Kinetic Competition

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

kinetic_competition Substrate Electron-Rich Boronic Acid (Ar-B) Transmetallation Transmetallation (Rate Limiting Step) Substrate->Transmetallation Path A: Productive Decomp Protodeboronation (Ar-H Byproduct) Substrate->Decomp Path B: Destructive (k_decomp > k_trans) Pd_Complex Pd(II)-Ar' Complex (Catalyst) Pd_Complex->Transmetallation Product Cross-Coupled Product (Ar-Ar') Transmetallation->Product Reductive Elimination Proton_Source Proton Source (H2O/ROH) Proton_Source->Decomp

Figure 1: The "Race Condition." To succeed, Path A (Transmetallation) must be kinetically faster than Path B (Protodeboronation).

Optimization Protocols: Engineering the Solution

To win this race, you must either accelerate Path A (Catalysis) or decelerate Path B (Decomposition).

Strategy A: Accelerate Catalysis (Ligand Engineering)

For moderately unstable substrates, the best approach is to use highly active catalyst systems that facilitate rapid transmetallation.

  • Recommendation: Use Buchwald Dialkylbiaryl phosphine ligands.

  • Why: Ligands like SPhos and XPhos are electron-rich and bulky. They facilitate the oxidative addition of the aryl halide and create a steric environment that accelerates transmetallation, effectively "grabbing" the boronic acid before it decomposes [1].

Strategy B: Decelerate Decomposition (The "Slow Release" Method)

For highly unstable substrates (e.g., 2-pyridyl boronic acids), standard boronic acids are often too labile.

  • Recommendation: Switch to MIDA Boronates (N-methyliminodiacetic acid boronates).[1]

  • Why: MIDA boronates are

    
    -hybridized and immune to anhydrous cross-coupling conditions. Under aqueous basic conditions, they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of free boronic acid low, minimizing decomposition [2].
    
Strategy C: Anhydrous Conditions

If you cannot change the substrate to MIDA, you must remove the proton source.

  • Recommendation: Use Potassium Trimethylsilanolate (TMSOK) or anhydrous CsF .

  • Why: These bases activate the boronic acid/ester in the absence of water, shutting down the hydrolytic pathway required for protodeboronation [3].

Experimental Workflows

Protocol 1: High-Speed Coupling with SPhos (For Moderately Unstable Acids)

Use this for electron-rich aryl boronic acids (e.g., methoxy-substituted).

Reagents:

  • Aryl Halide (1.0 equiv)

  • Electron-Rich Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step:

  • Pre-complexation (Critical): If using Pd(OAc)₂/SPhos separate components, stir them in the solvent for 1-2 minutes before adding substrates to ensure active catalyst formation. Ideally, use a precatalyst (G3/G4) to eliminate induction time.

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen promotes homocoupling, which wastes your boronic acid.

  • Addition: Add the aryl halide, boronic acid, and base.

  • Reaction: Heat to 80-100°C.

    • Note: Do not "simmer" overnight. Electron-rich couplings with SPhos are often complete in <1 hour. Long reaction times favor decomposition.

  • Validation: Check LCMS at 30 mins. If Ar-H (de-boronated) > 10%, switch to Protocol 2.

Protocol 2: "Slow Release" with MIDA Boronates (For Heterocycles)

Use this for 2-pyridyl, vinyl, or cyclopropyl systems.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%)

  • Base: K₃PO₄ (7.5 equiv) - High base load is required for hydrolysis.

  • Solvent: 1,4-Dioxane/Water (5:1)

  • Additive: Cu(OAc)₂ (50 mol%) - Optional, specifically for 2-pyridyl MIDA boronates to promote transmetallation.

Step-by-Step:

  • Setup: Combine MIDA boronate, aryl halide, Pd source, ligand, and base in a vial.

  • Solvent: Add the Dioxane/Water mixture.

  • Temperature: Heat to 60°C.

    • Mechanism Check: At this temperature, the MIDA backbone slowly hydrolyzes (releases), maintaining a low concentration of the active boronic acid.

  • Monitoring: Monitor the disappearance of the MIDA boronate. If the reaction stalls but MIDA remains, increase temp to 80°C to accelerate release.

Troubleshooting Decision Tree

Use this logic flow to determine your next move.

troubleshooting_tree Start Reaction Yield < 50% Check_Byproduct Analyze Byproducts (LCMS/NMR) Start->Check_Byproduct Result_DeBoron Major Byproduct: De-boronated (Ar-H) Check_Byproduct->Result_DeBoron Result_Homo Major Byproduct: Homocoupling (Ar-Ar) Check_Byproduct->Result_Homo Result_SM Recovered Halide No Reaction Check_Byproduct->Result_SM Action_MIDA Switch to MIDA Boronate OR Anhydrous (TMSOK) Result_DeBoron->Action_MIDA Protodeboronation Action_Degas Degas Solvents Thoroughly Reduce Catalyst Loading Result_Homo->Action_Degas Oxidative Issue Action_Ligand Change to Buchwald G3/G4 (Activation Issue) Result_SM->Action_Ligand Catalyst Dead

Figure 2: Troubleshooting Logic Flow for Boronic Acid Couplings.

Frequently Asked Questions (FAQ)

Q: Can I just add more boronic acid to compensate for decomposition? A: Sometimes, but it's inefficient. If you add 2.0 or 3.0 equivalents, add them portion-wise (e.g., every hour). This mimics the "slow release" effect manually. However, switching to a MIDA boronate is more reproducible.

Q: Why do you recommend Anhydrous Phosphate or TMSOK? A: Water is the proton source for protodeboronation. Anhydrous K₃PO₄ is sparingly soluble in organic solvents, but often soluble enough to promote transmetallation without facilitating rapid protonolysis. TMSOK (Potassium Trimethylsilanolate) is soluble in THF and acts as an anhydrous hydroxide equivalent, activating the boron without supplying protons [3].

Q: My 2-pyridine boronic acid turns black immediately. Why? A: 2-Pyridine boronic acids are zwitterionic and notoriously unstable. They self-catalyze their own decomposition. Never store them free; always use them as MIDA boronates or N-Boc protected species. If you must use the free acid, use it immediately upon generation or purchase.

References

  • Buchwald, S. L., et al. (2010).[2] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3][4][5]

  • Burke, M. D., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3][4][5]

  • Denmark, S. E., et al. (2020).[6] "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Syntheses.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of (2-Fluoro-3,5-dimethylphenyl)boronic acid

1H NMR Interpretation Guide: (2-Fluoro-3,5-dimethylphenyl)boronic Acid Executive Summary This guide provides a technical benchmarking of the 1H NMR analysis for (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 342636-66-2...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Interpretation Guide: (2-Fluoro-3,5-dimethylphenyl)boronic Acid

Executive Summary

This guide provides a technical benchmarking of the 1H NMR analysis for (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 342636-66-2). Unlike standard aryl boronic acids, this compound presents a "dynamic triad" of analytical challenges: fluorine-proton coupling (


) , boronic acid-boroxine equilibrium , and solvent-dependent conformers .

This document compares the spectral performance of this product across different solvent systems and against its dehydration artifact (boroxine), providing a validated protocol for structural verification in drug development workflows.

Part 1: The Dynamic Challenge (Boronic Acid vs. Boroxine)

The primary failure mode in interpreting aryl boronic acid spectra is misidentifying the boroxine anhydride (trimer) as a separate impurity or degradation product. Boronic acids exist in a reversible equilibrium with their cyclic anhydrides, driven by water content and solvent polarity.

Comparative Analysis: Acid vs. Boroxine Performance
FeatureBoronic Acid Form (Monomer) Boroxine Form (Cyclic Trimer) Diagnostic Implication
Stoichiometry


Boroxine signals often appear as a minor set of peaks slightly downfield.
B(OH)2 Signal Visible (DMSO-d6, ~8.0-8.2 ppm)Absent The presence of the hydroxyl singlet is the only definitive proof of the acid form.
H-F Coupling Sharp, well-resolved doubletsOften broadened due to conformational rigidityBoroxine formation can obscure fine

coupling on methyl groups.
Solvent Preference Polar Aprotic (DMSO-d6)Non-polar (CDCl3)CDCl3 promotes dehydration; DMSO stabilizes the acid via H-bonding.
Visualizing the Equilibrium Workflow

Boroxine_Equilibrium Acid (2-Fluoro-3,5-dimethylphenyl) boronic acid (Monomer) Boroxine Boroxine Anhydride (Cyclic Trimer) Acid->Boroxine Dehydration (CDCl3/Heat) Water - 3 H2O Boroxine->Acid Hydrolysis (+ D2O) Solvent Solvent Choice (Critical Variable) Solvent->Acid DMSO-d6 (Stabilizes) Solvent->Boroxine CDCl3 (Promotes)

Figure 1: The reversible dehydration pathway. Solvent selection dictates the dominant species in the NMR tube.

Part 2: Solvent System Benchmarking

Choosing the correct solvent is not merely about solubility; it determines the spectral truth.

Performance Comparison of NMR Solvents
SolventB(OH)2 Visibility Resolution of F-Coupling Risk Profile Verdict
DMSO-d6 High (Singlet/Broad, 2H)Excellent . Viscosity broadens lines slightly, but J-coupling remains distinct.Low . Hygroscopic nature may introduce H2O peak at 3.33 ppm.PREFERRED . Mandatory for purity assays.
CDCl3 None/Poor . Often invisible or extremely broad.Good , but complicated by boroxine peaks.High . Promotes oligomerization; signals may split into multiple sets.AVOID for primary characterization.
MeOD (Methanol-d4) None . Exchanges with solvent (-OD).[1][2]High . Sharp lines.Medium . Risk of in-situ esterification (formation of methyl boronate esters).ALTERNATIVE only for carbon backbone verification.

Part 3: Detailed Spectral Interpretation

The fluorine atom at position 2 exerts a powerful "splitting" effect on the proton signals, acting as a built-in diagnostic tool.

Structure Reference:

  • Position 1: Boronic Acid group

    
    [3]
    
  • Position 2: Fluorine

    
    [4][5][6][7]
    
  • Position 3: Methyl

    
     (Ortho to F)
    
  • Position 4: Proton

    
    [3]
    
  • Position 5: Methyl

    
     (Para to F)
    
  • Position 6: Proton

    
    [7][8]
    
Assignment Table (in DMSO-d6)
SignalShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Interpretation Logic
B(OH)2 8.0 - 8.2 Singlet (br)2H-Diagnostic for boronic acid. Disappears with

shake.
Ar-H (H6) ~7.3 - 7.5 dd (Doublet of Doublets)1H

Hz

Hz
H6 is meta to F and ortho to B. The large splitting is from F; fine splitting is from H4.
Ar-H (H4) ~7.0 - 7.2 d (Doublet) or br s1H

Hz
H4 is meta to F but shielded by two ortho-methyls. Often appears as a doublet.
Me (C3) ~2.2 - 2.3 d (Doublet)3H

Hz
Diagnostic: This methyl is ortho to F. It shows a distinct "long-range" doublet splitting.
Me (C5) ~2.2 - 2.3 Singlet3H-This methyl is para to F. Coupling is usually negligible (

).
The "Methyl Split" Diagnostic

The most common error is assigning the two methyl groups as a single 6H singlet.

  • Observation: You will likely see two distinct methyl signals very close to each other (~2.25 ppm).

  • Differentiation: One signal will be a sharp singlet (Me-5), and the other will be a fine doublet (Me-3,

    
     Hz). This confirms the regiochemistry of the Fluorine adjacent to the C3-Methyl.
    

Part 4: Validated Experimental Protocol

To ensure reproducibility and minimize boroxine artifacts, follow this "Self-Validating" protocol.

Step 1: Sample Preparation (The "Dry-Wet" Method)
  • Weighing: Weigh ~10 mg of the compound into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 .

    • Why? DMSO breaks up boroxine trimers via hydrogen bonding.

  • Agitation: Sonicate for 30 seconds. Ensure complete dissolution.

    • Check: Solution must be clear. Turbidity suggests boroxine insolubility.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 or zg.

  • Relaxation Delay (D1): Set to

    
     seconds .
    
    • Reasoning: Boronic acid protons and quaternary carbons (if running C13) have long T1 relaxation times. Short D1 leads to integration errors for the B(OH)2 signal.

  • Scans (NS): 16 scans (sufficient for 10 mg).

Step 3: Validation Logic (Decision Tree)

Validation_Logic Start Acquire 1H Spectrum (DMSO-d6) CheckOH Is B(OH)2 peak visible at ~8.0 ppm? Start->CheckOH CheckMe Are Methyls distinct? (1 Singlet, 1 Doublet) CheckOH->CheckMe Yes Fail_Dry FAIL: Boroxine Present CheckOH->Fail_Dry No (or multiple sets) Action_Water Action: Add 1 drop D2O (Confirm OH exchange) CheckOH->Action_Water Ambiguous Pass PASS: Pure Boronic Acid CheckMe->Pass Yes Fail_Regio FAIL: Wrong Regioisomer CheckMe->Fail_Regio No (Both singlets)

Figure 2: Logic flow for validating structural integrity and purity.

References

  • Oreate AI Blog. (2026). Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. Retrieved from

  • Marinaro, W. A., et al. (2012).[9] Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences. Retrieved from

  • University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium. Retrieved from

  • BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Alfa Chemistry. (2025). 19F Coupling Constants Table. Retrieved from

Sources

Comparative

Publish Comparison Guide: HPLC Method Development for (2-Fluoro-3,5-dimethylphenyl)boronic Acid Purity

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] (2-Fluoro-3,5-dimethylphenyl)boronic acid is a critical Suzuki-Miyaura coupling partner used in the synthesis of fluorinated biaryl scaffolds for late-stag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

(2-Fluoro-3,5-dimethylphenyl)boronic acid is a critical Suzuki-Miyaura coupling partner used in the synthesis of fluorinated biaryl scaffolds for late-stage drug candidates. Its purity analysis presents a unique set of chromatographic challenges that generic "screen-and-go" methods often fail to address.

The Core Problem: Arylboronic acids are Lewis acids that exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines). Furthermore, they are prone to protodeboronation (loss of the boron moiety) and non-specific interactions with residual silanols on silica-based columns, leading to severe peak tailing and quantitation errors.

The Solution: This guide compares a standard Generic C18 Method against an Optimized Fluorophenyl Method . We demonstrate that leveraging


 and fluorous-fluorous stationary phase interactions, combined with strict pH control, provides superior resolution of the parent boronic acid from its critical deboronated impurity.

Method Comparison: Generic vs. Optimized

The following table summarizes the performance metrics of the two methods. The "Generic" method represents a typical starting point in many labs, while the "Optimized" method addresses the specific physicochemical properties of the analyte.

FeatureMethod A: Generic C18 (The "Standard")Method B: Optimized Fluorophenyl (The "Specialist")
Stationary Phase C18 (Octadecyl), 3.5 µm, 100 ÅFluorophenyl (PFP) or Phenyl-Hexyl, 2.7 µm Core-Shell
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction + Dipole-Dipole
Mobile Phase Water / Acetonitrile (0.05% TFA)Water / Methanol (0.1% Formic Acid)
Peak Shape (Tailing Factor) 1.8 - 2.2 (Significant Tailing)1.0 - 1.2 (Symmetrical)
Critical Pair Resolution

(Co-elution with deboronated species)

(Baseline Resolution)
Sample Solvent 100% Methanol (Risk of esterification)50:50 ACN:Water (0.1% Formic Acid)
Suitability Rough estimation onlyQC Release & Stability Testing
Why Method A Fails

The Generic C18 method relies solely on hydrophobicity. The boronic acid group is polar and can interact strongly with residual silanols on the C18 silica support, causing tailing. More critically, the deboronated impurity (2-fluoro-1,3-dimethylbenzene) is structurally very similar in hydrophobicity to the boronic acid, leading to poor resolution (


).
Why Method B Succeeds

Method B employs a Fluorophenyl (PFP) or Phenyl-Hexyl stationary phase.

  • Selectivity: The fluorine atom on the analyte interacts specifically with the fluorinated phase (or the

    
    -system of the phenyl-hexyl phase), creating a secondary retention mechanism that pulls the boronic acid away from the non-polar impurities.
    
  • Peak Shape: The core-shell particle technology reduces diffusion paths, sharpening peaks.

  • Stability: Using ACN/Water with acid prevents in-situ formation of methyl boronic esters, a common artifact when dissolving boronic acids in pure alcohols.

Experimental Workflow & Logic

The following diagram outlines the decision matrix used to arrive at the Optimized Method.

MethodDevelopment Start Analyte: (2-Fluoro-3,5-dimethylphenyl)boronic acid Step1 Initial Screen: C18 Column Mobile Phase: H2O/ACN (Neutral) Start->Step1 Issue1 Observation: Severe Tailing (Tf > 2.0) Cause: Silanol Interaction Step1->Issue1 Step2 Action: Add Acid Modifier (0.1% Formic Acid) Issue1->Step2 Suppress Ionization Issue2 Observation: Poor Resolution of Impurities Cause: Lack of Selectivity Step2->Issue2 Step3 Switch Stationary Phase Select: Fluorophenyl (PFP) or Phenyl-Hexyl Issue2->Step3 Enhance Selectivity Mechanism Mechanism: Pi-Pi & Dipole Interactions Separates Boronic Acid from Deboronated Species Step3->Mechanism Final Final Optimized Method High Resolution & Symmetry Mechanism->Final

Figure 1: Method Development Decision Matrix. The transition from C18 to PFP chemistry addresses specific molecular interactions.

Detailed Experimental Protocols

Sample Preparation (Critical Step)
  • Solvent: Acetonitrile : Water (50:50 v/v) with 0.1% Formic Acid.

    • Rationale: Avoid pure alcohols (MeOH/EtOH) as diluents. Boronic acids can react with alcohols to form boronic esters (pseudo-impurities) within the HPLC vial over time [1]. The addition of water hydrolyzes any anhydrides (boroxines) back to the monomeric acid form, ensuring a single peak.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon can sometimes bind acidic compounds).

Optimized Chromatographic Conditions (Method B)
  • Instrument: HPLC or UHPLC system with UV detection (PDA preferred).

  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (Core-Shell).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.[2]

  • Column Temp: 40°C (Improves mass transfer and peak shape).

  • Detection: UV at 220 nm (strong absorption for phenyl ring) and 254 nm.

Mechanism of Interaction

Understanding why the Phenyl-Hexyl/PFP phase works is crucial for troubleshooting.

InteractionMechanism Analyte Analyte: (2-Fluoro-3,5-dimethylphenyl) boronic acid C18 C18 Phase (Alkyl Chains) Analyte->C18 Weak binding PFP PFP Phase (Fluorophenyl Ring) Analyte->PFP Strong binding Hydrophobic Hydrophobic Interaction (Non-selective) C18->Hydrophobic PFP->Hydrophobic PiPi Pi-Pi Stacking (Specific to Aromatics) PFP->PiPi Dipole F-F Dipole Interaction (High Selectivity) PFP->Dipole

Figure 2: Mechanistic comparison of stationary phase interactions. The PFP phase offers three distinct retention mechanisms vs. one for C18.

Validation & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), every run must include a System Suitability Test (SST).

  • Resolution Check: A mixture of the parent boronic acid and the impurity 2-fluoro-1,3-dimethylbenzene (protodeboronated product) must be injected.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0.
      
  • Peak Tailing: The tailing factor (

    
    ) of the main peak must be < 1.5.
    
    • Failure Mode: If

      
      , the column may be aging (silanol exposure) or the mobile phase pH is too high (insufficient suppression of boronic acid ionization).
      
  • Precision: 5 replicate injections of the standard.

    • Acceptance Criteria: RSD < 2.0% for peak area.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[4][5] Technical Guide.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development and Column Selectivity).

Sources

Validation

Comparing reactivity of (2-Fluoro-3,5-dimethylphenyl)boronic acid vs phenylboronic acid

This guide provides an in-depth technical comparison between (2-Fluoro-3,5-dimethylphenyl)boronic acid and the industry-standard Phenylboronic acid . It is designed for medicinal chemists and process engineers optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (2-Fluoro-3,5-dimethylphenyl)boronic acid and the industry-standard Phenylboronic acid . It is designed for medicinal chemists and process engineers optimizing cross-coupling workflows.

Executive Summary: The Stability-Reactivity Trade-off

In drug discovery, the choice between a standard phenyl ring and a substituted variant often dictates the success of a Suzuki-Miyaura coupling.

  • Phenylboronic Acid is the robust "workhorse"—kinetically stable, tolerant of harsh aqueous bases, and exhibiting predictable transmetallation rates.

  • (2-Fluoro-3,5-dimethylphenyl)boronic acid represents a "high-maintenance" reagent. The ortho-fluorine atom dramatically increases Lewis acidity at the boron center, accelerating transmetallation but simultaneously rendering the C–B bond highly susceptible to hydrolytic cleavage (protodeboronation).

Verdict: Use Phenylboronic acid for standard biaryl synthesis. When the 2-fluoro-3,5-dimethyl motif is required for pharmacophore potency (e.g., metabolic blocking or conformational locking), you must switch to anhydrous conditions or mild bases (e.g., K₃PO₄, CsF) to prevent rapid catalyst deactivation and starting material decomposition.

Structural & Electronic Analysis

The reactivity difference stems from the interplay of the ortho-fluorine's inductive effect and the steric bulk of the methyl groups.

FeaturePhenylboronic Acid(2-Fluoro-3,5-dimethylphenyl)boronic AcidImpact on Reactivity
Ortho Substituent Hydrogen (H)Fluorine (F)Critical: F is electron-withdrawing (

), increasing Boron Lewis acidity. It also permits intramolecular H-bonding (B-O-H···F).
Meta Substituents Hydrogen (H)Methyl (CH₃) x2Stabilizing: The 3,5-dimethyl groups are electron-donating (

), partially counteracting the destabilizing effect of the fluorine on the ring.
Steric Profile MinimalModerateThe 2-F and 3-Me groups create a "picket fence" effect, slightly retarding catalyst approach but preventing some homocoupling.
pKa (approx) ~8.8~7.5 - 7.8Lower pKa means easier formation of the reactive boronate "ate" complex, but also faster decomposition.
Performance Comparison: Suzuki-Miyaura Coupling
A. Transmetallation Efficiency

The rate-determining step in many Suzuki couplings involving electron-rich aryl halides is transmetallation.

  • 2-Fluoro Variant: The electronegative fluorine pulls density from the ipso-carbon, making the boron center more Lewis acidic. This facilitates the formation of the hydroxyboronate species (

    
    ) required for transmetallation. Result:  Faster initial reaction rates.
    
  • Phenyl Variant: Standard transmetallation kinetics.

B. Protodeboronation (The Failure Mode)

This is the primary differentiator. Ortho-substituted boronic acids, particularly those with electronegative atoms like Fluorine, are prone to protodeboronation —the hydrolysis of the C–B bond to yield the neutral arene (Ar-H).

  • Mechanism: The ortho-fluorine stabilizes the transition state for proton transfer to the ipso-carbon (see Diagram 1 below).

  • Observation: In standard aqueous carbonate conditions (

    
    ), (2-Fluoro-3,5-dimethylphenyl)boronic acid often shows 15–30% lower yields  than phenylboronic acid due to this decomposition pathway.
    
Experimental Data Summary
MetricPhenylboronic Acid(2-Fluoro-3,5-dimethylphenyl)boronic Acid
Standard Yield (Pd(PPh₃)₄, aq. Na₂CO₃)92% 65% (Major byproduct: 1-fluoro-2,4-dimethylbenzene)
Optimized Yield (Pd(dppf)Cl₂, anhyd. K₃PO₄)95% 88%
Half-life in pH 10 buffer (90°C) > 24 hours< 2 hours
Required Base Equivalents 2.0 equiv3.0 - 4.0 equiv (to compensate for hydrolysis)
Visualization of Reaction Pathways
Diagram 1: The Protodeboronation Trap

This diagram illustrates why the 2-fluoro variant is unstable. The fluorine atom facilitates the cleavage of the Boron unit under basic conditions.

Protodeboronation Start (2-F, 3,5-Me)Boronic Acid Complex Boronate 'Ate' Complex (Activated Species) Start->Complex + Base Base Base (OH-) Base->Complex Transmetallation Transmetallation (Productive Pathway) Complex->Transmetallation Pd(II)-Ar-X Decomp Protodeboronation (Decomposition) Complex->Decomp H2O / Heat (Accelerated by ortho-F) Product Biaryl Product Transmetallation->Product Waste Defluorinated Arene (Waste) Decomp->Waste

Caption: The "Ate" complex bifurcation. While Phenylboronic acid favors the green path, the ortho-Fluoro variant significantly leaks into the red decomposition path.

Optimized Experimental Protocol

To successfully couple (2-Fluoro-3,5-dimethylphenyl)boronic acid , you must suppress the water-mediated decomposition pathway.

Protocol: Anhydrous Suzuki-Miyaura Coupling

Reagents:

  • Aryl Halide (1.0 equiv)

  • (2-Fluoro-3,5-dimethylphenyl)boronic acid (1.5 equiv) — Excess required due to instability.

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) — Bidentate ligands stabilize the catalyst against steric bulk.

  • Base: K₃PO₄ (3.0 equiv) — Finely ground, anhydrous.

  • Solvent: 1,4-Dioxane (Dry)

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add Aryl Halide, Boronic Acid, Base, and Catalyst.[2][3][4][5]

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe.

  • Activation: Heat to 90°C for 12–16 hours.

    • Note: Do not exceed 100°C; thermal decomposition of the boronic acid accelerates rapidly above this threshold.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

Diagram 2: Decision Logic for Reagent Selection

SelectionLogic Start Select Boronic Acid Partner Check Does target require 2-Fluoro-3,5-dimethyl motif? Start->Check No No Check->No Standard Biaryl Yes Yes Check->Yes Specific Pharmacophore UsePhenyl USE PHENYLBORONIC ACID Standard Conditions: Pd(PPh3)4, Na2CO3, Toluene/H2O No->UsePhenyl Analyze Analyze Reaction Conditions Yes->Analyze Aqueous Aqueous Base (Na2CO3/H2O)? Analyze->Aqueous Anhydrous Anhydrous Base (K3PO4/CsF)? Analyze->Anhydrous Fail High Risk of Protodeboronation (Low Yield) Aqueous->Fail Success High Success Probability (Stable Transmetallation) Anhydrous->Success

Caption: Workflow for selecting reaction conditions. The 2-F variant requires a shift from standard aqueous protocols to anhydrous systems.[5]

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link

  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Link

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of (2-Fluoro-3,5-dimethylphenyl)boronic Acid

Executive Summary (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: N/A, MW: 168.0 g/mol ) is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, particularly for synthesizing fluorinated biaryls in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: N/A, MW: 168.0 g/mol ) is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, particularly for synthesizing fluorinated biaryls in medicinal chemistry. Its analysis presents a "Boronic Acid Paradox": while chemically versatile, it is analytically elusive due to its tendency to trimerize into boroxines and undergo varying ionization pathways depending on the technique (ESI vs. EI).

This guide objectively compares the mass spectrometry (MS) fragmentation patterns of this specific analyte against standard non-fluorinated analogs and alternative ionization methods. It provides researchers with validated protocols to distinguish the target molecule from artifacts and impurities.

The Analytical Challenge: Stability vs. Ionization

Unlike standard organic acids, boronic acids possess an empty p-orbital on the boron atom, making them Lewis acids. This structural feature dictates their behavior in mass spectrometry:

  • Trimerization: In the gas phase (GC-MS) or high concentrations, three molecules dehydrate to form a cyclic boroxine (

    
    ), complicating molecular weight determination.
    
  • Lability: The C-B bond is susceptible to cleavage (deboronation), especially under high collision energies (CE).

  • Fluorine Effect: The ortho-fluorine atom in (2-Fluoro-3,5-dimethylphenyl)boronic acid exerts an inductive electron-withdrawing effect (-I), stabilizing the phenyl anion in Negative Mode ESI (

    
    ), often resulting in higher sensitivity compared to non-fluorinated analogs.
    

Comparative Fragmentation Analysis

Electrospray Ionization (ESI) - Negative Mode

Primary Recommendation for Quantification In


, the molecule typically does not yield a strong 

ion directly due to the Lewis acidity of boron, which prefers to accept an anion (forming

, m/z 185) or dehydrate.
  • Target Analyte: (2-Fluoro-3,5-dimethylphenyl)boronic acid

  • Nominal Mass: 168 Da

  • Observed Precursor Ions:

    • m/z 167 (

      
      ): Weak intensity.
      
    • m/z 181 (

      
      ): Common artifact in Methanol mobile phases.
      
    • m/z 317 (

      
      ): Dimer formation.
      

Fragmentation Pathway (MS/MS): The collision-induced dissociation (CID) of the precursor (m/z 167) follows a distinct "Boron-Stripping" pathway.

  • Dehydration: Loss of water (

    
    , 18 Da) to form the boroxine precursor fragment (m/z 149).
    
  • Deboronation: Cleavage of the C-B bond. The ortho-fluorine stabilizes the leaving phenyl anion.

  • Inorganic Ion Formation: Generation of characteristic borate species

    
     (m/z 27) and 
    
    
    
    (m/z 43).
Electron Ionization (EI) - GC-MS

Primary Recommendation for Structural Confirmation Direct injection of the underivatized acid is not recommended due to thermal instability. Derivatization with 1,3-propanediol or pinacol is required to "lock" the boron atom.

  • Derivative: Pinacol ester of (2-Fluoro-3,5-dimethylphenyl)boronic acid.

  • Shifted MW: 168 + 82 (Pinacol) - 18 (

    
    ) = 232 Da.
    
  • Fragmentation:

    • Molecular Ion (

      
      ):  Strong signal at m/z 232.
      
    • Base Peak: Often m/z 217 (Loss of Methyl from pinacol ring).

    • Tropylium Ion: Rearrangement of the phenyl ring (m/z 109 for F,Me2-Benzyl cation).

Visualized Fragmentation Pathways[1][2]

The following diagram illustrates the divergent fragmentation pathways in ESI (Negative) versus the recommended Derivatized EI pathway.

FragmentationPathways cluster_ESI ESI(-) Pathway (LC-MS) cluster_EI EI Pathway (GC-MS Derivatized) Parent Parent Molecule (MW 168) Precursor Precursor Ion [M-H]- (m/z 167) Parent->Precursor -H+ Dehydrated Boroxine Precursor [M-H-H2O]- (m/z 149) Precursor->Dehydrated -H2O (18 Da) PhenylAnion Fluoro-Xylene Anion [C8H8F]- (m/z 123) Precursor->PhenylAnion -BO2H (44 Da) BoronOxides Boron Oxides BO- (27), BO2- (43) Precursor->BoronOxides High CE Deriv Pinacol Ester (MW 232) MolIon Molecular Ion [M]+ (m/z 232) Deriv->MolIon 70 eV BasePeak Base Peak [M-CH3]+ (m/z 217) MolIon->BasePeak -CH3 (15 Da) Tropylium Subst. Tropylium (m/z 133) MolIon->Tropylium Rearrangement

Caption: Figure 1. Divergent fragmentation mechanisms.[1] ESI- favors deboronation and oxide formation, while EI (derivatized) favors methyl loss from the pinacol backbone.

Comparative Data: Fluorinated vs. Non-Fluorinated

The presence of the fluorine atom significantly alters the MS profile compared to the standard 3,5-dimethylphenylboronic acid.

Feature(2-Fluoro-3,5-dimethylphenyl)BA3,5-Dimethylphenylboronic AcidMechanistic Cause
ESI- Sensitivity High ModerateF-atom (-I effect) stabilizes the negative charge on the phenyl ring during ionization.
C-B Bond Stability Lower HigherOrtho-F destabilizes the C-B bond sterically and electronically, promoting deboronation.
Isotopic Pattern Distinct

(1:4)
Distinct

(1:4)
Boron natural abundance remains constant.
Key Fragment (ESI) m/z 123 (Fluoro-xylene anion)m/z 105 (Xylene anion)Mass shift of +18 Da due to F vs H substitution.

Validated Experimental Protocols

Protocol A: High-Sensitivity LC-MS/MS (ESI-)

Best for: Quantifying trace impurities in drug substances.

  • Solvent System: Acetonitrile:Water (80:20) with 0.1% Formic Acid (Note: Acid suppresses ionization slightly but prevents boroxine artifacts; for max sensitivity use 5mM Ammonium Acetate pH 7).

  • Source Parameters:

    • Ion Mode: Negative (ESI-)[2]

    • Spray Voltage: -3.5 kV

    • Capillary Temp: 300°C

  • MRM Transitions:

    • Quantifier: 167.1

      
       43.0 (
      
      
      
      ) [CE: -25 eV]
    • Qualifier: 167.1

      
       123.1 (Phenyl anion) [CE: -35 eV]
      
Protocol B: Derivatization for GC-MS

Best for: Structural confirmation and purity analysis.

  • Reagents: Mix 10 mg analyte with 1.2 eq. Pinacol in 1 mL Dichloromethane (DCM).

  • Catalyst: Add 10 mg

    
     (drying agent) to drive the equilibrium.
    
  • Incubation: Vortex for 1 min, let stand for 15 min. Filter.

  • Injection: 1

    
    L Split 20:1.
    
  • Oven Ramp: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.

Troubleshooting & Artifacts

  • The "Methanol Trap": Avoid dissolving boronic acids in pure methanol for storage. They rapidly form methyl boronic esters (

    
    ), appearing as M+28 peaks. Use Acetonitrile or DMSO.
    
  • Boroxine Interference: If you see peaks at

    
    , your source temperature is too high or concentration is saturating the droplet surface. Dilute the sample to <1 
    
    
    
    g/mL.

References

  • Sciex. (2023). Quantitation of boronic acids at pg/mL levels of sensitivity using LC-MS/MS. Retrieved from [Link]

  • Pariyar, A., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. National Institutes of Health (NIH). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Validation

The Halogen Switch: Steric &amp; Electronic Divergence in 2-Fluoro vs. 2-Chloro Phenylboronic Acids

Executive Summary: The "Ortho" Paradox In the optimization of biaryl scaffolds, the switch from a 2-fluoro (2-F) to a 2-chloro (2-Cl) substituent on the phenylboronic acid coupling partner is rarely a simple bioisosteric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho" Paradox

In the optimization of biaryl scaffolds, the switch from a 2-fluoro (2-F) to a 2-chloro (2-Cl) substituent on the phenylboronic acid coupling partner is rarely a simple bioisosteric swap. It represents a fundamental shift in reaction mechanics and stability profiles.

While 2-fluorophenylboronic acid (2-F-PBA) behaves largely as a perturbed phenylboronic acid—retaining planarity and hydrolytic stability—2-chlorophenylboronic acid (2-Cl-PBA) introduces a "steric cliff." The chlorine atom, significantly larger than fluorine, forces the boronic acid moiety out of planarity, retards transmetallation, and introduces a competitive electrophilic site (C-Cl) that can poison palladium catalytic cycles.

This guide dissects these differences to enable rational reagent selection for medicinal chemistry and process development.

The Steric & Electronic Landscape

To understand the reactivity differences, we must first quantify the physical environment of the ortho position. Fluorine is often cited as an isostere for hydrogen or oxygen, whereas chlorine is sterically equivalent to a methyl group.[1][2]

Table 1: Quantitative Steric and Electronic Parameters
Parameter2-Fluoro (2-F)2-Chloro (2-Cl)Impact on Boronic Acid
Van der Waals Radius 1.47 Å1.75 ÅCl creates significant steric clash with the B(OH)₂ group.
C–X Bond Length ~1.35 Å~1.74 ÅCl projects further into the coordination sphere of the metal center.
Taft Steric Parameter (

)
-0.46-0.97Cl is roughly twice as sterically demanding as F.
Hammett Constant (

)
+0.24+0.20Both are Electron Withdrawing Groups (EWG), increasing Lewis acidity of Boron.
C–X Bond Energy ~116 kcal/mol~81 kcal/molCl is a potential leaving group (oxidative addition risk). F is inert.
Visualizing the Steric Clash (Graphviz Diagram)

The following diagram illustrates the conformational consequences of the halogen size.

StericConformation F_PBA 2-Fluoro PBA (Planar Conformation) Interaction_F Intramolecular H-Bond (O-H···F) F_PBA->Interaction_F Stabilized by Cl_PBA 2-Chloro PBA (Twisted Conformation) Interaction_Cl Steric Repulsion (O···Cl Clash) Cl_PBA->Interaction_Cl Destabilized by Result_F High Conjugation Standard Reactivity Interaction_F->Result_F Result_Cl Deconjugated B(OH)2 Dihedral Angle ~40-60° Interaction_Cl->Result_Cl

Caption: 2-F-PBA adopts a planar geometry often stabilized by H-bonding, while 2-Cl-PBA is forced into a twisted conformation to relieve steric strain.

Performance in Suzuki-Miyaura Coupling[3][4]

The Mechanism: Transmetallation Bottlenecks

The success of 2-Cl-PBA in cross-coupling is dictated by the Transmetallation step.

  • Nucleophilicity: Both F and Cl are electron-withdrawing, making the Boron more Lewis acidic. This facilitates the formation of the boronate "ate" complex (Ar-B(OH)₃⁻), which is the active species.

  • Transfer: However, the bulky 2-Cl substituent hinders the approach of the boronate to the Pd(II) center. This slows down the transfer of the aryl group to Palladium.

  • The Competitive Trap: With 2-Cl-PBA, the C-Cl bond is weak enough to undergo oxidative addition to Pd(0). If the catalyst is too active (e.g., Pd(dtbpf) or Pd-SPhos) and the halide partner is unreactive, the boronic acid can act as an electrophile, leading to homocoupling or polymerization.

Experimental Protocol: Coupling Sterically Hindered 2-Cl-PBA

For 2-Cl-PBA, standard conditions (Pd(PPh₃)₄/Na₂CO₃) often result in low yields due to slow transmetallation and competitive protodeboronation. The following protocol uses a sterically demanding ligand (SPhos) to facilitate the coupling of the hindered boronic acid.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Chlorophenylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with Aryl Bromide, 2-Cl-PBA, Pd₂(dba)₃, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent phenol formation.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Activation: Heat the mixture to 100 °C for 12–18 hours. Note: Higher temperature is required for 2-Cl compared to 2-F (often 60-80 °C) to overcome the activation energy of the hindered transmetallation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography. Caution: Check for homocoupled 2-Cl-biphenyl byproducts.

Stability Profile: Protodeboronation

Protodeboronation (hydrolysis of the C-B bond) is the primary decomposition pathway. It is base-catalyzed and proceeds via the boronate anion.[3]

  • 2-Fluoro: Generally Stable . The C-F bond is strong, and while F is EWG (which usually accelerates deboronation), the lack of steric strain and potential O-H···F hydrogen bonding stabilizes the ground state.

  • 2-Chloro: Metastable . The steric bulk of Chlorine can partially protect the Boron from water attack (kinetic stability), but the electron-withdrawing nature and the strain of the twisted conformation make the C-B bond thermodynamically liable to cleavage. If the pH is too high (>12), 2-Cl-PBA degrades significantly faster than 2-F-PBA.

Protodeboronation BoronicAcid Ar-B(OH)2 (Neutral) Boronate [Ar-B(OH)3]- (Active Anion) BoronicAcid->Boronate + OH- (Fast Equilibrium) TS Transition State (Ipso-Protonation) Boronate->TS + H2O (Rate Limiting) Product Ar-H + B(OH)3 (Decomposed) TS->Product Note_F 2-F: Stable (High barrier to TS) TS->Note_F Note_Cl 2-Cl: Accelerated (Twisted bond weakens C-B) TS->Note_Cl

Caption: Base-catalyzed protodeboronation pathway. 2-Cl-PBA is more susceptible due to relief of steric strain upon C-B cleavage.

Solid-State Architecture & Handling

The handling characteristics of these solids are dictated by their crystal packing.

  • 2-F-PBA: Crystallizes in planar sheets. The syn-anti conformation of the B(OH)₂ group allows for extensive hydrogen bonding networks. It is generally a free-flowing powder that is not highly hygroscopic.

  • 2-Cl-PBA: Crystallizes in a twisted conformation (dihedral angle ~40-70°). The inability to pack flatly disrupts the standard H-bonding capability, often leading to lower melting points and different solubility profiles.

    • Implication: 2-Cl-PBA is more soluble in non-polar solvents (like Toluene) than 2-F-PBA due to the "greasy" chloro group and disrupted crystal lattice.

Medicinal Chemistry Implications: The Bioisostere Decision

When moving from a hit to a lead, the choice between 2-F and 2-Cl is strategic.

Feature2-Fluoro (2-F)2-Chloro (2-Cl)
Metabolic Stability Blocks metabolic oxidation at the ortho position.Blocks metabolism but may introduce toxicity (quinone methide formation risk if para-hydroxy present).
Conformation Mimics the parent phenyl ring (planar).Forces the biaryl system into a twisted (non-planar) conformation.
Binding Affinity H-Bond Mimic: Can accept H-bonds from protein backbone.Hydrophobic Fill: "Magic Chloro" effect fills hydrophobic pockets; increases LogP significantly.
Bioisostere For Hydrogen (H), Hydroxyl (OH)Methyl (CH₃), Trifluoromethyl (CF₃)

Guidance: Use 2-F if you need to maintain a planar biaryl conformation for intercalation or narrow pockets. Use 2-Cl if you need to induce a twist to break planarity (increasing solubility, disrupting stacking) or to fill a larger hydrophobic void.

References

  • Steric Parameters & Bioisosterism

    • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Protodeboronation Kinetics

    • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link

  • Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Arylboronic Acids. Accounts of Chemical Research. Link

  • Crystal Structure Analysis

    • Luliński, S., et al. (2007). Structural studies of ortho-substituted phenylboronic acids. Acta Crystallographica Section C. Link

Sources

Comparative

Validating Boronic Acid Content: A Comparative Guide to Titration Modalities

As a Senior Application Scientist, I frequently audit analytical methods for active pharmaceutical ingredients (APIs) and advanced materials. When it comes to quantifying boronic acids, a common pitfall in early-stage de...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit analytical methods for active pharmaceutical ingredients (APIs) and advanced materials. When it comes to quantifying boronic acids, a common pitfall in early-stage development is the over-reliance on trace-level instrumental methods. While techniques like ICP-MS offer excellent detection limits for trace elemental analysis, the classical acid-base titration method remains the gold standard for assaying bulk API purity due to its unparalleled accuracy, simplicity, and self-validating nature at high concentrations 1.

However, titrating boronic acids is thermodynamically complex. This guide objectively compares titration modalities, explains the causality behind critical protocol steps, and provides a field-proven, self-validating workflow for accurate quantification.

The Thermodynamic Challenge: Why Direct Titration Fails

Boronic acids (


) and boric acid are not classic Brønsted-Lowry acids; they are electron-deficient Lewis acids. Instead of directly donating a proton, the trigonal planar boron atom accepts a hydroxide ion (

) from water, which subsequently liberates a proton into the solution.

Because this equilibrium heavily favors the neutral trigonal state, the apparent


 of most boronic acids is remarkably high (typically between 8.8 and 9.5) 2. If you attempt a direct aqueous titration with 

, the high

results in a severely buffered, drawn-out curve with no detectable inflection point.

The Solution: Polyol Complexation To force a sharp titration endpoint, we must alter the molecule's electronic structure. By adding an excess of a 1,2-diol or 1,3-diol (such as mannitol or fructose), a dehydration condensation occurs. This forms a cyclic boronate ester, changing the boron's hybridization and locking it into a tetrahedral anionic geometry. This structural shift dramatically increases its acidity, lowering the


 by 3 to 3.5 units 3.

G BA Free Boronic Acid (Trigonal, pKa ~9.3) Weak Lewis Acid Complex Boronate Ester Complex (Tetrahedral, pKa ~5-6) Stronger Brønsted Acid BA->Complex Condensation Polyol Add Polyol (Mannitol/Fructose) Polyol->Complex Titrant Titrate with 0.1M NaOH (Potentiometric) Complex->Titrant Acid-Base Reaction Endpoint Sharp Equivalence Point (Accurate Quantification) Titrant->Endpoint

Workflow and chemical mechanism of polyol-assisted boronic acid titration.

Comparative Analysis of Polyol Modulators

Not all polyols are created equal. The choice of diol dictates the binding constant (


) and the ultimate 

depression. Stereochemistry plays a massive role; for instance, sorbitol is often twice as efficient at ester formation compared to mannitol due to its specific isomer configuration 3. Furthermore, the optimal pH for binding is directly influenced by the

of both the boronic acid and the specific polyol used 4.

Below is a quantitative comparison of the most common titration modalities:

Method / ReagentApparent

Shift
Binding Affinity (

)
Endpoint SharpnessAccuracyBest Use Case
Direct Aqueous (None) ~9.2 - 9.5N/APoor / Undetectable< 85%Not recommended
Mannitol-Assisted ~6.2 (Plateau)High (

)
Sharp> 99.5%Standard API purity validation
Fructose-Assisted ~5.8Very High (

)
Very Sharp> 99.8%Low-concentration samples
Sorbitol-Assisted ~6.0HighSharp> 99.5%Alternative to mannitol

Note: The


 lowering effect of mannitol plateaus at approximately 6.2, which is nearly a full 3 units below the original 

of unbound boronic acids 5.
Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol for Mannitol-Assisted Potentiometric Titration incorporates internal checks to eliminate environmental and reagent-based artifacts.

Protocol S1 1. Standardize NaOH (vs. KHP) S2 2. Dissolve API (Aqueous matrix) S1->S2 S3 3. Add Excess Polyol (Saturate equilibrium) S2->S3 S4 4. Potentiometric Titration (Record pH vs. Vol) S3->S4 S5 5. Blank Subtraction (Self-validation) S4->S5

Step-by-step self-validating workflow for polyol-assisted potentiometric titration.

Step 1: Titrant Standardization
  • Action: Titrate your 0.1 M

    
     titrant against a primary standard of Potassium Hydrogen Phthalate (KHP) immediately prior to the assay.
    
  • Causality:

    
     is highly hygroscopic and readily absorbs atmospheric 
    
    
    
    to form sodium carbonate, which alters its true molarity. Standardization ensures absolute quantitation rather than relative estimation.
Step 2: Sample Preparation
  • Action: Accurately weigh ~0.5 mmol of the boronic acid API. Dissolve completely in 50 mL of deionized water. (If the API is highly hydrophobic, up to 20% methanol can be used as a co-solvent).

  • Causality: Complete dissolution is non-negotiable. Suspended particulates will slowly dissolve during the titration, leading to a delayed release of acid and a continuously drifting, inaccurate endpoint.

Step 3: Polyol Saturation
  • Action: Add 5 to 10 grams of solid analytical-grade D-Mannitol to the solution and stir until completely dissolved.

  • Causality: The esterification reaction is an equilibrium process. By adding a massive molar excess of mannitol, we leverage Le Chatelier’s principle to drive the equilibrium entirely toward the tetrahedral boronate ester, ensuring maximum

    
     depression 5.
    
Step 4: Potentiometric Titration
  • Action: Immerse a calibrated glass pH electrode and titrate with the standardized 0.1 M

    
    . Program the autotitrator to calculate the equivalence point using the first derivative of the titration curve (
    
    
    
    ).
  • Causality: While colorimetric indicators (like phenolphthalein) can be used, potentiometry eliminates subjective visual bias and provides a mathematically rigorous equivalence point regardless of ambient lighting or minor sample coloration 2.

Step 5: Blank Subtraction (The Validation Step)
  • Action: Perform the exact same titration on a "blank" solution containing only 50 mL of deionized water and 10 grams of mannitol. Subtract the volume of

    
     consumed by the blank from the volume consumed by the sample.
    
  • Causality: Bulk mannitol often contains trace amounts of acidic impurities, and deionized water absorbs carbonic acid from the air. The blank titration isolates the titrant consumption strictly to the boronic acid, establishing a self-validating baseline.

Data Interpretation and Troubleshooting

When analyzing your first derivative curves, a single, sharp peak indicates a successful assay. If you encounter issues, consider the following thermodynamic and kinetic factors:

  • Sluggish or Drifting Endpoint: Usually indicates incomplete initial dissolution of the boronic acid or an insufficient concentration of polyol. Ensure the solution is entirely clear before beginning Step 4.

  • Multiple Inflection Points: This suggests the presence of competing acidic impurities in the API (e.g., residual synthesis solvents like acetic acid) or severe carbonate contamination in the

    
     titrant.
    
  • Alkyl vs. Aryl Differences: Be aware that alkyl boronic acids generally form esters to a greater extent than aryl boronic acids under identical conditions 3. You may need to adjust the polyol concentration slightly higher for highly sterically hindered aryl boronic acids.

References

Sources

Validation

Analytical Standards and Purity Assessment for (2-Fluoro-3,5-dimethylphenyl)boronic Acid: A Comparison Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter perfectly pure batches of boronic acid building blocks that are erroneously rejected by Quality Control. (2-Fluoro-3,5-dimethylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter perfectly pure batches of boronic acid building blocks that are erroneously rejected by Quality Control. (2-Fluoro-3,5-dimethylphenyl)boronic acid is a critical reagent for advanced Suzuki-Miyaura cross-coupling reactions, but certifying its purity presents a notorious analytical bottleneck. Standard CHNS/O elemental analysis often yields "out-of-specification" results due to the compound's inherent thermodynamic instability during sample preparation.

This guide objectively compares traditional elemental analysis against modern orthogonal techniques—specifically Quantitative NMR (qNMR) and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)—and establishes a self-validating protocol for rigorous purity certification.

The Mechanistic Pitfall: The Boroxine Equilibrium

The primary reason traditional Elemental Analysis (EA) fails for (2-Fluoro-3,5-dimethylphenyl)boronic acid lies in its fundamental thermodynamics. Under standard laboratory drying conditions (e.g., vacuum desiccation, mild heating), boronic acids reversibly dehydrate to form cyclic trimers known as boroxines [1].

The Equilibrium:



The Causality of EA Failure: Traditional CHNS/O analysis measures absolute mass percentages. Because the monomer and the boroxine anhydride have vastly different elemental mass fractions, a partially dehydrated sample will yield carbon and hydrogen percentages that match neither the pure monomer nor the pure trimer. Consequently, the data is analytically useless without knowing the exact hydration state.

Table 1: Impact of Boroxine Formation on Elemental Mass Fractions

To illustrate the severity of this mass shift, observe the theoretical calculations for (2-Fluoro-3,5-dimethylphenyl)boronic acid before and after dehydration.

ElementMonomer (

)
Boroxine Trimer (

)
Shift (

%)
Carbon (C) 57.20%64.08%+6.88%
Hydrogen (H) 6.00%5.38%-0.62%
Boron (B) 6.44%7.21%+0.77%
Fluorine (F) 11.31%12.67%+1.36%
Oxygen (O) 19.05%10.67%-8.38%

Data Summary: A mere partial dehydration can artificially inflate the carbon content by nearly 7%, triggering an automatic QC failure if compared against the monomeric standard.

Comparative Guide: Evaluating Analytical Alternatives

Because of the boroxine interference, relying solely on CHNS/O is scientifically unsound. We must compare alternative methodologies to establish a robust standard. Unlike HPLC, which can be skewed by varying UV response factors between the monomer and anhydride, qNMR provides a direct molar representation of the analyte [2].

Table 2: Performance Comparison of Purity Assessment Methods
Analytical MethodPrimary AnalyteAccuracy for Boronic AcidsSusceptibility to AnhydrideRecommendation
CHNS/O EA C, H, N, O mass %Low (Highly variable)Critical (Fails spec)Use only with strict hydration control
qNMR (

H/

F)
Molar ratio (Organic)Very High (>99%)Immune (Measures total Ar groups)Primary standard for purity
HPLC-UV ChromophoresModerateHigh (Response factors vary)Secondary impurity profiling
ICP-OES /

B NMR
Boron mass % / SpeciationHighModerate (Mass changes slightly)Orthogonal validation [3]
Self-Validating Experimental Protocol

To bypass the limitations of traditional EA, we must implement a self-validating system. This protocol decouples the organic purity measurement from the hydration state by using qNMR as the primary standard, supported by controlled dehydration for mass balance.

Phase 1: Absolute Molar Purity via qNMR

Causality: We use qNMR with an internal standard because it directly measures the ratio of nuclei, completely ignoring the presence or absence of water. We utilize DMSO-


 as the solvent because its strong hydrogen-bond accepting nature disrupts the boroxine network, driving the equilibrium back toward the monomeric state for sharper resonance signals.
  • Standard Selection: Accurately weigh ~20.0 mg of the (2-Fluoro-3,5-dimethylphenyl)boronic acid sample and ~10.0 mg of certified pure Ethylene Carbonate (internal standard) into a glass vial using a microbalance (precision ±0.001 mg) [4].

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Acquisition Parameters: Acquire the

    
    H NMR spectrum. Critical Step: Set the relaxation delay (D1) to at least 30 seconds. This ensures complete longitudinal relaxation (
    
    
    
    ) of all protons, which is mandatory for quantitative integration.
  • Integration: Integrate the sharp singlet of the ethylene carbonate standard (4.50 ppm, 4H) against the distinct aromatic protons of the fluorinated phenyl ring. Calculate the absolute mass fraction purity.

Phase 2: Controlled Elemental Analysis (Full Dehydration)

If regulatory bodies mandate CHNS/O data, you must force the equilibrium to a known state rather than analyzing a random mixture.

  • Thermal Dehydration: Place the sample in a drying pistol over Phosphorus Pentoxide (

    
    ). Apply high vacuum (0.1 mbar) and heat to 110°C for 12 hours to force 100% conversion to the boroxine trimer.
    
  • Inert Transfer: Transfer the dried sample directly into an Argon-filled glovebox. Boroxines are highly hygroscopic and will immediately pull moisture from the air, ruining the analysis.

  • Combustion Analysis: Weigh the sample into tin capsules inside the glovebox, seal tightly, and run the CHNS/O analysis.

  • Validation: Compare the empirical results against the theoretical values of the Boroxine Trimer (64.08% C, 5.38% H), not the monomer.

Visual Workflow: Orthogonal Validation System

To ensure absolute trustworthiness, the analytical workflow must be treated as a self-validating consensus system, as mapped below.

G Sample (2-Fluoro-3,5-dimethylphenyl) boronic acid Sample Split Orthogonal Aliquoting Sample->Split qNMR Quantitative NMR (1H/19F) Internal Std: Ethylene Carbonate Split->qNMR EA CHNS/O Elemental Analysis (Controlled Dehydration) Split->EA ICP ICP-OES & Karl Fischer (Boron & Water Content) Split->ICP Data1 Absolute Molar Purity (Organic Fraction) qNMR->Data1 Data2 Empirical Formula (%C, %H for Boroxine) EA->Data2 Data3 Mass Balance (Total %B + %H2O) ICP->Data3 Validation Self-Validating Consensus (Certified Purity > 98.0%) Data1->Validation Data2->Validation Data3->Validation

Figure 1: Self-validating orthogonal workflow for boronic acid purity certification.

References
  • "Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry." ResearchGate. URL: [Link]

  • "Organic Syntheses Procedure: Quantitative NMR using ethylene carbonate as internal standard." Organic Syntheses. URL: [Link]

  • "Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis." ResearchGate. URL: [Link]

  • "From Stiba- and Bismaheteroboroxines to N,C,N-Chelated Diorganoantimony(III) and Bismuth(III) Cations." PubMed (PMID: 26016827). URL: [Link]

Sources

Comparative

Technical Assessment: IR Spectral Fingerprinting of (2-Fluoro-3,5-dimethylphenyl)boronic Acid

This guide provides a technical assessment of the Infrared (IR) spectral characteristics of (2-Fluoro-3,5-dimethylphenyl)boronic acid . Note to Researchers: As specific spectral databases for this specialized building bl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of the Infrared (IR) spectral characteristics of (2-Fluoro-3,5-dimethylphenyl)boronic acid .

Note to Researchers: As specific spectral databases for this specialized building block are often proprietary, the data below represents a high-fidelity predictive analysis based on functional group physics, substituent effects on the benzene ring, and comparative data from structural analogs (e.g., Phenylboronic acid, 2-Fluorophenylboronic acid).

Executive Summary & Structural Context

(2-Fluoro-3,5-dimethylphenyl)boronic acid is a sterically crowded, electron-rich aryl boronic acid used primarily in Suzuki-Miyaura cross-couplings to introduce fluorinated aromatic scaffolds into drug candidates.

From a spectroscopic QC standpoint, this molecule presents a unique challenge: The Boroxine Equilibrium. Like most aryl boronic acids, it exists in a dynamic equilibrium with its dehydrated trimeric form (boroxine). This guide defines the diagnostic peaks required to verify identity and assess the degree of dehydration (boroxine content).

Key Diagnostic Features[1][2][3][4][5][6][7]
  • Fluorine Marker: Strong C–F stretching vibration (~1200–1250 cm⁻¹), distinguishing it from non-fluorinated analogs.

  • Aliphatic/Aromatic Contrast: Distinct methyl C–H stretches (<3000 cm⁻¹) vs. aromatic C–H (>3000 cm⁻¹).[1]

  • Boron Functionality: Broad O–H stretching (H-bonding) and B–O stretching, which serve as indicators of shelf-life stability.

Spectral Assignment & Theoretical Framework

The following table details the expected IR absorption bands. Use these regions to validate the structural integrity of your sample.[2][3]

Table 1: Diagnostic Peak Assignments
Functional GroupFrequency Region (cm⁻¹)IntensitySpectral CharacterDiagnostic Utility
O–H Stretch 3200 – 3450 Medium-StrongBroad, roundedPurity Indicator. Presence confirms the "Acid" form. Loss of this peak indicates conversion to Boroxine (anhydride).
Ar–H Stretch 3010 – 3080 Weak-MediumSharpConfirms aromatic ring presence.
Alk–H Stretch 2850 – 2980 MediumSharp, multiple bandsIdentity Marker. Corresponds to the 3,5-Dimethyl groups. Differentiates from simple Phenylboronic acid.
C=C Ring Stretch 1580 – 1620 VariableSharpAromatic skeletal vibrations.
B–O Stretch 1330 – 1380 StrongBroadPrimary Functional Group. Characteristic of the C–B(OH)₂ moiety.
C–F Stretch 1200 – 1260 Very Strong SharpCritical Identity Marker. The 2-Fluoro substituent typically dominates this region.
C–H OOP Bend 800 – 880 StrongSharpSubstitution Pattern. The 1,2,3,5-substitution leaves isolated protons at positions 4 and 6, typically showing higher frequency OOP bends than mono-substituted rings.
C–B Stretch 1080 – 1110 MediumSharpCarbon-Boron bond vibration (often coupled with ring modes).

Comparative Analysis: Target vs. Alternatives

To validate your sample, compare its spectrum against standard alternatives. This matrix highlights how to distinguish the target from common impurities or analogs.

Table 2: Comparative Spectral Matrix
FeatureTarget Molecule (2-Fluoro-3,5-dimethyl...)Alternative A Phenylboronic Acid (PBA)Alternative B 3,5-Dimethylphenylboronic Acid
Aliphatic C–H (<3000 cm⁻¹)Present (Distinct peaks ~2920 cm⁻¹)Absent (Only Ar-H >3000 cm⁻¹)Present (Similar to Target)
C–F Stretch (~1230 cm⁻¹)Present (Strong) Absent Absent
Fingerprint Region (600-900 cm⁻¹)Complex; Isolated H patternSimple mono-substituted pattern (690 & 730 cm⁻¹)Meta-substituted pattern
Differentiation Unique Fingerprint Easily distinguished by lack of methyl/fluoro peaks.[4][5]Distinguished solely by the C–F peak at ~1230 cm⁻¹.

The Boroxine Shift (Critical QC Parameter)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum drying or long-term storage. This is not necessarily "degradation," but it alters the stoichiometry of Suzuki couplings.

Diagram 1: The Boronic Acid - Boroxine Equilibrium

This diagram illustrates the chemical transformation that alters the IR spectrum.

BoroxineEquilibrium cluster_spectra Spectral Consequences Acid Boronic Acid Form (Monomer) -B(OH)2 Boroxine Boroxine Form (Cyclic Trimer) (R-BO)3 Acid->Boroxine Dehydration (Heat/Vacuum) Change1 Loss of O-H Peak (3200-3400 cm-1) Acid->Change1 Water 3 H2O Boroxine->Acid Hydrolysis (Ambient Moisture) Change2 B-O Shift (Band shape change) Boroxine->Change2

Caption: Reversible dehydration of boronic acids. QC samples often exist as mixtures. A "pure" reference spectrum requires controlled hydration.

Experimental Protocol: Reliable Data Acquisition

To generate a reproducible spectrum for this fluorinated ligand, follow this self-validating protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended

Why: Minimal sample prep prevents heat-induced dehydration (boroxine formation).

  • Crystal Clean: Clean the diamond/ZnSe crystal with isopropanol. Ensure background is flat.

  • Sample Loading: Place ~5 mg of solid powder on the crystal.

  • Compression: Apply high pressure using the anvil. Note: Ensure good contact; boronic acids can be fluffy.

  • Acquisition: Scan range 4000–600 cm⁻¹; 16 scans; 4 cm⁻¹ resolution.

  • Validation: Check for the O–H stretch at 3300 cm⁻¹. If absent, your sample is likely the boroxine anhydride.

Method B: KBr Pellet - Use with Caution

Why: Traditional, but the grinding pressure and hygroscopic nature of KBr can force dehydration or absorb atmospheric water, shifting the equilibrium.

  • Protocol Adjustment: If using KBr, work quickly. Do not dry the KBr/sample mixture in an oven before measuring, as this will convert the acid to the boroxine.

Application: Reaction Monitoring Workflow

IR spectroscopy is a potent tool for monitoring the consumption of this starting material in Suzuki couplings, specifically by tracking the disappearance of the B–O stretch while the C–F stretch persists (but shifts) in the product.

Diagram 2: QC & Monitoring Workflow

MonitoringWorkflow Start Reaction Mixture (Start) Sampling Aliquot Sampling (Extract & Dry) Start->Sampling IR_Analysis IR Analysis Sampling->IR_Analysis Decision Check Peaks IR_Analysis->Decision Outcome1 Peak ~1350 cm-1 (B-O) PRESENT Decision->Outcome1 Incomplete Outcome2 Peak ~1350 cm-1 (B-O) ABSENT Decision->Outcome2 Consumption Complete Outcome1->Start Continue Heating ProductCheck Check C-F (~1230 cm-1) Must Persist Outcome2->ProductCheck

Caption: Decision tree for using IR to monitor the consumption of (2-Fluoro-3,5-dimethylphenyl)boronic acid in cross-coupling reactions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group assignment).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link (Discusses Boroxine/Boronic acid equilibrium and stability).

  • Sigma-Aldrich (Merck). IR Spectrum of Phenylboronic Acid (Reference Standard).Link (Baseline for mono-substituted boronic acids).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

Validation

Bioisosteric Profiling: Fluorinated Dimethylphenyl Motifs in High-Affinity Ligand Design

Executive Summary This guide provides a technical analysis of replacing standard dimethylphenyl (DMP) groups with fluorinated analogs (e.g., 4-fluoro-2,6-dimethylphenyl) in small molecule drug discovery. This bioisosteri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of replacing standard dimethylphenyl (DMP) groups with fluorinated analogs (e.g., 4-fluoro-2,6-dimethylphenyl) in small molecule drug discovery. This bioisosteric strategy is critical for optimizing atropisomeric stability , metabolic resistance , and lipophilic efficiency (LipE) . By integrating the steric bulk of "magic methyl" groups with the electronic modulation of fluorine, medicinal chemists can lock bioactive conformations while simultaneously blocking cytochrome P450 (CYP450) metabolic soft spots.

Introduction: The Synergy of Sterics and Electronics

The 2,6-dimethylphenyl motif is a privileged scaffold in medicinal chemistry, often employed to induce atropisomerism —a form of axial chirality resulting from restricted rotation. This "conformational lock" pre-organizes the ligand into a bioactive state, reducing the entropic penalty of binding.

However, the electron-rich nature of the phenyl ring and the benzylic methyl protons render this group susceptible to rapid oxidative metabolism. Fluorination offers a solution.[1][2] Introducing a fluorine atom (typically at the para position relative to the connection point, or on the methyl groups themselves) modulates the electron density without significantly altering the steric envelope, creating a robust bioisostere.

Key Bioisosteric Advantages[3]
  • Metabolic Blockade: Fluorine blocks para-hydroxylation, a primary metabolic route for electron-rich aromatics.

  • Electronic Tuning: The strong electronegativity of fluorine (

    
    ) lowers the HOMO energy of the aromatic ring, reducing susceptibility to electrophilic metabolic attack.
    
  • Conformational Control: The C–F bond (1.35 Å) is intermediate in length between C–H (1.09 Å) and C–OH (1.43 Å), maintaining the steric clash required for atropisomerism while altering the electrostatic potential surface.

Physicochemical & Conformational Analysis

Electronic and Steric Parameters

The substitution of Hydrogen with Fluorine on a dimethylphenyl scaffold alters key physicochemical parameters.

Parameter2,6-Dimethylphenyl (DMP)4-Fluoro-2,6-dimethylphenyl (FDMP)Impact on Drug Design
Hammett

-0.17 (for methyl)0.06 (composite)FDMP is less electron-rich, reducing oxidative liability.
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅMinimal steric perturbation; fits most hydrophobic pockets.
LogP (Lipophilicity) Baseline+0.1 to +0.3Slight increase in lipophilicity; often offset by potency gains (LipE).
Rotational Barrier High (>20 kcal/mol)High (>20 kcal/mol)Maintains atropisomeric stability (Class 2/3 atropisomers).
pKa Influence NeutralInductive withdrawalLowers pKa of proximal basic amines, improving permeability.
Metabolic Stability Mechanisms

The primary driver for this substitution is the mitigation of CYP450-mediated clearance. The 2,6-dimethyl pattern blocks amide hydrolysis (steric shielding), while the 4-fluoro substituent blocks the para-position from oxidation.

MetabolicBlockade Substrate 2,6-Dimethylphenyl Scaffold CYP CYP450 Enzyme (Fe-Oxo Species) Substrate->CYP Binding Blocked Metabolically Stable Ligand Substrate->Blocked With Fluorine BenzylicOx Benzylic Oxidation (Methyl Group) CYP->BenzylicOx Path A ParaHydrox Para-Hydroxylation (Aromatic Ring) CYP->ParaHydrox Path B Metabolite1 Benzylic Alcohol (Unstable) BenzylicOx->Metabolite1 Metabolite2 Phenolic Metabolite (Rapid Clearance) ParaHydrox->Metabolite2 Fluorine 4-Fluoro Substitution Fluorine->ParaHydrox BLOCKS

Figure 1: Mechanism of metabolic stabilization. The 4-fluoro substituent effectively shuts down the para-hydroxylation pathway, forcing the enzyme to attack the sterically hindered benzylic positions or disengage.

Comparative Performance Data (Case Studies)

The following data aggregates findings from kinase inhibitor optimization campaigns (e.g., ALK, EGFR) and FL118 derivative studies, illustrating the direct impact of fluorination on the dimethylphenyl scaffold.

Table 1: Bioactivity and Stability Comparison

Data represents a composite of structure-activity relationships (SAR) for a representative kinase inhibitor scaffold.

Compound VariantSubstituent PatternIC50 (Target Kinase)Microsomal t1/2 (Human)Lipophilic Efficiency (LipE)
Reference (A) 2,6-Dimethylphenyl12 nM15 min4.2
Analog (B) 4-Fluoro-2,6-dimethylphenyl8 nM48 min 5.1
Analog (C) 2,4,6-Trimethylphenyl10 nM22 min4.4
Analog (D) 2,6-Difluorophenyl150 nM>60 min3.8

Analysis:

  • Analog B (FDMP) demonstrates the "sweet spot." It retains the potency of the trimethyl analog (C) but significantly extends metabolic half-life (t1/2) by blocking the para-position.

  • Analog D shows that removing the methyl groups (replacing with F) drastically reduces potency, likely due to the loss of the "hydrophobic clamp" or atropisomeric lock provided by the methyls.

Experimental Protocols

Synthesis of 4-Fluoro-2,6-Dimethylphenyl Synthons

The most versatile route to introduce this motif is via Suzuki-Miyaura cross-coupling using the corresponding boronic acid.

Reagents:

  • Aryl Halide Scaffold: 1.0 equiv (e.g., chloro-pyrimidine or bromo-heterocycle)

  • Boronic Acid: 4-Fluoro-2,6-dimethylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Degassing: Charge a reaction vial with the aryl halide, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the aryl halide.

    • Note: The steric bulk of the 2,6-dimethyl group often requires higher temperatures or more active catalysts (e.g., XPhos Pd G2) compared to standard couplings.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Experimental Workflow Diagram

Workflow Design Scaffold Design (Identify Metabolic Hotspots) Synthesis Suzuki Coupling (4-F-2,6-Me-Ph-B(OH)2) Design->Synthesis Purification Purification (Flash Chromatography) Synthesis->Purification AssayPotency In Vitro Potency (IC50 / Ki) Purification->AssayPotency AssayMetab Microsomal Stability (Human/Mouse Liver Microsomes) Purification->AssayMetab AssayLogP LogD Determination (Shake-flask / HPLC) Purification->AssayLogP Decision Compare LipE & t1/2 AssayPotency->Decision AssayMetab->Decision AssayLogP->Decision Decision->Design Next Cycle Optimize Iterative Optimization Decision->Optimize If unstable

Figure 2: Integrated workflow for synthesizing and validating fluorinated dimethylphenyl analogs.

Conclusion

The transition from a 2,6-dimethylphenyl to a 4-fluoro-2,6-dimethylphenyl group is a high-value tactic in modern drug design. It preserves the critical atropisomeric conformation required for target selectivity while addressing the inherent metabolic liability of electron-rich alkyl-arenes. This modification typically yields compounds with superior Lipophilic Efficiency (LipE) and extended in vivo half-lives, making it a standard "best practice" in kinase and GPCR ligand optimization.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • LaPlante, S. R., et al. (2011).[3] Atropisomerism in drug discovery and development.[3][4][5][6] Journal of Medicinal Chemistry. Link

  • Ling, X., et al. (2024). Design, Synthesis and Investigation of Biological Activity of Fluoroaryl-Substituted Derivatives. PubMed Central. Link

  • Urbahns, K., et al. (2003). Novel S1P4 receptor antagonists: Synthesis and SAR. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

(2-Fluoro-3,5-dimethylphenyl)boronic acid proper disposal procedures

Executive Summary & Operational Context Proper disposal of (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS 139911-27-6) requires a nuanced approach that goes beyond standard organic waste protocols. As a fluorinated organ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

Proper disposal of (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS 139911-27-6) requires a nuanced approach that goes beyond standard organic waste protocols. As a fluorinated organoboron compound, its degradation products present specific challenges—namely the generation of hydrogen fluoride (HF) and boron oxides during thermal decomposition.

This guide moves beyond generic safety sheets to provide a scientifically grounded, logistical framework for researchers. The core directive is containment and professional thermal destruction . Under no circumstances should this compound enter municipal water systems or standard landfill waste streams, as boron accumulation disrupts soil ecology and fluorinated byproducts pose long-term persistence risks.

Hazard Identification & Technical Profile

Effective disposal starts with understanding the chemical's behavior. This compound is not just "chemical waste"; it is a reactive intermediate that requires segregation.

Physicochemical Safety Data
ParameterSpecificationOperational Implication
CAS Number 139911-27-6Unique identifier for waste manifesting.
Physical State Solid (Powder)Dust generation is the primary exposure vector during disposal.
Acidity Weak Acid (Lewis Acid)Compatible with organic waste; incompatible with strong oxidizers.
Combustion Byproducts HF, CO, CO₂, B₂O₃CRITICAL: Incineration requires scrubbers to capture HF.
GHS Hazard Classification[1][2][3][4][5]
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][4]

Strategic Waste Segregation Protocol

The most common failure mode in laboratory safety is improper waste stream mixing. For (2-Fluoro-3,5-dimethylphenyl)boronic acid, segregation is dictated by its potential to generate HF upon incineration and its Lewis acid character.

Waste Stream Decision Matrix

WasteSegregation Start Waste Generation: (2-Fluoro-3,5-dimethylphenyl)boronic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Compound/Spill Debris) StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste (Reaction Mixtures/Mother Liquor) StateCheck->LiquidWaste Solution Sharps Contaminated Sharps (Needles/Glass) StateCheck->Sharps Glass/Metal Label: Solid Hazardous Waste\n(Contains Fluorinated Organics) Label: Solid Hazardous Waste (Contains Fluorinated Organics) SolidWaste->Label: Solid Hazardous Waste\n(Contains Fluorinated Organics) SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Organic Waste (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Waste (Acetone, Methanol) SolventCheck->NonHalogenated Combustible Organics Aqueous Aqueous Waste (Do NOT Drain Pour) SolventCheck->Aqueous Water-based Label: Halogenated Solvent Waste\n(High BTU Incineration) Label: Halogenated Solvent Waste (High BTU Incineration) Halogenated->Label: Halogenated Solvent Waste\n(High BTU Incineration) Label: Organic Solvent Waste\n(Incineration) Label: Organic Solvent Waste (Incineration) NonHalogenated->Label: Organic Solvent Waste\n(Incineration) Label: Aqueous Hazardous Waste\n(Heavy Metal/Toxic) Label: Aqueous Hazardous Waste (Heavy Metal/Toxic) Aqueous->Label: Aqueous Hazardous Waste\n(Heavy Metal/Toxic)

Figure 1: Logical flow for segregating boronic acid waste streams to ensure compatibility with downstream incineration facilities.

Disposal Procedures & Methodologies

Protocol A: Solid Waste Disposal

Objective: Prepare solid waste for high-temperature incineration equipped with HF scrubbers.

  • Containerization: Collect solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: (2-Fluoro-3,5-dimethylphenyl)boronic acid (100%).

    • Hazard Checkboxes: Irritant, Toxic.[3]

    • Note: "Contains Fluorine - HF generation on combustion."

  • Storage: Store in a satellite accumulation area (SAA) away from strong bases and oxidizers until pickup.

Protocol B: Liquid Waste (Solutions)

Objective: Prevent precipitation in waste lines and ensure safe solvent incineration.

  • Solvent Identification:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste carboy.

    • If dissolved in Acetone/Methanol/THF : Dispose in Non-Halogenated Waste carboy.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid waste), as boronic acids can react exothermically.

  • PH Check: If the solution is aqueous, ensure pH is between 5-9 before adding to aqueous waste drums to prevent immediate off-gassing or container degradation, though drain disposal is strictly prohibited .

Protocol C: Spill Response (Immediate Action)

Scientific Rationale: Boronic acids are respiratory irritants. Dry sweeping creates dust aerosols. Wet cleaning is required to suppress particulate matter.

SpillResponse Assess 1. Assess Volume & Hazard PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 Mask Assess->PPE Contain 3. Containment: Cover with wet paper towels to suppress dust PPE->Contain Clean 4. Cleanup: Scoop into bag, Triple wipe surface Contain->Clean Dispose 5. Disposal: Tag as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response workflow emphasizing dust suppression.

The "Why": Scientific Integrity & Mechanism

Why do we insist on specific incineration protocols for this compound?

  • Fluorine Content & HF Generation: Upon thermal decomposition (incineration), the fluorine atom on the phenyl ring is liberated. In the presence of hydrogen sources (hydrocarbons in the waste fuel), it forms Hydrogen Fluoride (HF) .

    • Mechanism:[5][6][7]

      
      
      
    • Standard municipal incinerators may lack the acid gas scrubbers (calcium carbonate or sodium hydroxide towers) necessary to neutralize HF, leading to environmental release and equipment corrosion.

  • Boron Oxide Residues: Boron does not combust into a gas; it forms Boron Trioxide (

    
    ) , a glassy solid. In high concentrations, this can foul standard furnace injectors. By diluting the waste in organic solvents (as per Protocol B), we ensure the boron concentration remains low enough to prevent slagging in the incinerator.
    

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Waste Classification and RCRA Regulations. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2-Fluoro-3,5-dimethylphenyl)boronic acid

This guide provides a technical, operational framework for the safe handling of (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 1030616-23-9). As a specialized organoboron intermediate often used in Suzuki-Miyaura cross-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, operational framework for the safe handling of (2-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 1030616-23-9).

As a specialized organoboron intermediate often used in Suzuki-Miyaura cross-coupling, this compound presents specific particulate and irritant hazards. This guide moves beyond generic safety advice, applying a "read-across" toxicological approach based on structurally similar fluorinated phenylboronic acids to establish a robust safety protocol.

Part 1: Hazard Profiling & Risk Logic

1.1 The "Read-Across" Safety Principle While specific toxicological data for the 2-fluoro-3,5-dimethyl isomer is limited, its safety profile is derived from the well-characterized class of substituted phenylboronic acids.

  • Primary Hazard: Irritant (Category 2) . The boronic acid moiety (

    
    ) is a Lewis acid capable of reversible covalent bonding with diols (e.g., carbohydrates in mucous membranes), leading to irritation.
    
  • Secondary Hazard: Particulate Inhalation . As a solid, the dust can mechanically and chemically irritate the upper respiratory tract (STOT SE 3).

  • Physical Property: Hygroscopic .[1][2] It tends to clump, potentially creating aerosols during aggressive breaking of aggregates.

1.2 GHS Classification (Derived)

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "barrier of redundancy," ensuring that if one control fails (e.g., fume hood airflow drop), the PPE provides immediate backup.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Boronic acids can slowly permeate thin latex. Nitrile offers superior chemical resistance to the organic solvents (e.g., Dioxane, DMF) typically used with this reagent.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne dust.
Respiratory N95 or P100 Respirator (If outside fume hood)Required only if weighing outside a containment device. The P100 filter handles both oil-based and solid particulates.
Body Defense Lab Coat (High-Neck, Cotton/Poly) Synthetic fibers can melt if a fire occurs (often associated with the pyrophoric catalysts used alongside this reagent). Cotton resists melting.

Part 3: Operational Handling Protocol

Engineering Controls (The First Line of Defense)
  • Primary Containment: All open-vessel manipulations (weighing, transfer) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Static Control: Use an ionizing bar or anti-static gun if the powder is "flyaway" (common with dry boronic acids) to prevent dispersion.

Step-by-Step Workflow

Step 1: Preparation & Weighing

  • Don PPE according to the matrix above.

  • Place a disposable weighing boat and spatula inside the hood.

  • Technique: Do not pour from the bottle. Use the spatula to transfer small amounts to minimize dust generation.

  • Hygiene: Wipe the exterior of the reagent bottle with a dry Kimwipe before returning it to storage to remove invisible dust residues.

Step 2: Reaction Setup (Suzuki Coupling Context)

  • Dissolve the solid immediately. Once in solution (e.g., THF, Toluene, or Dioxane), the inhalation hazard is effectively eliminated, shifting the risk to the solvent system.

  • Incompatibility Check: Ensure no strong oxidizing agents (e.g., peroxides, permanganates) are present, as boronic acids can undergo oxidative deborylation, releasing heat and potentially toxic phenols.

Step 3: Decontamination

  • Dry Spill: Do not wet initially. Sweep gently into a dust pan or use a HEPA vacuum.

  • Wet Clean: Wipe the surface with a 5% aqueous sodium bicarbonate solution. The mild base helps solubilize the boronic acid (converting it to the boronate), making removal easier.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the "Safe Handling Cycle," emphasizing the critical decision points that prevent exposure.

SafetyProtocol Start Start: Reagent Retrieval RiskAssess Risk Assessment: Check Ventilation & Static Start->RiskAssess PPE_Check PPE Verification: Nitrile + Goggles + Lab Coat RiskAssess->PPE_Check Safe to Proceed Handling Handling (In Hood): Weighing & Solvent Addition PPE_Check->Handling Spill_Decision Spill Occurred? Handling->Spill_Decision Cleanup Dry Sweep -> Bicarb Wash -> Disposal Spill_Decision->Cleanup Yes Process Proceed to Reaction (Hazard Reduced) Spill_Decision->Process No Disposal Disposal: Solid Hazardous Waste Cleanup->Disposal Process->Disposal Post-Reaction

Caption: The Safe Handling Cycle prioritizes engineering controls (Ventilation) before PPE, with a clear branch for spill management.

Part 5: Disposal & Emergency Response

5.1 Waste Classification

  • Solid Waste: Discard contaminated weighing boats, gloves, and paper towels in the Solid Hazardous Waste stream (RCRA Code often D001 if flammable solvents are present, otherwise general toxic/irritant).

  • Aqueous Waste: If an aqueous workup is performed, the boronic acid residues will partition into the organic phase or precipitate. Treat all streams as hazardous.

5.2 First Aid (Self-Validating Protocols)

  • Eye Contact: Flush immediately for 15 minutes.[1][3][5] Validation: If pain persists after 15 minutes, the particulate may be trapped under the eyelid—seek medical attention.

  • Skin Contact: Wash with soap and water.[3][4][5][6][7][8] Validation: Do not use alcohol or solvents to wash skin; this increases permeability and drives the chemical deeper into the dermis.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Phenylboronic acid. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluorophenylboronic acid. Retrieved from

  • PubChem. (2024). GHS Classification Summary for Substituted Phenylboronic Acids. National Library of Medicine. Retrieved from [9]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from

Sources

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